Salivaricin B
Description
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
GGGVIQTISHECRMNSWQFLFTCCS |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery, Isolation, and Characterization of Salivaricin B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Streptococcus salivarius, a prominent member of the human oral microbiome, has garnered significant attention for its probiotic potential, largely attributed to its production of bacteriocins. These ribosomally synthesized antimicrobial peptides, known as salivaricins, contribute to the competitive exclusion of pathogenic bacteria. Among these, Salivaricin B, a type AII lantibiotic produced by strains such as S. salivarius K12, stands out for its unique mechanism of action. Unlike many pore-forming bacteriocins, this compound inhibits bacterial growth by interfering with cell wall biosynthesis, a mode of action analogous to the antibiotic vancomycin.[1][2] This technical guide provides an in-depth overview of the discovery, isolation, and characterization of this compound, presenting detailed methodologies and quantitative data for researchers in the field of antimicrobial drug development.
Discovery and Genetic Locus
This compound was discovered in the probiotic strain Streptococcus salivarius K12, where it is co-produced with another lantibiotic, Salivaricin A2.[3] The genetic determinants for this compound production are located on a large, 190-kilobase transmissible megaplasmid, designated pSsal-K12.[3] The genes are organized in an eight-gene cluster, referred to as the sbo operon. This cluster contains the structural gene for the this compound precursor peptide (sboA), as well as genes responsible for its post-translational modification, transport, and immunity.[4] The co-localization of the Salivaricin A2 and B gene clusters on the same megaplasmid highlights the sophisticated antimicrobial arsenal of this probiotic bacterium.[3]
Data Presentation
The following tables summarize the key quantitative data associated with this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight (Da) | 2740 | [3] |
| Exact Mass (Da) by MALDI-TOF MS | 2732.3867 | [5] |
| Average Mass (Da) by MALDI-TOF MS | 2733.3899 | [5] |
| Class | Type AII Lantibiotic | [2] |
| Bactericidal Concentration | Micromolar (µM) range | [2][6] |
Table 2: Example Purification Summary for this compound
| Purification Step | Total Protein (mg) | Total Activity (Arbitrary Units) | Specific Activity (Units/mg) | Yield (%) | Purification Fold |
| Crude Extract (Freeze-thaw) | - | - | - | 100 | 1 |
| Hydrophobic Interaction Chromatography | - | - | - | - | - |
| Reversed-Phase HPLC | - | - | - | - | - |
Experimental Protocols
Production of this compound from Streptococcus salivarius K12
This protocol is based on methods described for the production of lantibiotics from S. salivarius grown on solid media.[3]
a. Culture Preparation:
-
Prepare M17 agar supplemented with 0.5% sucrose, 0.1% calcium carbonate, and 0.8% bacteriological agar.
-
Inoculate the surface of the agar plates with an 18-hour Todd Hewitt Broth (THB) culture of S. salivarius K12 using sterile cotton swabs to create a lawn.
-
Incubate the plates for 18 hours at 37°C in an atmosphere of 5% CO₂.
Isolation and Purification of this compound
This multi-step protocol is adapted from the purification procedures for salivaricins.[3][5]
a. Freeze-Thaw Extraction:
-
After incubation, freeze the agar plates at -80°C.
-
Thaw the frozen plates at 4°C.
-
Collect the liquid exudate containing the crude bacteriocin preparation.
b. Hydrophobic Interaction Chromatography (HIC):
-
Centrifuge the crude extract to remove any remaining bacterial cells and agar debris.
-
Apply the supernatant to a hydrophobic interaction chromatography column (e.g., Phenyl Sepharose).
-
Wash the column with a high-salt buffer to remove non-adherent proteins.
-
Elute the bound bacteriocins using a decreasing salt gradient.
-
Collect fractions and test for antimicrobial activity using a deferred antagonism assay against a sensitive indicator strain (e.g., Micrococcus luteus).
c. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):
-
Pool the active fractions from HIC.
-
Apply the pooled sample to a C18 semi-preparative RP-HPLC column.
-
Elute with a gradient of an organic solvent (e.g., acetonitrile) in water, both containing trifluoroacetic acid.
-
Monitor the eluate at 214 nm and 280 nm. This compound is expected to have low absorbance at 280 nm due to the absence of certain aromatic amino acids.
-
Collect peaks and determine their purity and molecular weight. This compound typically elutes at a later retention time than Salivaricin A2 under these conditions.[5]
Characterization of this compound
a. Molecular Weight Determination by MALDI-TOF Mass Spectrometry:
-
Mix the purified this compound sample with a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid).
-
Spot the mixture onto a MALDI target plate and allow it to dry.
-
Analyze the sample using a MALDI-TOF mass spectrometer in positive ion mode.
b. Mechanism of Action: Inhibition of Cell Wall Synthesis: This protocol is a generalized procedure for detecting the accumulation of the cell wall precursor UDP-MurNAc-pentapeptide.
-
Grow a sensitive indicator strain (e.g., Micrococcus luteus) to the mid-exponential phase.
-
Treat the bacterial culture with a bactericidal concentration of purified this compound. A culture treated with vancomycin can be used as a positive control, and an untreated culture as a negative control.
-
Incubate for a defined period.
-
Harvest the cells by centrifugation.
-
Extract the cytoplasmic components by boiling the cell pellet in water.
-
Analyze the extract by RP-HPLC to detect the accumulation of UDP-MurNAc-pentapeptide, which can be identified by its retention time and confirmed by mass spectrometry.[4]
c. Visualization of Cellular Effects by Transmission Electron Microscopy (TEM): This is a generalized protocol for preparing bacterial samples for TEM to observe changes in cell wall morphology.
-
Treat a sensitive indicator strain with this compound as described above.
-
Fix the bacterial cells with a suitable fixative (e.g., glutaraldehyde).
-
Post-fix with osmium tetroxide.
-
Dehydrate the cells through a graded series of ethanol.
-
Embed the cells in a resin (e.g., Epon).
-
Prepare ultrathin sections and stain with uranyl acetate and lead citrate.
-
Examine the sections using a transmission electron microscope, looking for alterations in cell wall thickness and septum formation.[2]
Visualizations
Workflow for this compound Isolation and Purification
Caption: Workflow for the isolation and purification of this compound.
Genetic Organization of the this compound (sbo) Operon
Caption: Genetic organization of the this compound (sbo) operon.
Proposed Mechanism of Action of this compound
Caption: Proposed mechanism of action for this compound.
Conclusion
This compound represents a promising antimicrobial peptide with a distinct mechanism of action that differentiates it from many other bacteriocins. Its ability to inhibit cell wall synthesis makes it an interesting candidate for further investigation, particularly in the context of combating antibiotic-resistant bacteria. The methodologies outlined in this guide provide a framework for the isolation, purification, and characterization of this compound, enabling further research into its therapeutic potential. Future studies should focus on optimizing production and purification to obtain higher yields, as well as detailed investigations into its spectrum of activity and potential for synergistic interactions with other antimicrobial agents.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Enhanced Production, Purification, Characterization and Mechanism of Action of Salivaricin 9 Lantibiotic Produced by Streptococcus salivarius NU10 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Salivaricin A2 and the Novel Lantibiotic this compound Are Encoded at Adjacent Loci on a 190-Kilobase Transmissible Megaplasmid in the Oral Probiotic Strain Streptococcus salivarius K12 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Beneficial modulation of human health in the oral cavity and beyond using bacteriocin-like inhibitory substance-producing streptococcal probiotics - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Mechanism of Salivaricin B: A Technical Guide to its Action on Bacterial Cell Walls
For Immediate Release
[City, State] – [Date] – A comprehensive technical guide released today details the intricate mechanism of action of Salivaricin B, a lantibiotic with significant potential in the development of novel antimicrobial agents. This document, tailored for researchers, scientists, and drug development professionals, provides an in-depth analysis of how this compound targets and disrupts the integrity of bacterial cell walls, offering a promising avenue for combating antibiotic-resistant pathogens.
This compound, a type AII lantibiotic produced by Streptococcus salivarius, exerts its bactericidal effect against a range of Gram-positive bacteria through a targeted assault on cell wall biosynthesis. Unlike many of its pore-forming counterparts, such as nisin, this compound's primary mode of action is the inhibition of peptidoglycan synthesis, a critical component of the bacterial cell envelope.[1][2][3] This interference leads to the accumulation of the cell wall precursor UDP-MurNAc-pentapeptide, ultimately compromising the structural integrity of the cell wall and leading to cell death.[1][4]
Quantitative Analysis of this compound Activity
The efficacy of this compound varies among different bacterial species, with its bactericidal action occurring at micro-molar concentrations.[1][4][5] The following table summarizes the Minimum Inhibitory Concentration (MIC) and half-maximal inhibitory concentration (IC50) values of this compound against a selection of Gram-positive bacteria.
| Bacterial Strain | MIC (nM) | IC50 (nM) | Reference |
| Lactococcus lactis subsp. cremoris HP | 1080 | 407 ± 34 | [1] |
| Micrococcus luteus ATCC10240 | 540 | 269.548 ± 41.33 | [5] |
| Streptococcus pyogenes ATCC12344 | 2160 | 1435.48 ± 326 | [1][5] |
| Streptococcus salivarius YU10 | 2160 | 912.285 ± 72.11 | [5] |
| Streptococcus constellatus ATCC27823 | 1080 | 451.4 ± 85 | [5] |
| Streptococcus mutans GEJ11 | >8640 | Not Determined | [5] |
| Streptococcus salivarius K12 | >8640 | Not Determined | [5] |
Core Mechanism: Inhibition of Cell Wall Synthesis
The primary mechanism of this compound revolves around the disruption of peptidoglycan synthesis. This is substantiated by several key experimental findings:
-
Accumulation of Cell Wall Precursors: Treatment of susceptible bacteria with this compound leads to the intracellular accumulation of UDP-MurNAc-pentapeptide.[1] This molecule is the final soluble precursor in the peptidoglycan synthesis pathway. Its accumulation is a hallmark of antibiotics that inhibit the later, membrane-associated steps of cell wall construction.
-
Ultrastructural Changes: Transmission electron microscopy of bacteria exposed to this compound reveals significant morphological changes. These include a noticeable reduction in cell wall thickness and the formation of aberrant septa, the structures that divide bacterial cells during replication.[1] Crucially, these changes occur without visible damage to the cytoplasmic membrane.[1]
-
Absence of Pore Formation: In stark contrast to lantibiotics like nisin, this compound does not form pores in the bacterial cytoplasmic membrane.[1][3] This has been confirmed by the lack of uptake of the fluorescent dye SYTOX Green, which can only enter cells with compromised membranes.[1]
-
No Dissipation of Membrane Potential: this compound does not dissipate the bacterial membrane potential, a key indicator of ion channel or pore formation.[1] This has been demonstrated through fluorescence spectroscopy, where the interaction of this compound with bacterial membrane vesicles does not cause a blue shift in the fluorescence of a tryptophan residue, indicating a failure to penetrate the membrane.[1][5]
The proposed mechanism, therefore, involves this compound binding to Lipid II, a crucial carrier molecule that transports peptidoglycan precursors across the cytoplasmic membrane.[6][7][8][9] This interaction is thought to sterically hinder the transglycosylation step of peptidoglycan synthesis, effectively halting the extension of the glycan chains. This mode of action is analogous to that of the well-known antibiotic vancomycin.[6]
Visualizing the Mechanism and Experimental Workflows
To further elucidate the action of this compound and the experimental approaches used to study it, the following diagrams are provided.
References
- 1. New insights into the mode of action of the lantibiotic this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. openi.nlm.nih.gov [openi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
A Technical Guide to the Genetic Basis of Salivaricin B Production in Streptococcus salivarius K12
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the genetic underpinnings of Salivaricin B production, a lantibiotic produced by the probiotic Streptococcus salivarius K12. This document details the genetic architecture, biosynthesis, regulation, and methods for the study of this antimicrobial peptide, offering valuable insights for research and development in the fields of microbiology, biotechnology, and pharmacology.
Introduction to this compound
This compound is a type AII lantibiotic, a class of ribosomally synthesized and post-translationally modified peptides with potent antimicrobial activity.[1] Produced by S. salivarius K12, a prominent member of the human oral microbiota, this compound contributes to the probiotic activity of this strain by inhibiting the growth of competing bacteria.[2][3] Unlike many other lantibiotics that form pores in the cell membrane, this compound exerts its bactericidal effect by interfering with cell wall biosynthesis.[4] This unique mechanism of action makes it a subject of interest for the development of novel antimicrobial agents.
The this compound (sbo) Gene Cluster
The genetic determinants for this compound production are located on a large, 190-kilobase transmissible megaplasmid, designated pSsal-K12, within S. salivarius K12.[1][5] The biosynthesis of this compound is orchestrated by an eight-gene cluster, herein referred to as the sbo locus. This cluster is situated adjacent to the genetic locus for another lantibiotic, Salivaricin A2.[1][5]
The sbo gene cluster is organized into what is predicted to be two operons. The first putative operon consists of sboK and sboR, which are believed to be involved in the regulation of this compound production. The second, larger operon contains the remaining genes essential for the biosynthesis, modification, transport, and immunity of this compound.[1]
Table 1: Genes of the this compound (sbo) Biosynthetic Gene Cluster
| Gene | Size (amino acids) | Putative Function | Homology |
| sboK | 439 | Histidine kinase (Sensor) | S. pyogenes ScnK (47% identity) |
| sboR | 232 | Response regulator | S. pyogenes ScnR (60% identity) |
| sboA | 56 | This compound precursor peptide | Kocuria varians variacin (65% identity) |
| sboM | 933 | Modification enzyme (Lantibiotic synthetase) | S. pyogenes ScnM (39% identity) |
| sboT | 693 | ABC transporter | S. mutans MukT (55% identity) |
| sboF | 303 | Immunity protein | S. pyogenes ScnF (60% identity) |
| sboE | 249 | Immunity protein | S. pyogenes ScnE (41% identity) |
| sboG | 242 | Immunity protein | S. pyogenes ScnG (40% identity) |
Source: Adapted from Hyink et al., 2007.[1]
Biosynthesis and Regulation
The biosynthesis of this compound is a multi-step process initiated by the ribosomal synthesis of the precursor peptide, SboA. This precursor consists of an N-terminal leader peptide and a C-terminal propeptide. The propeptide undergoes extensive post-translational modification by the enzyme SboM, which is a lantibiotic synthetase. These modifications include the dehydration of serine and threonine residues to dehydroalanine and dehydrobutyrine, respectively, followed by the formation of thioether cross-links (lanthionine and methyllanthionine bridges) with cysteine residues.
The modified precursor is then exported out of the cell by an ABC transporter, SboT. During or after transport, the leader peptide is cleaved off to release the mature, biologically active this compound. To protect itself from the antimicrobial action of its own product, S. salivarius K12 expresses a set of immunity proteins encoded by sboF, sboE, and sboG.
The regulation of this compound production is thought to be mediated by a two-component regulatory system encoded by sboK and sboR. SboK is a putative histidine kinase that likely functions as a sensor for an extracellular signal, which could be this compound itself in a quorum-sensing-like auto-induction loop. Upon activation, SboK would phosphorylate the response regulator, SboR, which would then modulate the transcription of the sbo operons. This type of regulation is common for lantibiotic production in streptococci.[6][7][8]
Recent studies have shown that the expression of the salB gene (a common designation for the this compound structural gene) is significantly upregulated in the presence of specific sugars.[9] This suggests that environmental cues can modulate the production of this compound.
Table 2: Relative Expression of the salB Gene in Response to Sugars
| Sugar Supplement | Fold Increase in salB Expression (compared to control) |
| 2.5% (w/v) Raffinose | 38-fold |
| 0.5% (w/v) Galactose | 136-fold |
Source: Data from a 2024 study on the effects of synbiotic sugars.[9]
References
- 1. Salivaricin A2 and the Novel Lantibiotic this compound Are Encoded at Adjacent Loci on a 190-Kilobase Transmissible Megaplasmid in the Oral Probiotic Strain Streptococcus salivarius K12 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antimicrobial and Antibiofilm Activity of the Probiotic Strain Streptococcus salivarius K12 against Oral Potential Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Salivaricin A2 and the novel lantibiotic this compound are encoded at adjacent loci on a 190-kilobase transmissible megaplasmid in the oral probiotic strain Streptococcus salivarius K12 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. The MutRS quorum-sensing system controls lantibiotic mutacin production in the human pathogen Streptococcus mutans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quorum sensing in group A Streptococcus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
The Biosynthesis of Salivaricin B: A Lantibiotic from Streptococcus salivarius
An In-depth Technical Guide for Researchers and Drug Development Professionals
Salivaricin B is a type AII lantibiotic produced by the oral probiotic bacterium Streptococcus salivarius. As a member of the lanthipeptide class of ribosomally synthesized and post-translationally modified peptides (RiPPs), this compound exhibits potent antimicrobial activity against various Gram-positive bacteria. Its unique structure, characterized by lanthionine and β-methyllanthionine bridges, is the result of a dedicated biosynthetic pathway encoded by the sbo gene cluster. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, detailing the genetic organization, enzymatic machinery, and key experimental methodologies used to elucidate this process.
Genetic Organization of the this compound Biosynthetic Gene Cluster
The biosynthesis of this compound is orchestrated by a set of genes organized in the sbo gene cluster. In Streptococcus salivarius K12, this cluster is located on a large, 190-kilobase transmissible megaplasmid, often in close proximity to the gene cluster for another lantibiotic, Salivaricin A2.[1][2] The sbo locus is comprised of eight open reading frames (ORFs) that are predicted to be organized into two operons.[1]
The first operon is believed to be involved in the regulation of this compound production and consists of sboK and sboR. These genes encode a putative two-component regulatory system, with SboK acting as the sensor kinase and SboR as the response regulator.[1] This system likely senses the extracellular concentration of this compound and upregulates the expression of the biosynthetic genes in an auto-regulatory fashion.
The second, larger operon contains the structural and modification genes essential for this compound synthesis. This operon includes sboA, the structural gene encoding the precursor peptide, followed by genes for modification (sboM), transport (sboT), and immunity (sboF, sboE, and sboG).[1]
Table 1: Genes of the this compound (sbo) Locus and Their Putative Functions
| Gene | Size of Product (amino acids) | Predicted Function | Homology |
| sboK | 456 | Regulation (Sensor Kinase) | S. pyogenes ScnK |
| sboR | 232 | Regulation (Response Regulator) | S. pyogenes ScnR |
| sboA | 56 | This compound Precursor Peptide | Kocuria varians Variacin |
| sboM | 933 | Modification (Dehydration and Cyclization) | S. pyogenes ScnM |
| sboT | 693 | Transport (ABC Transporter) and Leader Peptide Cleavage | S. mutans MukT |
| sboF | 303 | Immunity | S. pyogenes ScnF |
| sboE | 249 | Immunity | S. pyogenes ScnE |
| sboG | 242 | Immunity | S. pyogenes ScnG |
The Biosynthesis Pathway: From Precursor Peptide to Mature Lantibiotic
The biosynthesis of this compound is a multi-step process involving ribosomal synthesis of a precursor peptide followed by extensive post-translational modifications.
Ribosomal Synthesis of the Precursor Peptide (SboA)
The journey begins with the ribosomal synthesis of the 56-amino acid precursor peptide, SboA.[1] Like other lantibiotics, SboA consists of two distinct domains: an N-terminal leader peptide and a C-terminal core peptide (or propeptide). The leader peptide serves as a recognition signal for the modification enzymes and prevents the antimicrobial activity of the peptide within the producer cell. The core peptide is the region that undergoes post-translational modifications to become the mature, active this compound.
Post-Translational Modification by SboM
The bifunctional enzyme SboM is responsible for the characteristic structural modifications of this compound.[1] This enzyme catalyzes two key reactions:
-
Dehydration: SboM first dehydrates specific serine and threonine residues within the SboA core peptide to form dehydroalanine (Dha) and dehydrobutyrine (Dhb), respectively.
-
Cyclization: Following dehydration, SboM catalyzes the intramolecular Michael-type addition of cysteine thiol groups onto the dehydroamino acids. This reaction forms the characteristic thioether cross-links of lanthionine (from cysteine and Dha) and β-methyllanthionine (from cysteine and Dhb), resulting in the polycyclic structure of the modified precursor.
Transport and Maturation by SboT
The modified SboA precursor is then exported from the cell and concomitantly processed to its mature, active form by the ABC transporter SboT.[1] SboT is believed to have a dual function:
-
Translocation: It actively transports the modified precursor peptide across the cell membrane.
-
Proteolysis: SboT possesses a peptidase domain that cleaves off the leader peptide during or immediately after translocation, releasing the mature and active this compound into the extracellular environment.
Self-Immunity through SboFEG
To protect itself from the antimicrobial action of the secreted this compound, the producer organism, S. salivarius, employs an immunity system encoded by the sboFEG genes.[1] These genes are predicted to form an ABC transporter complex that likely removes any intracellular this compound that may have escaped export or entered the cell, thus preventing self-intoxication.
Visualization of the this compound Biosynthesis Pathway
Caption: The biosynthetic pathway of this compound.
Quantitative Data
Table 2: Molecular Weights of this compound and its Precursor
| Peptide | Predicted/Theoretical Mass (Da) | Experimentally Determined Mass (Da) | Method |
| Salivaricin A2 (for comparison) | 2368 | 2368 | MALDI-TOF MS |
| This compound | 2740 | 2740 | MALDI-TOF MS |
| 6xHis-tagged SboA (unmodified) | - | 7355 | MALDI-TOF MS |
| Dehydrated 6xHis-tagged SboA (-4H₂O) | - | 7283 | MALDI-TOF MS |
Experimental Protocols
The following sections detail the methodologies for key experiments used in the study of this compound biosynthesis.
Purification of this compound from S. salivarius Culture
This protocol is adapted from the methods used for the initial isolation and characterization of this compound.
-
Culture Growth: S. salivarius K12 is grown on a suitable solid medium, such as M17 sucrose agar, to promote robust production of the lantibiotic.
-
Extraction: The mature this compound is extracted from the agar cultures using a freeze-thaw method.
-
Initial Purification: The crude extract is subjected to hydrophobic interaction chromatography.
-
HPLC Purification: The fractions containing this compound activity are further purified by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 semi-preparative column. A gradient of acetonitrile in water is typically used for elution.
-
Activity Assay: Fractions are tested for antimicrobial activity against a sensitive indicator strain, such as Micrococcus luteus.
-
Mass Spectrometry: The molecular weight of the purified peptide in the active fractions is confirmed using Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS).
In Vitro Reconstitution of this compound Biosynthesis using a Cell-Free System
This protocol is based on the UniBioCat system for the cell-free biosynthesis of RiPPs.
-
Template Preparation: DNA templates for the genes sboA (encoding a tagged precursor peptide, e.g., with a 6xHis-tag), sboM, and sboT are prepared, typically in expression vectors suitable for in vitro transcription and translation.
-
Cell-Free Expression: The DNA templates are co-expressed in a single-pot reaction using an E. coli-based cell-free expression system. This system contains all the necessary components for transcription and translation (ribosomes, RNA polymerase, amino acids, etc.).
-
Incubation: The reaction mixture is incubated under conditions that allow for the expression of the proteins and the subsequent enzymatic modification of the SboA precursor by SboM and processing by SboT.
-
Product Extraction and Purification: The reaction mixture is then processed to extract and purify the resulting peptides. If a His-tagged SboA precursor is used, affinity chromatography can be employed.
-
Analysis by Mass Spectrometry: The products of the cell-free reaction are analyzed by MALDI-TOF MS and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to identify the unmodified precursor, modified intermediates (e.g., dehydrated forms), and the final mature this compound.
-
Antimicrobial Activity Assay: The purified products from the cell-free synthesis are tested for antimicrobial activity against a sensitive indicator strain to confirm the production of a biologically active lantibiotic.
Experimental Workflow Visualization
Caption: Workflow for the in vitro biosynthesis of this compound.
Conclusion
The biosynthesis of this compound is a complex and tightly regulated process that transforms a simple, ribosomally synthesized peptide into a potent antimicrobial agent. The elucidation of this pathway, from the genetic blueprint in the sbo gene cluster to the functional roles of the biosynthetic enzymes, has been made possible through a combination of genetic analysis, protein biochemistry, and innovative techniques like cell-free synthesis. A thorough understanding of this biosynthetic machinery not only provides insights into the biology of Streptococcus salivarius but also opens avenues for the bioengineering of novel lantibiotics with improved therapeutic properties. The detailed methodologies presented here serve as a guide for researchers aiming to further investigate and harness the potential of this compound and other related lantibiotics.
References
The Antimicrobial Spectrum of Salivaricin B Against Gram-Positive Pathogens: A Technical Guide
Abstract
Salivaricin B, a type AII lantibiotic produced by Streptococcus salivarius, has demonstrated significant antimicrobial activity against a range of Gram-positive bacteria.[1][2][3][4] This technical guide provides an in-depth analysis of its inhibitory spectrum, mechanism of action, and the experimental methodologies used for its characterization. Unlike many lantibiotics such as nisin A that function by forming pores in the cell membrane, this compound exerts its bactericidal effect by interfering with cell wall biosynthesis.[1][2][3][5][6][7] This unique mode of action, coupled with its targeted spectrum, makes this compound a compelling subject for research and development in the field of novel antimicrobial agents. This document summarizes key quantitative data, details experimental protocols, and visualizes the underlying biological processes and workflows.
Antimicrobial Spectrum of this compound
This compound exhibits a potent, yet specific, antimicrobial spectrum primarily targeting Gram-positive bacteria. Its efficacy is typically observed at micro-molar concentrations, distinguishing it from lantibiotics like nisin A, which are often potent at nano-molar levels.[1][2][3][5] The activity of this compound is strain-dependent.[2] For instance, while it is bactericidal for most streptococci, certain species such as Streptococcus mutans have shown resistance.[2]
Quantitative Antimicrobial Activity
The following table summarizes the Minimum Inhibitory Concentration (MIC) and 50% Inhibitory Concentration (IC50) values of this compound against various Gram-positive pathogens as reported in the literature.
| Target Pathogen | Strain | MIC (nM) | IC50 (nM) | Reference(s) |
| Streptococcus pyogenes | ATCC 12344 | ~2000 | 1000 | [2][5] |
| Streptococcus spp. | (various) | 2160 - 4320 | Not Reported | [2] |
| Micrococcus luteus | ATCC 4698 | Not Reported | Not Reported | [1][5] |
| Lactococcus lactis | HP | 1080 | 407 ± 34 | [2] |
| Streptococcus mutans | (various) | ≥ 8000 (Resistant) | > 8000 | [2] |
| Corynebacterium spp. | (various) | Inhibited | Not Reported | [1] |
Mechanism of Action
The primary mechanism of action for this compound is the inhibition of bacterial cell wall biosynthesis, a mode of action it shares with antibiotics like vancomycin.[1][2][7] This is a significant departure from many other lantibiotics that kill bacteria by creating pores in the cytoplasmic membrane.[6][8]
Interference with Peptidoglycan Synthesis
This compound disrupts the late, membrane-bound steps of cell wall biosynthesis.[2] This interference leads to the intracellular accumulation of UDP-MurNAc-pentapeptide, the final soluble precursor of peptidoglycan.[1][2][3] The buildup of this precursor effectively halts the construction of the cell wall, leading to structural instability and eventual cell death. Transmission electron microscopy of cells treated with this compound reveals a significant reduction in cell wall thickness and aberrant septum formation, without visible damage to the cytoplasmic membrane.[1][2][3]
Absence of Pore Formation
Extensive studies have demonstrated that this compound does not induce pore formation or dissipate the membrane potential in susceptible cells.[1][2][3][5] This was confirmed through assays measuring the fluorescence of a tryptophan residue in this compound when interacting with bacterial membrane vesicles; the absence of a fluorescence blue shift indicated a failure to penetrate the membrane.[1][2][3] Furthermore, pore formation assays using SYTOX green, a fluorescent dye that only enters cells with compromised membranes, showed no detectable fluorescence in cells exposed to this compound.[1]
Caption: Mechanism of this compound vs. Nisin A.
Experimental Protocols
The characterization of this compound's antimicrobial activity involves a series of standardized and specialized assays.
Production and Purification of this compound
-
Culture: The producer strain, Streptococcus salivarius K12, is spotted onto a suitable solid medium (e.g., blood agar) and incubated to allow for growth and bacteriocin production.[1]
-
Extraction: The bacteriocins are recovered from the culture, often using a freeze-thaw extraction method.[8]
-
Purification: The extract undergoes semi-preparative reverse-phase high-performance liquid chromatography (RP-HPLC) to separate this compound from other compounds, such as Salivaricin A2.[1]
-
Purity Check & Verification: The purity of the collected fractions is assessed using an analytical column, and the molecular weight is confirmed via MALDI-TOF mass spectrometry.[1]
Antimicrobial Activity Assays
Caption: Experimental workflow for antimicrobial testing.
3.2.1. Minimum Inhibitory Concentration (MIC) Assay The MIC is determined using a broth microdilution method in 96-well microtiter plates.[9][10]
-
Preparation: A two-fold serial dilution of purified this compound is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for M. luteus).
-
Inoculation: Target bacterial strains, grown to the mid-logarithmic phase, are diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL) and added to each well.[9]
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 10-18 hours).
-
Reading: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible bacterial growth.[9] Controls for growth (no antibiotic) and sterility (no bacteria) are included.
3.2.2. Time-Kill Assay This assay measures the rate at which an antimicrobial agent kills a bacterial population.
-
Exposure: A standardized inoculum of the target pathogen is exposed to this compound at a concentration multiple of its MIC (e.g., 10x MIC).[2]
-
Sampling: Aliquots are removed from the culture at various time points (e.g., 0, 30, 60, 120, 180 minutes).
-
Quantification: The samples are serially diluted and plated on agar to determine the number of viable cells (Colony Forming Units per mL).
-
Analysis: The results are plotted as log10 CFU/mL versus time to visualize the killing kinetics. A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL. For S. pyogenes, this compound (10x MIC) killed over 90% of the cells in under 3 hours.[2]
Mechanism of Action Assays
3.3.1. Cell Wall Precursor Accumulation Assay This assay determines if the antimicrobial interferes with peptidoglycan synthesis.
-
Treatment: Mid-log phase cells of a susceptible strain (e.g., M. luteus) are treated with this compound. Vancomycin is used as a positive control.[2]
-
Extraction: Cytoplasmic extracts are prepared from the treated and non-treated cells.
-
Analysis: The extracts are analyzed by RP-HPLC to detect the accumulation of cell wall precursors.[2]
-
Identification: The identity of the accumulated precursor (UDP-MurNAc-pentapeptide) is confirmed using mass spectrometry.[2]
3.3.2. Pore Formation Assay This assay assesses whether the agent compromises the integrity of the bacterial cell membrane.
-
Cell Preparation: Susceptible cells (e.g., M. luteus, S. pyogenes) are washed and resuspended in a buffer.
-
Dye Addition: A fluorescent dye, such as SYTOX Green, which cannot penetrate intact cell membranes, is added to the cell suspension.
-
Treatment: this compound is added to the suspension. Nisin A is typically used as a positive control known to form pores.
-
Measurement: The fluorescence is monitored over time using a fluorometer. An increase in fluorescence indicates that the dye has entered the cells through pores in the membrane, signifying a loss of membrane integrity. No detectable SYTOX green fluorescence is observed for cells exposed to this compound.[1]
Conclusion
This compound is a lantibiotic with a well-defined antimicrobial spectrum against key Gram-positive pathogens. Its bactericidal activity stems from a distinct mechanism—the inhibition of cell wall biosynthesis—which differentiates it from many other bacteriocins and presents a potentially valuable therapeutic avenue. The detailed methodologies provided herein offer a framework for the continued investigation and characterization of this compound and other novel antimicrobial peptides. Further research into its efficacy in more complex environments, such as biofilms, and its potential for synergistic activity with other antimicrobials is warranted.
References
- 1. researchgate.net [researchgate.net]
- 2. New insights into the mode of action of the lantibiotic this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. squ.elsevierpure.com [squ.elsevierpure.com]
- 4. New insights into the mode of action of the lantibiotic this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antimicrobial and Antibiofilm Activity of the Probiotic Strain Streptococcus salivarius K12 against Oral Potential Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Streptococcus salivarius and Ligilactobacillus salivarius: Paragons of Probiotic Potential and Reservoirs of Novel Antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enhanced Production, Purification, Characterization and Mechanism of Action of Salivaricin 9 Lantibiotic Produced by Streptococcus salivarius NU10 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
An In-depth Technical Guide to Salivaricin B Producing Strains Beyond S. salivarius K12
For Researchers, Scientists, and Drug Development Professionals
Introduction
Salivaricin B, a type AII lantibiotic produced by Streptococcus salivarius, has garnered significant interest for its antimicrobial properties, particularly against pathogens implicated in oral and upper respiratory tract infections. While the probiotic strain S. salivarius K12 is the most well-characterized producer of this bacteriocin, a growing body of research has identified other strains capable of its synthesis. This technical guide provides a comprehensive overview of this compound producing strains other than S. salivarius K12, detailing their identification, the genetic basis of production, and the experimental methodologies for their characterization. This document is intended to serve as a valuable resource for researchers and professionals in the fields of microbiology, biotechnology, and drug development.
This compound Producing Strains: An Expanded Repertoire
Beyond the widely studied S. salivarius K12, research has identified a cohort of other bacterial strains that harbor the genetic machinery for this compound production.
Streptococcus salivarius Strains
A significant screening of 61 strongly inhibitory Streptococcus salivarius strains revealed that 19 were positive for the this compound structural gene, sboB[1][2]. Of these, 18 strains were found to produce both Salivaricin A2 and this compound. One strain, designated as NR , is notable for producing only this compound[1][2][3]. The co-production of these two lantibiotics suggests a synergistic antimicrobial strategy in these strains.
Table 1: Streptococcus salivarius Strains Producing this compound (in addition to Salivaricin A2)
| Strain Designation |
| 1482 |
| C2102 |
| And the remaining 16 unidentified strains from the study by Hyink et al. (2007) |
Source: Hyink, O., Wescombe, P. A., Upton, M., Ragland, N., Burton, J. P., & Tagg, J. R. (2007). Salivaricin A2 and the novel lantibiotic this compound are encoded at adjacent loci on a 190-kilobase transmissible megaplasmid in the oral probiotic strain Streptococcus salivarius K12. Applied and Environmental Microbiology, 73(4), 1107–1113.
Streptococcus mitis
Intriguingly, a variant of the this compound structural gene (sboB) has been identified in a single strain of Streptococcus mitis[1][3]. This finding is significant as it suggests the potential for horizontal gene transfer of the this compound biosynthesis gene cluster beyond the S. salivarius species. The variant in the S. mitis strain exhibits a single point mutation in the sboA gene, leading to an amino acid change in the prepeptide[4]. Further research is required to characterize the activity of this this compound variant.
The Genetic Blueprint: The this compound (sbo) Biosynthetic Gene Cluster
The production of this compound is orchestrated by a dedicated gene cluster, designated as the sbo locus. This cluster contains all the necessary genetic information for the biosynthesis, modification, transport, regulation, and immunity related to this compound.
Table 2: Genes of the this compound (sbo) Biosynthetic Gene Cluster
| Gene | Putative Function |
| sboA | This compound prepeptide |
| sboM | Modification enzyme (LanM family) |
| sboT | ABC transporter |
| sboF, sboE, sboG | Immunity proteins |
| sboK | Sensor histidine kinase |
| sboR | Response regulator |
Source: Hyink, O., Wescombe, P. A., Upton, M., Ragland, N., Burton, J. P., & Tagg, J. R. (2007). Salivaricin A2 and the novel lantibiotic this compound are encoded at adjacent loci on a 190-kilobase transmissible megaplasmid in the oral probiotic strain Streptococcus salivarius K12. Applied and Environmental Microbiology, 73(4), 1107–1113.
Experimental Protocols
The identification and characterization of this compound producing strains involve a series of microbiological and molecular techniques.
Deferred Antagonism Assay for Screening Producer Strains
This is the primary method for screening for bacteriocin production.
Principle: The test strain is grown on an agar plate, and then killed. The plate is then overlaid with a sensitive indicator strain. A zone of inhibition around the growth of the test strain indicates the production of an antimicrobial substance.
Protocol:
-
Streak the test Streptococcus strain onto a suitable agar medium, such as Columbia Blood Agar, as a 1-2 cm wide line down the center of the plate.
-
Incubate the plate at 37°C for 18-24 hours in a 5% CO₂ atmosphere.
-
Kill the producer strain by exposing the plate to chloroform vapor for 30 minutes or by using a sterile glass slide to scrape off the growth.
-
Aerate the plate for 15-20 minutes to allow the chloroform to evaporate.
-
Overlay the plate with 5-7 mL of soft agar (0.75% agar) seeded with an overnight culture of a sensitive indicator strain (e.g., Micrococcus luteus).
-
Incubate the plate at 37°C for 18-24 hours.
-
Observe for a zone of inhibition around the original streak of the producer strain.
Caption: Workflow of the Deferred Antagonism Assay.
Molecular Identification of the sboB Gene
a) Polymerase Chain Reaction (PCR)
Principle: PCR is used to amplify the sboB gene from the genomic DNA of potential producer strains using specific primers.
Protocol:
-
Extract genomic DNA from the Streptococcus strain.
-
Design primers specific to the sboB gene sequence.
-
Perform PCR using the extracted genomic DNA as a template.
-
Analyze the PCR product by agarose gel electrophoresis to confirm the presence of a band of the expected size.
b) Dot Blot Hybridization
Principle: This technique is used to detect the presence of the sboB gene in a large number of isolates simultaneously. Genomic DNA is spotted onto a membrane and probed with a labeled sboB gene fragment.
Protocol:
-
Extract genomic DNA from the test strains.
-
Denature the DNA and spot it onto a nylon membrane.
-
Prepare a labeled probe specific to the sboB gene (e.g., using DIG-labeling).
-
Pre-hybridize the membrane to block non-specific binding.
-
Hybridize the membrane with the labeled probe overnight.
-
Wash the membrane to remove the unbound probe.
-
Detect the hybridized probe using a suitable detection system (e.g., colorimetric or chemiluminescent).
Caption: Workflow of Dot Blot Hybridization for sboB Gene Detection.
Purification and Quantification of this compound
a) Extraction of this compound
Principle: this compound is extracted from the producer strain culture using organic solvents.
Protocol:
-
Grow the producer strain in a suitable liquid medium (e.g., M17 broth) to a high cell density.
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in an acidic methanol solution (e.g., 70% methanol, 0.1% TFA).
-
Stir the suspension overnight at 4°C.
-
Remove the cell debris by centrifugation.
-
Concentrate the supernatant containing the crude this compound extract using a rotary evaporator.
b) Purification by High-Performance Liquid Chromatography (HPLC)
Principle: HPLC is used to purify this compound from the crude extract based on its hydrophobicity.
Protocol:
-
Equilibrate a C18 reverse-phase HPLC column with a low concentration of organic solvent (e.g., 5% acetonitrile in 0.1% TFA).
-
Load the crude extract onto the column.
-
Elute the bound peptides with a linear gradient of increasing organic solvent concentration.
-
Collect fractions and test each for antimicrobial activity using a well-diffusion assay against a sensitive indicator strain.
-
Pool the active fractions and perform further rounds of purification if necessary.
c) Quantification
Principle: The concentration of purified this compound can be determined using various methods.
Methods:
-
Bicinchoninic Acid (BCA) Assay: A colorimetric method for quantifying total protein concentration.
-
Mass Spectrometry (MS): Can be used for absolute quantification if a labeled internal standard is available.
-
Activity Units (AU/mL): The reciprocal of the highest dilution of the sample that gives a clear zone of inhibition in a well-diffusion assay.
Antimicrobial Activity Assays
a) Well-Diffusion Assay
Principle: The antimicrobial activity of purified or crude this compound is determined by its ability to diffuse into an agar medium and inhibit the growth of a sensitive indicator strain.
Protocol:
-
Prepare an agar plate seeded with an overnight culture of the indicator strain.
-
Punch wells (4-6 mm in diameter) into the agar.
-
Add a known volume (e.g., 50 µL) of the this compound sample to each well.
-
Incubate the plate at 37°C for 18-24 hours.
-
Measure the diameter of the zone of inhibition around each well.
b) Minimum Inhibitory Concentration (MIC) Determination
Principle: The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Protocol (Broth Microdilution):
-
Prepare a series of twofold dilutions of purified this compound in a suitable broth medium in a 96-well microtiter plate.
-
Inoculate each well with a standardized suspension of the indicator strain.
-
Include a positive control (no this compound) and a negative control (no bacteria).
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC as the lowest concentration of this compound in which no visible growth is observed.
Regulation of this compound Production: A Glimpse into the Signaling Pathway
The sbo gene cluster contains a two-component regulatory system, consisting of a sensor histidine kinase (sboK) and a response regulator (sboR). This system is characteristic of quorum sensing-mediated regulation of lantibiotic production in many bacteria.
Proposed Signaling Pathway:
-
A low basal level of this compound is produced and exported out of the cell.
-
As the cell density increases, the extracellular concentration of this compound reaches a threshold level.
-
This compound binds to the sensor histidine kinase, SboK, located in the cell membrane.
-
This binding event triggers the autophosphorylation of SboK.
-
The phosphate group is then transferred to the response regulator, SboR.
-
Phosphorylated SboR acts as a transcriptional activator, binding to the promoter regions of the sbo genes and upregulating their expression, leading to a rapid increase in this compound production.
Caption: Proposed Quorum Sensing Regulation of this compound Production.
Quantitative Data: A Research Gap
While the identification of several new this compound producing strains is a significant advancement, there is a notable lack of published quantitative data on the production levels of this compound in these strains. The deferred antagonism assay provides a qualitative or semi-quantitative measure of inhibitory activity, but precise quantification using methods like HPLC or mass spectrometry has not been reported for these alternative strains. This represents a critical knowledge gap and a promising area for future research. Such data would be invaluable for selecting the most potent strains for potential therapeutic or probiotic applications.
Conclusion and Future Directions
The discovery of this compound production in a range of Streptococcus salivarius strains beyond K12, and even in a Streptococcus mitis strain, significantly broadens the potential sources for this promising antimicrobial peptide. This guide has provided a comprehensive overview of these strains, the genetic basis for this compound production, and detailed experimental protocols for their identification and characterization.
Future research should focus on:
-
Quantitative analysis of this compound production in the newly identified strains to determine their production capabilities relative to S. salivarius K12.
-
Characterization of the this compound variant from Streptococcus mitis to assess its antimicrobial activity and spectrum.
-
Elucidation of the specific signaling cues and environmental factors that regulate this compound production in these alternative strains.
-
Genomic and transcriptomic studies to understand the evolution and horizontal transfer of the sbo gene cluster among streptococci.
Addressing these research questions will be crucial for harnessing the full potential of this compound and its producer strains in the development of novel anti-infective strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. Salivaricin 9, a new lantibiotic produced by Streptococcus salivarius - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Purification and characterization of streptin, a type A1 lantibiotic produced by Streptococcus pyogenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
The Role of Salivaricin B in the Oral Microbiome: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Salivaricin B, a Type AII lantibiotic produced by the oral commensal bacterium Streptococcus salivarius, represents a promising antimicrobial peptide with significant potential for modulating the oral microbiome. This technical guide provides an in-depth analysis of this compound, detailing its mechanism of action, antimicrobial spectrum, and the genetic determinants of its production. Quantitative data on its inhibitory activity are presented, alongside detailed experimental protocols for its characterization. Furthermore, this guide includes visualizations of key pathways and experimental workflows to facilitate a comprehensive understanding of this compound's role and potential therapeutic applications.
Introduction to this compound
This compound is a 25-amino acid polycyclic peptide bacteriocin produced by select strains of Streptococcus salivarius, a prominent member of the healthy human oral microbiota[1][2]. As a lantibiotic, its structure is characterized by the presence of lanthionine and β-methyllanthionine residues, which are post-translationally introduced and form intramolecular thioether bridges[3]. These structural features are crucial for its biological activity. Notably, S. salivarius strain K12 is a well-characterized producer of this compound, often in conjunction with another lantibiotic, Salivaricin A2[4][5][6]. This co-production enhances the antimicrobial arsenal of the producer strain, allowing it to effectively compete with other microorganisms in the complex oral ecosystem[4][5].
Mechanism of Action: Inhibition of Cell Wall Biosynthesis
Unlike many other lantibiotics that function by forming pores in the cell membrane of target bacteria, this compound employs a distinct mechanism of action. Extensive research has demonstrated that this compound inhibits bacterial growth by interfering with cell wall biosynthesis[1][7][8][9].
The primary mode of action involves the following key steps:
-
Binding to Lipid II: this compound targets Lipid II, a crucial precursor molecule in the biosynthesis of peptidoglycan, the major component of the bacterial cell wall.
-
Inhibition of Transglycosylation: By binding to Lipid II, this compound sterically hinders the transglycosylation step of peptidoglycan synthesis. This prevents the incorporation of new peptidoglycan subunits into the growing cell wall.
-
Accumulation of Precursors: This inhibition leads to the intracellular accumulation of the final soluble cell wall precursor, UDP-MurNAc-pentapeptide[1][7].
-
Aberrant Septum Formation: The disruption of cell wall synthesis ultimately results in defective cell division, characterized by aberrant septum formation and a reduction in cell wall thickness, leading to cell death[1][7][8].
Importantly, this compound does not induce pore formation or dissipate the membrane potential in susceptible cells, distinguishing its mechanism from that of lantibiotics like nisin A[1][7][10].
Data Presentation: Antimicrobial Activity of this compound
The antimicrobial activity of this compound has been quantified against a range of oral bacteria. The following tables summarize the Minimum Inhibitory Concentration (MIC) and 50% inhibitory concentration (IC50) values reported in the literature.
| Target Microorganism | MIC (nM) | IC50 (nM) | Reference |
| Streptococcus pyogenes | 2160 - 4320 | 972.01 ± 218.7 | [11] |
| Micrococcus luteus | 540 | 178.2 ± 11.88 | [11] |
| Corynebacterium spp. | 1080 | 496.8 ± 32.4 | [11] |
| Lactococcus lactis HP | 1080 | 407 ± 34 | [11] |
| Streptococcus sanguinis ATCC10556 | 4320 | 1590.27 ± 110.8 | [11] |
| Streptococcus salivarius NU10 | 2160 | 972.01 ± 218.7 | [11] |
| Streptococcus salivarius YU10 | 2160 | 912.285 ± 72.11 | [11] |
| Target Microorganism | Growth Inhibition (%) at specified concentration | Reference |
| Streptococcus mutans | 87.48 ± 1.01 at 60 mg/mL of neutralized cell-free supernatant (nCFS) | [12] |
| Streptococcus mutans | 64.32 ± 3.67 at 30 mg/mL of nCFS | [12] |
| Streptococcus mutans | 27.31 ± 5.23 at 15 mg/mL of nCFS | [12] |
| Staphylococcus hominis 41/6 | Significant reduction at 60 mg/mL of nCFS | [12] |
Experimental Protocols
Deferred Antagonism Assay for Screening this compound Production
This method is used to screen for the production of antimicrobial substances like this compound by a producer strain against susceptible indicator strains.
Materials:
-
Brain Heart Infusion (BHI) agar or other suitable growth medium[13]
-
Producer strain (e.g., S. salivarius K12)
-
Indicator strain(s) (e.g., Micrococcus luteus, Streptococcus pyogenes)
-
Sterile petri dishes
-
Incubator
Procedure:
-
Prepare and sterilize BHI agar according to the manufacturer's instructions[13].
-
Pour the agar into sterile petri dishes and allow it to solidify[13].
-
Inoculate the producer strain as a single spot or a streak in the center of the agar plate[1][14].
-
Incubate the plate under conditions optimal for the producer strain's growth (e.g., 37°C, 5% CO2) for 18-24 hours[5][14].
-
After incubation, kill the producer strain cells by exposing the plate to chloroform vapor for 30-60 minutes or by using a sterile glass slide to scrape off the growth[15].
-
Prepare a soft agar overlay by mixing molten BHI agar (0.7-1.0% agar) with a culture of the indicator strain[14].
-
Pour the soft agar overlay onto the plate containing the killed producer strain[14].
-
Incubate the plate under conditions optimal for the indicator strain's growth.
-
Observe for a zone of inhibition (a clear area where the indicator strain has not grown) around the area where the producer strain was inoculated. The size of this zone indicates the level of antimicrobial activity.
Purification of this compound
This protocol outlines the steps for purifying this compound from S. salivarius cultures.
Materials:
-
M17 agar supplemented with sucrose and calcium carbonate[5]
-
Todd-Hewitt Broth (THB)[5]
-
C18 reverse-phase chromatography column[16]
-
Acetonitrile
-
Trifluoroacetic acid (TFA)
-
Freeze-dryer
-
High-Performance Liquid Chromatography (HPLC) system
-
MALDI-TOF mass spectrometer
Procedure:
-
Culture the producer strain (S. salivarius K12) on a large scale on M17 agar plates[5].
-
After incubation (e.g., 18 hours at 37°C in 5% CO2), freeze the plates at -80°C and then thaw them at 4°C to lyse the cells and release the bacteriocin[5].
-
Collect the liquid extract containing this compound.
-
Perform an initial purification step using a C18 solid-phase extraction cartridge to concentrate the peptide.
-
Further purify the extract using a semi-preparative C18 HPLC column[16]. Elute the peptides using a gradient of acetonitrile in water with 0.1% TFA.
-
Collect fractions and test for antimicrobial activity using a well diffusion assay or a microtiter plate-based growth inhibition assay.
-
Pool the active fractions and perform a final purification step on an analytical C18 HPLC column to obtain pure this compound.
-
Confirm the purity and determine the molecular weight of the purified peptide using MALDI-TOF mass spectrometry[16].
Assay for Inhibition of Cell Wall Biosynthesis
This assay is used to confirm that this compound's mechanism of action involves the inhibition of peptidoglycan synthesis.
Materials:
-
Susceptible indicator strain (e.g., Micrococcus luteus)
-
Purified this compound
-
Vancomycin (as a positive control)
-
Growth medium (e.g., Mueller-Hinton Broth)
-
Trichloroacetic acid (TCA)
-
HPLC system
-
Mass spectrometer
Procedure:
-
Grow the indicator strain to the mid-exponential phase.
-
Divide the culture into three groups: untreated control, treated with this compound (at a concentration known to be inhibitory), and treated with vancomycin.
-
Incubate the cultures for a defined period.
-
Harvest the cells by centrifugation.
-
Extract the cytoplasmic cell wall precursors by treating the cells with hot water or a mild acid (e.g., TCA).
-
Analyze the extracts by reverse-phase HPLC to separate the nucleotide-linked peptidoglycan precursors[11].
-
Compare the chromatograms of the treated and untreated samples. An accumulation of UDP-MurNAc-pentapeptide in the this compound-treated sample, similar to the vancomycin-treated sample, indicates inhibition of the late stages of cell wall biosynthesis[1][11].
-
Confirm the identity of the accumulated precursor using mass spectrometry[11].
Visualizations: Pathways and Workflows
Genetic Organization of the this compound Locus
The genes responsible for the production of this compound are located on a large, transmissible megaplasmid in S. salivarius K12, often in close proximity to the Salivaricin A2 gene cluster[5][6]. The sbo gene cluster encodes the precursor peptide, modification enzymes, transport machinery, and immunity proteins.
References
- 1. researchgate.net [researchgate.net]
- 2. Enhanced Production, Purification, Characterization and Mechanism of Action of Salivaricin 9 Lantibiotic Produced by Streptococcus salivarius NU10 | PLOS One [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. New insights into the mode of action of the lantibiotic this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Salivaricin A2 and the Novel Lantibiotic this compound Are Encoded at Adjacent Loci on a 190-Kilobase Transmissible Megaplasmid in the Oral Probiotic Strain Streptococcus salivarius K12 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. squ.elsevierpure.com [squ.elsevierpure.com]
- 8. researchgate.net [researchgate.net]
- 9. KoreaMed Synapse [synapse.koreamed.org]
- 10. researchgate.net [researchgate.net]
- 11. New insights into the mode of action of the lantibiotic this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antimicrobial and Antibiofilm Activity of the Probiotic Strain Streptococcus salivarius K12 against Oral Potential Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Recipe for Success: Suggestions and Recommendations for the Isolation and Characterisation of Bacteriocins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Improved deferred antagonism technique for detecting antibiosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
An In-depth Review for Researchers, Scientists, and Drug Development Professionals
Abstract
Lantibiotics, a class of ribosomally synthesized and post-translationally modified peptides (RiPPs), represent a promising avenue for the development of novel antimicrobial agents.[1][2] Among these, Salivaricin B, a type AII lantibiotic produced by Streptococcus salivarius K12, has garnered significant attention for its potent bactericidal activity against various Gram-positive pathogens.[3][4][5] This technical guide provides a comprehensive literature review of this compound and related lantibiotics, with a focus on their mechanism of action, quantitative data on their antimicrobial efficacy, and detailed experimental protocols for their study. We present a consolidated view of the current understanding of these molecules, aiming to equip researchers and drug development professionals with the necessary knowledge to advance their investigations in this field.
Introduction to this compound and Lantibiotics
Lantibiotics are characterized by the presence of the thioether amino acids lanthionine and methyllanthionine, which form intramolecular ring structures.[1][2] These peptides are classified into different groups based on their structure and biosynthetic machinery.[1] this compound is a 25-amino acid polycyclic peptide belonging to the type AII lantibiotics.[3][4] Unlike the well-known lantibiotic nisin, which is potent at nanomolar concentrations, this compound exerts its bactericidal effects at micromolar concentrations.[3][4][6] It is particularly effective against streptococci and other Gram-positive bacteria.[7]
The primary mechanism of action for this compound is the inhibition of bacterial cell wall biosynthesis.[3][4][5] It achieves this by interfering with Lipid II, a crucial precursor molecule in the peptidoglycan synthesis pathway.[8][9] This mode of action distinguishes it from lantibiotics like nisin, which primarily function by forming pores in the cell membrane.[3][4]
Quantitative Data on Antimicrobial Activity
The antimicrobial efficacy of this compound and the related lantibiotic Nisin A has been quantified against a range of Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) is a key metric used to evaluate the potency of these antimicrobial peptides. The following table summarizes the MIC values reported in the literature.
| Lantibiotic | Target Organism | MIC (nM) | IC50 (nM) | Reference |
| This compound | Lactococcus lactis HP | 1080 | 407 ± 34 | [7] |
| Nisin A | Lactococcus lactis HP | 39 | 17.7 ± 0.9 | [7] |
| This compound | Streptococcus pyogenes | 2160 - 4320 | - | [7] |
| This compound | Streptococcus mutans | ≥8000 | - | [7] |
| Salivaricin 9 | Micrococcus luteus | 4 - 8 µg/mL | - | [7] |
| Salivaricin 9 | Corynebacterium spp. | 4 - 8 µg/mL | - | [7] |
| Salivaricin 9 | Streptococcus pyogenes ATCC12344 | 32 µg/mL | - | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly employed in the study of this compound and other lantibiotics.
Deferred Antagonism Assay
This assay is used to screen for antimicrobial activity of a producer strain against a sensitive indicator strain.
Materials:
-
Brain Heart Infusion (BHI) agar plates[10]
-
Overnight culture of the producer strain (e.g., S. salivarius K12)
-
Overnight culture of the indicator strain (e.g., Micrococcus luteus)
-
Sterile swabs or inoculating loops
-
Incubator
Procedure:
-
Prepare BHI agar plates, ensuring a consistent volume of agar in each plate.[10]
-
Spot or streak the producer strain onto the center of the BHI agar plate.
-
Incubate the plate overnight at the optimal temperature for the producer strain (e.g., 37°C).[10]
-
Prepare a lawn of the indicator strain by spreading an overnight culture onto a fresh BHI agar plate using a sterile swab.
-
Alternatively, for a deferred overlay method, after the producer strain has grown, overlay the plate with soft agar (0.7% agar) seeded with the indicator strain.[11]
-
Incubate the plate overnight at the optimal temperature for the indicator strain.
-
Observe for a zone of inhibition (a clear area) around the producer strain, indicating antimicrobial activity. The size of the zone can be measured to quantify the level of inhibition.[10]
Lantibiotic Purification
Purification of lantibiotics is essential for their characterization and quantification. A common method involves a combination of hydrophobic adsorption and cation exchange chromatography.
Materials:
-
Supernatant from a culture of the producer strain
-
XAD-16 hydrophobic resin
-
Cation exchange chromatography column (e.g., SP Sepharose)
-
Appropriate buffers for binding and elution (e.g., phosphate buffer with a NaCl gradient)
-
HPLC system with a C8 or C18 reverse-phase column for final purification[12]
-
Freeze-dryer
Procedure:
-
Grow the producer strain in a suitable liquid medium and harvest the supernatant by centrifugation.
-
Pass the supernatant through a column packed with XAD-16 resin to adsorb the lantibiotic.
-
Wash the resin to remove unbound impurities.
-
Elute the lantibiotic from the resin using an appropriate solvent (e.g., methanol).
-
Subject the eluate to cation exchange chromatography. Load the sample onto the column and wash with a low-salt buffer.
-
Elute the bound lantibiotic using a salt gradient (e.g., increasing NaCl concentration).
-
Collect fractions and test for antimicrobial activity using a suitable assay.
-
Pool the active fractions and perform a final purification step using reverse-phase HPLC.[12]
-
Lyophilize (freeze-dry) the purified lantibiotic for storage.
Mass Spectrometry Analysis (MALDI-TOF)
Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) mass spectrometry is used to determine the molecular weight of the purified lantibiotic.
Materials:
-
Purified lantibiotic sample
-
MALDI matrix solution (e.g., α-cyano-4-hydroxycinnamic acid - HCCA)[6]
-
MALDI target plate
-
MALDI-TOF mass spectrometer
Procedure:
-
Prepare the lantibiotic sample at a concentration of approximately 1 pmol/µL.[6]
-
On the MALDI target plate, spot 0.5 µL of the sample solution and immediately add 0.5 µL of the matrix solution.[4]
-
Allow the spot to air-dry completely, allowing the sample and matrix to co-crystallize.[4]
-
Insert the target plate into the MALDI-TOF mass spectrometer.
-
Acquire the mass spectrum according to the instrument's operating procedures.
-
Analyze the resulting spectrum to determine the molecular weight of the lantibiotic.
Pore Formation Assay (SYTOX™ Green Assay)
This assay determines if a lantibiotic disrupts the cell membrane of target bacteria by measuring the influx of a fluorescent dye that is normally impermeable to live cells.
Materials:
-
Overnight culture of the indicator strain
-
Purified lantibiotic
-
SYTOX™ Green nucleic acid stain
-
Phosphate-buffered saline (PBS) or other suitable buffer
-
Fluorometer or fluorescence microplate reader
Procedure:
-
Grow the indicator strain to the mid-logarithmic phase and harvest the cells by centrifugation.
-
Wash the cells with PBS and resuspend them to a specific optical density.
-
Add SYTOX™ Green to the cell suspension at a final concentration of 1-5 µM and incubate in the dark for at least 5-10 minutes.[13]
-
Add the purified lantibiotic to the cell suspension. Use a known pore-forming agent like nisin as a positive control and a buffer-only solution as a negative control.
-
Monitor the fluorescence intensity over time. An increase in fluorescence indicates that the cell membrane has been compromised, allowing the dye to enter and bind to nucleic acids.
Cell Wall Precursor Accumulation Assay
This assay is used to determine if a lantibiotic inhibits cell wall biosynthesis by measuring the intracellular accumulation of the precursor UDP-N-acetylmuramic acid-pentapeptide (UDP-MurNAc-pentapeptide).
Materials:
-
Overnight culture of the indicator strain
-
Purified lantibiotic
-
Vancomycin (as a positive control)
-
Boiling water
-
HPLC system with a reverse-phase column
-
Mass spectrometer for confirmation
Procedure:
-
Grow the indicator strain to the mid-logarithmic phase.
-
Treat the cells with the lantibiotic at a concentration of 10x MIC for 45 minutes. Use vancomycin as a positive control and an untreated culture as a negative control.[14]
-
Harvest the cells by centrifugation.
-
Extract the intracellular nucleotide pool by resuspending the cell pellet in boiling water and incubating for a short period.[14]
-
Centrifuge to remove cell debris and collect the supernatant.
-
Analyze the supernatant by reverse-phase HPLC to separate the nucleotide precursors.[14]
-
Identify the peak corresponding to UDP-MurNAc-pentapeptide by comparing the retention time to a standard or by collecting the peak and confirming its identity using mass spectrometry.[14] An increased peak area in the lantibiotic-treated sample compared to the untreated control indicates inhibition of cell wall synthesis.
Signaling Pathways and Experimental Workflows
Visual representations of the mechanisms of action and experimental procedures can aid in understanding these complex processes.
Mechanism of Action of Lantibiotics
The following diagram illustrates the different mechanisms of action employed by various classes of lantibiotics.
Caption: Mechanisms of action for different classes of lantibiotics.
Experimental Workflow for this compound Characterization
The following diagram outlines a typical experimental workflow for the isolation, characterization, and mechanism of action studies of this compound.
Caption: Experimental workflow for this compound characterization.
Conclusion
This compound and other lantibiotics hold significant promise as next-generation antimicrobial agents. Their unique mechanism of action, particularly the inhibition of cell wall biosynthesis by targeting Lipid II, makes them attractive candidates for combating antibiotic-resistant bacteria. This guide has provided a comprehensive overview of the current knowledge on this compound, including quantitative data on its efficacy and detailed protocols for its investigation. The provided diagrams offer a visual summary of the key concepts and experimental approaches. It is anticipated that continued research in this area will lead to the development of novel and effective therapies for bacterial infections.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. researchgate.net [researchgate.net]
- 3. pcl.tamu.edu [pcl.tamu.edu]
- 4. Protocols for Identification of Proteins by MALDI-TOF MS - Creative Proteomics [creative-proteomics.com]
- 5. Preparation of lantibiotics. [bio-protocol.org]
- 6. manoa.hawaii.edu [manoa.hawaii.edu]
- 7. Enhanced Production, Purification, Characterization and Mechanism of Action of Salivaricin 9 Lantibiotic Produced by Streptococcus salivarius NU10 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sword.mtu.ie [sword.mtu.ie]
- 9. users.ox.ac.uk [users.ox.ac.uk]
- 10. Deferred Growth Inhibition Assay to Quantify the Effect of Bacteria-derived Antimicrobials on Competition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2024.sci-hub.se [2024.sci-hub.se]
- 12. Purification and Characterization of Streptin, a Type A1 Lantibiotic Produced by Streptococcus pyogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. takara.co.kr [takara.co.kr]
- 14. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Immunomodulatory Properties of Salivaricin B
For Researchers, Scientists, and Drug Development Professionals
Abstract
Salivaricin B, a lantibiotic peptide produced by the oral commensal bacterium Streptococcus salivarius, is emerging as a significant modulator of the host immune system. Initially recognized for its antimicrobial properties, recent research has unveiled its capacity to temper inflammatory responses, particularly those implicated in autoimmune diseases such as rheumatoid arthritis. This technical guide synthesizes the current understanding of this compound's immunomodulatory functions, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action. The evidence points to this compound's ability to directly interact with cytokine receptors, inhibit crucial signaling pathways, and modulate T-cell differentiation, highlighting its potential as a novel therapeutic agent for immune-mediated disorders.
Core Immunomodulatory Mechanism: Inhibition of the IL-6R/IL-21R-STAT3 Signaling Axis
This compound exerts its primary immunomodulatory effects by targeting the signaling pathways of two potent pro-inflammatory cytokines: Interleukin-6 (IL-6) and Interleukin-21 (IL-21). These cytokines are pivotal in the differentiation and function of T follicular helper (Tfh) cells and Th17 cells, both of which are key drivers of autoimmune pathology.
The mechanism of action involves the direct binding of this compound to the IL-6 receptor (IL-6R) and the IL-21 receptor (IL-21R).[1][2] This binding induces conformational changes in the receptors, which in turn competitively inhibits the binding of their natural ligands, IL-6 and IL-21.[1][2] The downstream consequence is the suppression of the Janus kinase (JAK) and Signal Transducer and Activator of Transcription 3 (STAT3) signaling cascade.[1][2] Phosphorylation of STAT3 is a critical step for the transcription of genes that promote Tfh and Th17 cell differentiation.[1] By blocking this pathway, this compound effectively dampens the pro-inflammatory T-cell response.
References
- 1. Tonsillar Microbiome-Derived Lantibiotics Induce Structural Changes of IL-6 and IL-21 Receptors and Modulate Host Immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tonsillar Microbiome‐Derived Lantibiotics Induce Structural Changes of IL‐6 and IL‐21 Receptors and Modulate Host Immunity - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Salivaricin B Gene Cluster: A Technical Guide to its Organization and Regulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Salivaricin B, a type AII lantibiotic produced by the oral probiotic Streptococcus salivarius K12, has garnered significant interest for its antimicrobial properties and its potential applications in human health. This technical guide provides an in-depth exploration of the genetic architecture and regulatory mechanisms governing the production of this potent bacteriocin. Understanding the intricate interplay of the genes within the this compound cluster is paramount for harnessing its full therapeutic potential, from optimizing its production to engineering novel antimicrobial agents.
Data Presentation: The this compound (sbo) Gene Cluster
The this compound biosynthesis and regulation are encoded by an 11-kb gene cluster, designated as the sbo locus, located on a 190-kb megaplasmid in Streptococcus salivarius K12.[1][2] This cluster is comprised of eight open reading frames (ORFs) organized into two putative operons. The table below summarizes the key components of this gene cluster.
| Gene | Encoded Protein | Putative Function | Protein Size (amino acids) | Predicted Molecular Weight (kDa) |
| Operon 1: Regulation | ||||
| sboK | SboK | Sensor Histidine Kinase | 437 | 50.1 |
| sboR | SboR | Response Regulator | 231 | 26.9 |
| Operon 2: Biosynthesis, Transport, and Immunity | ||||
| sboA | SboA | This compound Precursor Peptide | 52 | 5.9 |
| sboM | SboM | Lantibiotic Modifying Enzyme | 973 | 111.9 |
| sboT | SboT | ABC Transporter with Protease Domain | 702 | 80.4 |
| sboF | SboF | Immunity Protein (ABC Transporter Subunit) | 303 | 34.6 |
| sboE | SboE | Immunity Protein (ABC Transporter Subunit) | 249 | 28.1 |
| sboG | SboG | Immunity Protein (ABC Transporter Subunit) | 242 | 27.6 |
Experimental Protocols
Deferred Antagonism Assay for this compound Activity
This method is a standard procedure to assess the production of antimicrobial substances like this compound by a producer strain against sensitive indicator strains.
Materials:
-
Streptococcus salivarius K12 (producer strain)
-
Indicator bacterial strain(s) (e.g., Micrococcus luteus)
-
Tryptic Soy Broth (TSB) or other suitable broth medium
-
Columbia Blood Agar Base supplemented with 0.1% calcium carbonate (CABC) or other suitable agar medium
-
Sterile swabs, inoculating loops, and petri dishes
-
Chloroform
Procedure:
-
Producer Strain Inoculation: Inoculate S. salivarius K12 into TSB and incubate overnight at 37°C in a 5% CO2 atmosphere.
-
Plate Preparation: Streak the overnight culture of S. salivarius K12 as a single line across the center of a CABC agar plate.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 atmosphere for 18-24 hours to allow for the growth of the producer strain and the diffusion of this compound into the agar.
-
Sterilization of Producer Strain: After incubation, remove the visible growth of S. salivarius K12 with a sterile glass slide or cotton swab. To kill any remaining producer cells, invert the plate over a filter paper saturated with chloroform in a fume hood for 30 minutes.
-
Airing: Remove the chloroform-saturated paper and leave the plate in the fume hood for a further 15-30 minutes to allow residual chloroform to evaporate completely.
-
Indicator Strain Inoculation: Inoculate the indicator strain into TSB and grow to an optimal density (e.g., mid-log phase). Using a sterile swab, streak the indicator strain culture across the agar plate, perpendicular to the original line of growth of the producer strain.
-
Final Incubation: Incubate the plate under conditions suitable for the indicator strain (e.g., 37°C for 24-48 hours).
-
Observation: Observe for a zone of inhibition of the indicator strain's growth along the line where the producer strain was grown. The presence and size of this zone indicate the production of and sensitivity to this compound.
Quantitative PCR (qPCR) for this compound Gene Expression Analysis
1. RNA Extraction:
-
Grow S. salivarius K12 under desired experimental conditions (e.g., with and without inducing factors).
-
Harvest bacterial cells by centrifugation at a high speed (e.g., 10,000 x g) at 4°C.
-
Immediately lyse the cells using a combination of mechanical disruption (e.g., bead beating with zirconia-silica beads) and enzymatic digestion (e.g., lysozyme treatment) in a suitable lysis buffer.
-
Extract total RNA using a commercial RNA purification kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions, including an on-column DNase digestion step to remove contaminating genomic DNA.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and by agarose gel electrophoresis.
2. cDNA Synthesis:
-
Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit (e.g., SuperScript IV Reverse Transcriptase, Thermo Fisher Scientific).
-
Use random hexamers or gene-specific primers for the reverse transcription reaction.
-
Include a no-reverse transcriptase control to check for genomic DNA contamination.
3. Primer Design:
-
Design specific primers for each target gene (sboK, sboR, sboA, sboM, sboT, sboF, sboE, sboG) and a reference (housekeeping) gene (e.g., 16S rRNA) using primer design software (e.g., Primer3).
-
Primers should be 18-24 nucleotides in length, have a GC content of 40-60%, and a melting temperature (Tm) of 58-62°C. Amplicons should ideally be between 100-200 base pairs.
-
Validate primer specificity in silico (e.g., using BLAST) and empirically by melt curve analysis.
4. qPCR Reaction:
-
Prepare the qPCR reaction mixture containing:
-
SYBR Green Master Mix (containing dNTPs, Taq polymerase, and SYBR Green dye)
-
Forward and reverse primers (final concentration of 200-500 nM each)
-
cDNA template (diluted as appropriate)
-
Nuclease-free water
-
-
Perform the qPCR in a real-time PCR cycler with a typical thermal profile:
-
Initial denaturation: 95°C for 5-10 minutes.
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 1 minute
-
-
Melt curve analysis: Gradually increase the temperature from 60°C to 95°C to assess product specificity.
-
5. Data Analysis:
-
Determine the cycle threshold (Ct) values for each target and reference gene.
-
Calculate the relative gene expression using the ΔΔCt method. The expression of the target genes is normalized to the reference gene and compared to a control condition.
Mandatory Visualizations
This compound Gene Cluster Organization
Caption: Organization of the this compound (sbo) gene cluster in S. salivarius K12.
Proposed Regulatory Pathway of this compound Production
Caption: A model for the two-component autoregulatory circuit of this compound production.
References
Methodological & Application
Application Note and Protocol: Purification of Salivaricin B from Streptococcus salivarius Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
Salivaricin B is a lantibiotic bacteriocin produced by certain strains of Streptococcus salivarius, notably the probiotic strain K12.[1][2][3] It exhibits antimicrobial activity, particularly against Gram-positive bacteria, by interfering with cell wall biosynthesis.[4] This document provides a detailed protocol for the purification of this compound from S. salivarius K12 culture, compiling methodologies from established research. The protocol covers bacterial culture, initial extraction, and subsequent chromatographic purification steps.
Experimental Protocols
This protocol is synthesized from methodologies reported in peer-reviewed literature.[1][2][4][5]
Part 1: Bacterial Culture and Initial Extraction
-
Preparation of Media:
-
Inoculation and Incubation:
-
Freeze-Thaw Extraction:
Part 2: Chromatographic Purification
-
Hydrophobic Interaction Chromatography (Initial Cleanup):
-
This step serves to capture the lantibiotics from the crude extract.[4][5]
-
While specific resin and buffer details for this compound are not extensively detailed in the provided search results, a common approach for similar bacteriocins involves using resins like Amberlite XAD-16.[7]
-
The clarified supernatant from the freeze-thaw extraction is passed through a column packed with the hydrophobic interaction resin.
-
After washing the column to remove unbound impurities, the bacteriocins are eluted with an increasing concentration of an organic solvent, such as methanol or ethanol.
-
-
Cation Exchange Chromatography:
-
For further purification, cation exchange chromatography can be employed, as has been successfully used for other salivaricins like Salivaricin 9.[7]
-
The active fractions from the previous step are pooled, buffer-exchanged into a low-salt binding buffer, and loaded onto a strong cation exchange column (e.g., SP Sepharose).[7]
-
Elution is performed using a linear gradient of increasing salt concentration (e.g., NaCl).[7]
-
Fractions are collected and tested for antimicrobial activity to identify those containing the bacteriocin.
-
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) (Final Purification):
-
This is a critical step to separate this compound from other co-produced bacteriocins like Salivaricin A2.[4][5]
-
Column: A semi-preparative C18 column is typically used.[4][5]
-
Mobile Phase: A gradient of acetonitrile in water, both containing 0.1% trifluoroacetic acid (TFA), is commonly used for elution.
-
Procedure:
-
The active fractions from the previous chromatography step are concentrated, filtered, and injected into the HPLC system.
-
A linear gradient of increasing acetonitrile concentration is applied to elute the bound peptides.
-
This compound typically elutes at a higher acetonitrile concentration than Salivaricin A2. For example, in one study, Salivaricin A2 eluted at 36% acetonitrile, while this compound eluted at 38% acetonitrile.[2] In another, Salivaricin A2 had a retention time of 50 minutes and this compound had a retention time of 55 minutes.[4][5]
-
Fractions corresponding to the this compound peak are collected.
-
-
-
Purity Analysis and Characterization:
Data Presentation
The following table summarizes the key quantitative parameters associated with the purification of this compound and a related bacteriocin, Salivaricin A2, as reported in the literature.
| Parameter | Salivaricin A2 | This compound | Reference |
| Molecular Weight (Da) | 2368 | 2740 | [2] |
| Molecular Weight (Da) | ~2367.20 | ~2733.39 | [5] |
| RP-HPLC Elution (Acetonitrile %) | 36% | 38% | [2] |
| RP-HPLC Retention Time (min) | 50 | 55 | [4][5] |
Visualizations
Diagram 1: this compound Purification Workflow
Caption: Workflow for the purification of this compound.
This diagram outlines the major steps involved in the purification of this compound from Streptococcus salivarius culture, from initial growth and extraction to final chromatographic separation and analysis.
References
- 1. mednews.care [mednews.care]
- 2. Salivaricin A2 and the Novel Lantibiotic this compound Are Encoded at Adjacent Loci on a 190-Kilobase Transmissible Megaplasmid in the Oral Probiotic Strain Streptococcus salivarius K12 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medscape.com [medscape.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Enhanced Production, Purification, Characterization and Mechanism of Action of Salivaricin 9 Lantibiotic Produced by Streptococcus salivarius NU10 - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Characterization of Salivaricin B using MALDI-TOF Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Salivaricin B is a lantibiotic, a class of ribosomally synthesized and post-translationally modified peptides, produced by Streptococcus salivarius. Lantibiotics are of significant interest to the pharmaceutical and food industries due to their potent antimicrobial activity against a range of pathogenic bacteria. Accurate and efficient characterization of these peptides is crucial for research and development. Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a powerful analytical technique that provides rapid and sensitive analysis of biomolecules, making it an ideal tool for the characterization of bacteriocins like this compound. This application note provides a detailed protocol for the analysis of this compound using MALDI-TOF MS, covering sample preparation, data acquisition, and interpretation.
Principle of MALDI-TOF MS
MALDI-TOF MS is a soft ionization technique that allows for the analysis of large, non-volatile biomolecules. In this process, the analyte is co-crystallized with a matrix compound on a target plate. A pulsed laser beam irradiates the sample, causing the matrix to absorb the laser energy and desorb into the gas phase, carrying the analyte with it. The analyte molecules are ionized, typically by proton transfer from the matrix, resulting in the formation of singly charged ions. These ions are then accelerated by an electric field into a flight tube. The time it takes for an ion to travel the length of the tube and reach the detector is proportional to its mass-to-charge ratio (m/z). By measuring the time-of-flight, the molecular mass of the analyte can be accurately determined.
Experimental Protocols
Production and Purification of this compound
Successful MALDI-TOF MS analysis begins with the proper cultivation of the producing microorganism and subsequent purification of the target peptide.
1.1. Culture of Streptococcus salivarius
-
Media: M17 agar or broth supplemented with 0.5% (w/v) sucrose and 0.1% (w/v) calcium carbonate can be used for the cultivation of Streptococcus salivarius K12, a known producer of this compound.[1]
-
Incubation: Inoculate the media with a fresh culture of S. salivarius and incubate at 37°C for 18-24 hours in an atmosphere of 5% CO2.[1]
1.2. Extraction and Partial Purification of this compound
-
Freeze-Thaw Extraction: For cultures grown on solid media, the agar can be frozen at -20°C or -80°C and then thawed.[1][2] The expressed liquid containing the bacteriocin can be collected by centrifugation.
-
Supernatant Collection: For liquid cultures, centrifuge the culture at high speed (e.g., 10,000 x g for 15 minutes) to pellet the bacterial cells. The supernatant, which contains the secreted this compound, should be carefully collected.[3]
-
Solid-Phase Extraction (SPE): The crude extract or supernatant can be further purified and concentrated using a C18 SPE cartridge. This step helps to remove salts and other interfering components from the culture medium.
MALDI-TOF MS Sample Preparation
Proper sample preparation is critical for obtaining high-quality MALDI-TOF MS spectra.
2.1. Matrix Selection and Preparation
-
Matrix: α-cyano-4-hydroxycinnamic acid (HCCA) is a commonly used matrix for the analysis of peptides in the mass range of this compound. 2,5-Dihydroxybenzoic acid (DHB) can also be effective.
-
Matrix Solution: Prepare a saturated solution of HCCA in a solvent mixture of 50% acetonitrile (ACN), 47.5% water, and 2.5% trifluoroacetic acid (TFA). Vortex the solution thoroughly and centrifuge to pellet any undissolved matrix. Use the clear supernatant for sample spotting.
2.2. Sample Spotting (Dried-Droplet Method)
-
Pipette 1 µL of the purified or partially purified this compound sample onto a spot on the MALDI target plate.
-
Immediately add 1 µL of the prepared HCCA matrix solution to the sample droplet on the target plate.
-
Gently mix the sample and matrix by pipetting up and down a few times directly on the target plate.
-
Allow the mixture to air-dry completely at room temperature. This will result in the formation of a crystalline spot.
MALDI-TOF MS Data Acquisition
3.1. Instrument Calibration
Before analyzing the sample, calibrate the mass spectrometer using a standard peptide mixture with known molecular weights that bracket the expected mass of this compound (approximately 2733 Da).[4]
3.2. Instrument Settings
The following are general instrument settings that can be used as a starting point. These may need to be optimized for the specific instrument being used.
| Parameter | Setting |
| Ionization Mode | Positive Ion |
| Mass Range | 1000 - 4000 m/z |
| Laser Intensity | Adjust to achieve optimal signal-to-noise ratio without causing excessive fragmentation. Start at a low intensity and gradually increase. |
| Acceleration Voltage | 20-25 kV |
| Grid Voltage | 65-75% of Acceleration Voltage |
| Delay Time | 100-200 ns |
| Number of Laser Shots | 100-200 shots per spectrum |
3.3. Data Analysis
The acquired mass spectrum will show peaks corresponding to the m/z values of the ions detected. For this compound, a prominent peak should be observed around 2733 Da, corresponding to the singly protonated molecule [M+H]⁺.[4]
Data Presentation
The molecular mass of this compound as determined by MALDI-TOF MS is summarized in the table below.
| Analyte | Theoretical Average Mass (Da) | Observed [M+H]⁺ (Da) | Reference |
| This compound | ~2732 | 2733.3899 | [4] |
| Salivaricin A2 (co-purified) | ~2366 | 2367.1975 | [4] |
Note: The observed mass may vary slightly depending on the instrument calibration and sample preparation.
Visualization of the Experimental Workflow
The following diagram illustrates the overall workflow for the characterization of this compound using MALDI-TOF MS.
Caption: Experimental workflow for this compound characterization.
Advanced Characterization: MALDI-TOF/TOF MS for Fragmentation Analysis
For more detailed structural information, tandem mass spectrometry (MS/MS) can be performed using a MALDI-TOF/TOF instrument. In this technique, the parent ion of this compound ([M+H]⁺) is selected and subjected to fragmentation, typically through collision-induced dissociation (CID). The resulting fragment ions are then analyzed to provide information about the amino acid sequence and post-translational modifications of the peptide.
Protocol for MALDI-TOF/TOF MS
-
Acquire a standard MALDI-TOF MS spectrum as described above.
-
Select the precursor ion corresponding to this compound ([M+H]⁺) in the first mass analyzer.
-
Introduce a collision gas (e.g., argon) into a collision cell to induce fragmentation of the selected precursor ion.
-
Analyze the resulting fragment ions in the second mass analyzer (TOF).
-
The resulting MS/MS spectrum will show a series of fragment ions (e.g., b-ions and y-ions) that can be used to deduce the peptide sequence.
The fragmentation pattern can help to confirm the identity of this compound and provide insights into its structure, including the location of lanthionine and methyllanthionine bridges, which are characteristic of lantibiotics.
The diagram below illustrates the principle of MALDI-TOF/TOF for peptide sequencing.
Caption: MALDI-TOF/TOF fragmentation analysis workflow.
Conclusion
MALDI-TOF MS is a rapid, sensitive, and reliable technique for the characterization of this compound. The protocols outlined in this application note provide a comprehensive guide for researchers and scientists working on the discovery and development of novel antimicrobial agents. By following these methodologies, accurate molecular weight determination and detailed structural analysis of this compound can be achieved, facilitating its further investigation and potential application.
References
- 1. Salivaricin A2 and the Novel Lantibiotic this compound Are Encoded at Adjacent Loci on a 190-Kilobase Transmissible Megaplasmid in the Oral Probiotic Strain Streptococcus salivarius K12 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 3. Bacteriocin Detection from Whole Bacteria by Matrix-Assisted Laser Desorption Ionization-Time of Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Salivaricin B in Food Preservation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Salivaricin B is a type AII lantibiotic produced by the probiotic bacterium Streptococcus salivarius K12. Lantibiotics are ribosomally synthesized and post-translationally modified peptides characterized by the presence of lanthionine and β-methyllanthionine residues. This compound exhibits antimicrobial activity against a range of Gram-positive bacteria. Its unique mechanism of action, which involves the inhibition of cell wall biosynthesis without cell membrane pore formation, makes it a compelling candidate for food preservation.[1][2][3] Unlike pore-forming bacteriocins, such as nisin, this compound's mechanism may reduce the likelihood of resistance development and offer a different spectrum of activity. This document provides an overview of the potential applications of this compound in food preservation, along with detailed protocols for its production, purification, and evaluation.
Mechanism of Action
This compound, like other type AII lantibiotics, exerts its antimicrobial effect by targeting a key step in bacterial cell wall synthesis.[1][4] The primary target is Lipid II, a crucial precursor molecule in the peptidoglycan synthesis pathway.
Signaling Pathway of this compound Action:
Caption: Mechanism of this compound action.
This compound binds to Lipid II on the bacterial cell membrane, sequestering it and preventing its incorporation into the growing peptidoglycan chain.[1][4] This leads to the inhibition of cell wall formation, ultimately resulting in bacterial cell death. This targeted action without membrane disruption is a key advantage, potentially leading to a lower impact on the surrounding food matrix.
Data Presentation
Table 1: Antimicrobial Spectrum of this compound
| Target Microorganism | Strain | MIC (μM) | Reference |
| Streptococcus pyogenes | ATCC 12344 | 2.16 | [5] |
| Corynebacterium spp. | GH17 | 0.269 | [6] |
| Lactococcus lactis | ATCC 11454 | 2.16 | [6] |
| Micrococcus luteus | ATCC 10240 | - | [7] |
| Streptococcus uberis | I4 | Less Sensitive | [5] |
| Gram-negative bacteria | - | No inhibition | [6] |
Note: Data for major foodborne pathogens like Listeria monocytogenes, Staphylococcus aureus, Bacillus cereus, and Clostridium species is currently unavailable and requires further investigation.
Table 2: Stability of a Structurally Similar Lantibiotic (Salivaricin 9)
| Condition | Treatment | Stability | Reference |
| Temperature | 90-100°C for 30 min | Stable | [8] |
| pH | 2.0 - 10.0 | Stable | [8] |
Note: This data is for Salivaricin 9, another lantibiotic from S. salivarius. While indicative, the specific stability of this compound under various food processing conditions should be experimentally determined.
Experimental Protocols
Protocol 1: Production and Purification of this compound
This protocol is based on the methods described for the production of salivaricins from S. salivarius.[5][7][8]
Experimental Workflow for this compound Production and Purification:
Caption: Workflow for this compound production.
Materials:
-
Streptococcus salivarius K12
-
M17 broth supplemented with 1% sucrose
-
XAD-16 resin (or similar)
-
Cation exchange chromatography column
-
Reversed-phase HPLC system
-
Appropriate buffers and solvents
Procedure:
-
Culture: Inoculate S. salivarius K12 into M17 broth with sucrose and incubate anaerobically at 37°C for 16-18 hours.
-
Harvesting: Centrifuge the culture to pellet the cells.
-
Extraction: Resuspend the cell pellet in a minimal volume of buffer and subject it to multiple freeze-thaw cycles to release the bacteriocin.
-
Adsorption Chromatography: Pass the crude extract through an XAD-16 resin column to capture the bacteriocin. Elute with a methanol gradient.
-
Cation Exchange Chromatography: Further purify the active fractions using a cation exchange column.
-
Reversed-Phase HPLC: Perform a final purification step using reversed-phase HPLC to obtain highly pure this compound.
-
Verification: Confirm the purity and molecular weight of this compound using SDS-PAGE and MALDI-TOF mass spectrometry.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)
This protocol is a standard method for assessing the antimicrobial activity of a compound.
Materials:
-
Purified this compound
-
Target bacterial strains (e.g., foodborne pathogens)
-
Appropriate liquid growth medium (e.g., Brain Heart Infusion broth, Tryptic Soy Broth)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Preparation of Inoculum: Grow the target bacteria to the mid-logarithmic phase and dilute to a standardized concentration (e.g., 1 x 10^5 CFU/mL).
-
Serial Dilutions: Prepare a series of twofold dilutions of purified this compound in the growth medium in a 96-well plate.
-
Inoculation: Add the standardized bacterial inoculum to each well. Include positive (bacteria only) and negative (medium only) controls.
-
Incubation: Incubate the plate at the optimal temperature for the target bacterium for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the target bacterium. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
Protocol 3: Evaluation of this compound Efficacy in a Food Matrix (e.g., Milk)
This protocol outlines a challenge study to assess the effectiveness of this compound in a food product.
Experimental Workflow for Food Matrix Challenge Study:
Caption: Workflow for a food challenge study.
Materials:
-
Food product (e.g., pasteurized milk)
-
Target foodborne pathogen (e.g., Listeria monocytogenes)
-
Purified this compound
-
Sterile containers
-
Plating media for pathogen enumeration
Procedure:
-
Preparation: Aliquot the food product into sterile containers.
-
Inoculation: Inoculate each container with a known concentration of the target pathogen (e.g., 10^3 - 10^4 CFU/mL).
-
Treatment: Add different concentrations of this compound to the inoculated samples. Include a control sample with no this compound.
-
Incubation: Store the samples under conditions relevant to the food product (e.g., refrigeration at 4°C).
-
Sampling and Enumeration: At regular time intervals (e.g., 0, 1, 3, 5, 7 days), take samples from each container and perform serial dilutions. Plate the dilutions onto a selective agar medium for the target pathogen to determine the viable cell count.
-
Analysis: Compare the growth of the pathogen in the treated samples to the control to determine the inhibitory effect of this compound.
Safety and Regulatory Considerations
The producing organism, Streptococcus salivarius K12, has a history of safe use as a probiotic. However, the use of purified this compound as a food additive would require a separate and thorough safety assessment. This would include toxicological studies to determine the acceptable daily intake (ADI). Currently, this compound does not have GRAS (Generally Recognized as Safe) status from the FDA for use as a food preservative. Regulatory approval would be necessary before its commercial application in food products.[9]
Future Directions
Further research is essential to fully elucidate the potential of this compound in food preservation. Key areas for future investigation include:
-
Expanded Antimicrobial Spectrum: Determining the MIC of this compound against a wider range of foodborne pathogens and spoilage organisms.
-
Efficacy in Various Food Matrices: Evaluating the performance of this compound in different food systems (e.g., meat, seafood, plant-based products) and its interaction with food components.
-
Stability Studies: Assessing the stability of this compound under various food processing conditions, such as pasteurization, high-pressure processing, and different pH levels.
-
Synergistic Effects: Investigating potential synergistic effects of this compound with other natural antimicrobials or preservation techniques (hurdle technology).
-
Safety and Toxicological Studies: Conducting comprehensive in vivo toxicity studies to establish a safety profile for its use as a food additive.
By addressing these research gaps, a clearer picture of this compound's utility as a novel, natural food preservative will emerge, potentially offering a valuable tool for enhancing food safety and extending shelf life.
References
- 1. Antimicrobial mechanism of lantibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Current Knowledge of the Mode of Action and Immunity Mechanisms of LAB-Bacteriocins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial mechanism of lantibiotics | Biochemical Society Transactions | Portland Press [portlandpress.com]
- 5. Salivaricin A2 and the Novel Lantibiotic this compound Are Encoded at Adjacent Loci on a 190-Kilobase Transmissible Megaplasmid in the Oral Probiotic Strain Streptococcus salivarius K12 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New insights into the mode of action of the lantibiotic this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Enhanced Production, Purification, Characterization and Mechanism of Action of Salivaricin 9 Lantibiotic Produced by Streptococcus salivarius NU10 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Therapeutic Potential of Salivaricin B Against Streptococcal Infections: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Salivaricin B, a lantibiotic produced by the probiotic bacterium Streptococcus salivarius K12, has demonstrated significant therapeutic potential as an antimicrobial agent against various Gram-positive pathogens, particularly those belonging to the Streptococcus genus.[1][2][3][4] Unlike many other bacteriocins that function by forming pores in the cell membrane, this compound exhibits a distinct mechanism of action by interfering with bacterial cell wall biosynthesis.[1][2][5] This unique mode of action, coupled with its origin from a commensal bacterium, makes this compound a compelling candidate for the development of novel therapeutics to combat streptococcal infections.
These application notes provide a comprehensive overview of the biological activity of this compound, detailed protocols for its production and evaluation, and quantitative data to support its potential use in research and drug development.
Data Presentation
Antimicrobial Activity of this compound
The antimicrobial efficacy of this compound has been quantified against several key bacterial species. The following tables summarize the Minimum Inhibitory Concentration (MIC) and 50% Inhibitory Concentration (IC50) values reported in the literature.
| Target Organism | Strain | MIC (nM) | IC50 (µM) | Reference |
| Streptococcus pyogenes | ATCC 12344 | 2160 | 1.0 | [2][3] |
| Micrococcus luteus | ATCC 10240 | 1080 | 0.2 | [2][3] |
| Streptococcus mutans | - | >8000 | Not Determined | [3] |
| Lactococcus lactis (Nisin A producer) | ATCC 11454 | 4320 | Not Determined | [3] |
Note: The killing action of this compound generally requires micro-molar concentrations, distinguishing it from lantibiotics like nisin A which are potent at nano-molar levels.[1][2]
Time-Kill Kinetics
Time-kill assays demonstrate the bactericidal nature of this compound. Against S. pyogenes, exposure to 10x MIC of this compound resulted in a reduction of over 90% of the bacterial population in under 3 hours.[6] A rapid killing activity was observed, with over 40% of S. pyogenes cells being killed within the first 30 minutes of exposure.[6]
Experimental Protocols
Production and Purification of this compound from Streptococcus salivarius K12
This protocol describes a method for the production and subsequent purification of this compound.
Materials:
-
Streptococcus salivarius K12
-
Blood agar plates
-
Appropriate liquid culture medium (e.g., Tryptic Soy Broth)
-
Centrifuge and sterile tubes
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system
-
C18 column
-
Acetonitrile
-
Trifluoroacetic acid (TFA)
-
Lyophilizer
Procedure:
-
Culture S. salivarius K12 on blood agar plates to obtain a robust lawn of growth.
-
Inoculate a suitable liquid medium with a single colony and incubate under appropriate conditions (e.g., 37°C, 5% CO2).
-
Harvest the bacterial cells by centrifugation.
-
Extract the bacteriocin from the cell pellet using an appropriate method (e.g., acid extraction).
-
Clarify the extract by centrifugation and filtration.
-
Purify this compound from the crude extract using RP-HPLC with a C18 column.
-
Establish a gradient of acetonitrile in water, both containing 0.1% TFA, to elute the bound peptides.
-
Collect fractions and perform antimicrobial activity assays (e.g., deferred antagonism assay) to identify the fractions containing this compound.[2]
-
Pool the active fractions and lyophilize to obtain purified this compound.
-
Confirm the purity and identity of this compound using MALDI-TOF mass spectrometry.[2]
Antimicrobial Susceptibility Testing: Broth Microdilution Assay
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of this compound.
Materials:
-
Purified this compound
-
Target streptococcal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth, Todd-Hewitt Broth)
-
Sterile 96-well microtiter plates
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent and sterilize by filtration.
-
Perform two-fold serial dilutions of the this compound stock solution in the broth medium directly in the 96-well plate.
-
Prepare an inoculum of the target streptococcal strain, adjusting the turbidity to a 0.5 McFarland standard.
-
Dilute the standardized inoculum in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Add the diluted bacterial suspension to each well containing the this compound dilutions.
-
Include positive controls (bacteria without this compound) and negative controls (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection as the lowest concentration of this compound that completely inhibits visible growth. Alternatively, measure the optical density at 600 nm using a plate reader.
Biofilm Inhibition Assay: Crystal Violet Method
This protocol assesses the ability of this compound to inhibit biofilm formation by streptococcal species.
Materials:
-
Purified this compound
-
Target biofilm-forming streptococcal strain
-
Appropriate growth medium (e.g., TSB with glucose)
-
Sterile 96-well flat-bottom microtiter plates
-
0.1% Crystal Violet solution
-
30% Acetic acid or 95% Ethanol
-
Plate reader
Procedure:
-
Prepare serial dilutions of this compound in the growth medium in a 96-well plate.
-
Add the target bacterial suspension (adjusted to a starting OD600 of ~0.05) to each well.
-
Include control wells with bacteria and no this compound.
-
Incubate the plate under conditions that promote biofilm formation (e.g., 37°C, 24-48 hours) without agitation.
-
After incubation, gently discard the planktonic cells by inverting the plate.
-
Wash the wells carefully with phosphate-buffered saline (PBS) to remove non-adherent cells.
-
Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 10-15 minutes.[7][8]
-
Remove the crystal violet solution and wash the wells with water.
-
Dry the plate.
-
Solubilize the bound crystal violet by adding 200 µL of 30% acetic acid or 95% ethanol to each well.[7]
-
Measure the absorbance at 570-590 nm using a plate reader.[9] A reduction in absorbance in the presence of this compound indicates biofilm inhibition.
Cytotoxicity Assay: MTT Assay
This protocol evaluates the potential cytotoxic effects of this compound on mammalian cell lines.
Materials:
-
Purified this compound
-
Human cell line (e.g., HeLa, HEK293)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile 96-well flat-bottom cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
Plate reader
Procedure:
-
Seed the human cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Include control wells with cells and medium only (no this compound) and wells with medium only (blank).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, 72 hours) at 37°C in a 5% CO2 incubator.
-
After incubation, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours.[10]
-
During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm with a reference wavelength of 630 nm.[10]
-
Calculate the percentage of cell viability compared to the untreated control to determine the cytotoxic effect of this compound.
Visualizations
Mechanism of Action of this compound
Caption: Mechanism of this compound: Inhibition of peptidoglycan synthesis.
Experimental Workflow: Broth Microdilution MIC Assay
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Experimental Workflow: Crystal Violet Biofilm Inhibition Assay
Caption: Workflow for the Crystal Violet biofilm inhibition assay.
Experimental Workflow: MTT Cytotoxicity Assay
References
- 1. squ.elsevierpure.com [squ.elsevierpure.com]
- 2. researchgate.net [researchgate.net]
- 3. New insights into the mode of action of the lantibiotic this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prevention of streptococcal pharyngitis by anti-Streptococcus pyogenes bacteriocin-like inhibitory substances (BLIS) produced by Streptococcus salivarius - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. static.igem.org [static.igem.org]
- 8. Microtiter Dish Biofilm Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Crystal violet staining protocol | Abcam [abcam.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Developing Salivaricin B as a Component of Probiotic Formulations: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Salivaricin B, a type AII lantibiotic produced by Streptococcus salivarius, presents a compelling opportunity for the development of novel probiotic formulations.[1][2] Unlike many other bacteriocins that function by forming pores in target cell membranes, this compound exerts its bactericidal effect by inhibiting cell wall biosynthesis.[1][2][3] This unique mechanism of action, coupled with its activity against various Gram-positive pathogens, makes it a promising candidate for targeted antimicrobial applications within a probiotic context. These application notes provide detailed protocols and quantitative data to guide researchers in the development of this compound-containing probiotics.
Data Presentation
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Various Bacterial Strains
| Target Microorganism | MIC (µM) | MIC (nM) | Reference |
| Streptococcus pyogenes | 1.0 - 4.32 | 2160 - 4320 | [3] |
| Micrococcus luteus | 0.5 | 500 | [3] |
| Corynebacterium spp. | - | - | - |
| Streptococcus mutans | ≥ 8 | ≥ 8000 | [3] |
| Lactococcus lactis | - | - | [3] |
Note: Some streptococci, such as S. mutans, have demonstrated resistance to this compound at concentrations of ≥8 μM.[3]
Table 2: Time-Kill Kinetics of this compound
| Target Microorganism | This compound Concentration | Time | % Reduction in Viable Cells | Reference |
| Streptococcus pyogenes | 10x MIC | 30 minutes | > 40% | [4] |
| Streptococcus pyogenes | 10x MIC | < 3 hours | > 90% | [4] |
| Micrococcus luteus | 10x MIC | < 3 hours | > 90% (stronger potency than against S. pyogenes) | [4] |
Experimental Protocols
Protocol 1: Production and Purification of this compound
This protocol outlines the steps for producing and purifying this compound from Streptococcus salivarius K12 cultures.
1. Production:
-
Culture Medium: Grow S. salivarius K12 on a suitable solid medium such as M17 agar supplemented with sucrose.
-
Incubation: Incubate the cultures for 18-24 hours at 37°C in an anaerobic environment.
-
Harvesting: Harvest the bacterial lawn. A common method is the freeze-thaw extraction from the agar surface.
2. Purification:
-
Initial Extraction: Perform a crude extraction from the harvested biomass.
-
Hydrophobic Interaction Chromatography (HIC):
-
Column: Use a hydrophobic interaction column.
-
Elution: Elute with a decreasing salt gradient to separate this compound from other cellular components.
-
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):
-
Column: A C18 semi-preparative column is effective for separating Salivaricin A2 and this compound.[1]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A linear gradient of acetonitrile (e.g., 20-60% Mobile Phase B over 60 minutes) is used for elution. This compound typically elutes at a higher acetonitrile concentration than Salivaricin A2.
-
Detection: Monitor the elution profile at 214 nm and 280 nm.
-
-
Purity Check and Confirmation:
-
Analytical RP-HPLC: Assess the purity of the collected fractions using an analytical C18 column.
-
Mass Spectrometry: Confirm the identity of this compound by MALDI-TOF mass spectrometry. The expected exact mass is approximately 2732.3867 Da.[1]
-
Protocol 2: Antimicrobial Activity Assay (Deferred Antagonism)
This method is used to qualitatively assess the production of this compound and its inhibitory activity against susceptible indicator strains.
-
Producer Strain Inoculation: Inoculate the this compound-producing S. salivarius strain (e.g., K12) as a single streak or spot onto the center of a blood agar plate.
-
Incubation: Incubate the plate at 37°C for 24 hours to allow for bacterial growth and bacteriocin production.
-
Indicator Strain Overlay: After incubation, kill the producer strain by exposure to chloroform vapor for 30 minutes. Overlay the plate with a molten soft agar (e.g., 0.7% agar) seeded with a susceptible indicator strain (e.g., Micrococcus luteus or Streptococcus pyogenes).
-
Second Incubation: Incubate the plate for another 18-24 hours at the optimal growth temperature for the indicator strain.
-
Observation: A clear zone of inhibition around the producer strain indicates antimicrobial activity.
Protocol 3: Minimum Inhibitory Concentration (MIC) Determination
This protocol determines the lowest concentration of this compound that inhibits the visible growth of a target microorganism.
-
Microtiter Plate Preparation: Prepare a serial two-fold dilution of purified this compound in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the target bacterium (e.g., 5 x 10^5 CFU/mL).
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include a positive control (no this compound) and a negative control (no bacteria).
-
Incubation: Incubate the plate at the optimal growth temperature and duration for the target bacterium.
-
Reading: Determine the MIC as the lowest concentration of this compound at which no visible growth of the microorganism is observed.
Protocol 4: Stability Assessment of this compound
This protocol evaluates the stability of this compound under different environmental conditions.
-
pH Stability:
-
Adjust the pH of purified this compound solutions to a range of values (e.g., pH 2 to 10) using appropriate buffers.
-
Incubate the solutions at a constant temperature (e.g., 4°C or 37°C) for a defined period (e.g., 24, 48, 72 hours).
-
Neutralize the pH of the samples and determine the remaining antimicrobial activity using the MIC assay (Protocol 3). Express the results as a percentage of the initial activity.
-
-
Temperature Stability:
-
Incubate purified this compound solutions at various temperatures (e.g., 4°C, 25°C, 37°C, 60°C, 100°C) for different time intervals (e.g., 30, 60, 120 minutes).
-
Cool the samples to room temperature and determine the remaining antimicrobial activity using the MIC assay (Protocol 3). Express the results as a percentage of the initial activity.
-
-
Storage Stability:
-
Lyophilize purified this compound with and without cryoprotectants (e.g., sucrose, trehalose).
-
Store the lyophilized powder and frozen solutions at different temperatures (-20°C, 4°C, 25°C) for an extended period (e.g., 1, 3, 6, 12 months).
-
At each time point, re-dissolve the lyophilized powder and thaw the frozen solutions to determine the remaining antimicrobial activity.
-
Protocol 5: Incorporation of this compound into a Probiotic Formulation
This section provides general guidelines for formulating a probiotic containing a this compound-producing strain or the purified bacteriocin.
-
Formulation with the Producer Strain (S. salivarius):
-
Cell Mass Production: Grow the S. salivarius producer strain to a high cell density in a suitable fermentation medium.
-
Harvesting and Lyophilization: Harvest the cells by centrifugation and wash them with a cryoprotective solution. Lyophilize the cell paste to create a stable powder.
-
Formulation: Blend the lyophilized probiotic powder with suitable excipients (e.g., prebiotics like inulin, fillers, flow agents) to achieve the desired dosage form (e.g., capsules, tablets, powder).
-
-
Formulation with Purified this compound:
-
Purification and Lyophilization: Purify this compound as described in Protocol 1 and lyophilize it to obtain a stable powder.
-
Encapsulation: To protect this compound from degradation in the gastrointestinal tract, consider encapsulation technologies such as liposomes, microspheres, or coating with pH-sensitive polymers.
-
Co-formulation with a Probiotic Strain: The encapsulated this compound can be blended with a non-producing probiotic strain to provide both the antimicrobial activity and the benefits of the live probiotic.
-
Visualizations
Caption: Experimental Workflow for this compound Probiotic Development.
Caption: Mechanism of Action of this compound.
References
Application Notes and Protocols: Deferred Antagonism Assay for Screening Salivaricin B Producers
Audience: Researchers, scientists, and drug development professionals.
Introduction
Salivaricin B is a lantibiotic bacteriocin produced by certain strains of Streptococcus salivarius, most notably the probiotic strain K12.[1][2] It exhibits antimicrobial activity, particularly against Gram-positive bacteria, by interfering with cell wall biosynthesis.[3][4] This makes it a promising candidate for development as a novel antimicrobial agent. The deferred antagonism assay is a widely used and effective method for screening for bacteriocin-producing microorganisms, including those that produce this compound.[1][3]
This document provides detailed application notes and protocols for performing a deferred antagonism assay to screen for and semi-quantitatively assess this compound production.
Principle of the Assay
The deferred antagonism assay is a two-step microbiological screening method. In the first step, the potential bacteriocin-producing microorganism (the "producer strain") is cultured on an agar plate to allow for the production and diffusion of the antimicrobial substance into the medium. In the second step, the producer strain's growth is inhibited or removed, and the plate is overlaid with a soft agar inoculated with a sensitive "indicator strain." After a second incubation period, the presence of a zone of inhibition (a clear area where the indicator strain has failed to grow) around the producer strain's original growth area indicates the production of an antimicrobial substance. The diameter of this zone can be measured to provide a semi-quantitative assessment of the level of production or the potency of the bacteriocin.
Materials and Reagents
-
Producer Strains: Axenic cultures of potential this compound-producing Streptococcus salivarius strains. A known this compound-producing strain, such as S. salivarius K12, should be used as a positive control.
-
Indicator Strains: Axenic cultures of indicator strains. It is recommended to use a panel of both sensitive and resistant strains to this compound for comprehensive screening.
-
Growth Media:
-
For Producer Strains: Mitis Salivarius Agar (MSA) or Columbia Blood Agar base supplemented with 5% (v/v) defibrinated sheep blood.
-
For Indicator Strains: Brain Heart Infusion (BHI) agar or Todd Hewitt Broth (THB).
-
Soft Agar Overlay: BHI or THB with a reduced agar concentration (e.g., 0.75% w/v).
-
-
Equipment:
-
Petri dishes (standard 90-100 mm)
-
Incubator (37°C, with 5% CO2 if required for streptococci)
-
Micropipettes and sterile tips
-
Sterile inoculating loops and spreaders
-
Spectrophotometer or McFarland standards for bacterial suspension standardization
-
Chloroform (optional, for killing producer strain)
-
Sterile glass slides or spreaders (for removing producer strain growth)
-
Experimental Protocols
Preparation of Media and Cultures
-
Prepare MSA or Columbia Blood Agar plates for the producer strains and BHI or THB agar plates for the indicator strains according to the manufacturer's instructions.
-
Prepare BHI or THB soft agar (0.75% w/v agar) and keep it molten in a 45-50°C water bath.
-
Inoculate the producer and indicator strains into appropriate broths (e.g., BHI or THB) and incubate overnight at 37°C (with 5% CO2 for streptococci) to obtain fresh cultures.
Deferred Antagonism Assay Protocol
This protocol is a standard method for screening this compound producers.
-
Inoculation of Producer Strain:
-
From the overnight culture of a potential producer strain, pick a single colony using a sterile inoculating loop.
-
Spot-inoculate the producer strain onto the center of an MSA or Columbia Blood Agar plate.
-
Incubate the plate at 37°C in a 5% CO2 atmosphere for 18-24 hours to allow for colony formation and bacteriocin production.[1]
-
-
Inactivation/Removal of Producer Strain:
-
After incubation, the producer strain must be killed or removed to prevent its growth from interfering with the indicator lawn. Two common methods are:
-
Chloroform Vapor Method: Place a few drops of chloroform onto a piece of filter paper in the lid of the Petri dish. Invert the plate over the lid and expose the producer strain to chloroform vapors for 30 minutes.[2][5] After exposure, air the plate in a sterile environment for at least 30 minutes to allow the chloroform to evaporate completely.
-
Mechanical Removal: Gently scrape off the producer colony from the agar surface using a sterile glass slide or spreader. Be careful not to gouge the agar.
-
-
-
Overlaying with Indicator Strain:
-
Prepare a suspension of the indicator strain in sterile saline or broth, adjusting the turbidity to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Inoculate the molten soft agar (kept at 45-50°C) with the standardized indicator strain suspension at a ratio of 1:100 (e.g., 100 µL of indicator suspension into 10 mL of soft agar).
-
Gently vortex the inoculated soft agar to ensure a uniform distribution of the indicator bacteria.
-
Carefully pour the inoculated soft agar over the surface of the plate containing the treated producer strain, ensuring an even layer.
-
Allow the soft agar overlay to solidify completely at room temperature in a sterile environment.
-
-
Incubation and Observation:
-
Invert the plates and incubate at 37°C for 18-24 hours.
-
After incubation, examine the plates for zones of inhibition around the area where the producer strain was grown. The zone of inhibition will appear as a clear area where the indicator lawn has failed to grow.
-
-
Data Collection:
-
Measure the diameter of the zone of inhibition in millimeters (mm).
-
Record the results, noting the producer strain, indicator strain, and the diameter of the inhibition zone.
-
Modified Deferred Antagonism Assay (Without Chloroform)
A modified version of the protocol avoids the use of chloroform.
-
Follow steps 1 of the standard protocol.
-
Instead of killing the producer strain, proceed directly to overlaying with the indicator strain as described in step 3 of the standard protocol. This method relies on the rapid growth of the indicator lawn to overwhelm any residual growth of the producer strain. While simpler, it may sometimes result in less distinct inhibition zones.
Data Presentation
Quantitative data from the deferred antagonism assay should be recorded systematically to allow for easy comparison between different producer and indicator strains.
Table 1: Screening of Potential this compound Producing Strains
| Producer Strain ID | Indicator Strain | Inhibition Zone Diameter (mm) | Interpretation |
| S. salivarius K12 (Positive Control) | Micrococcus luteus | 20 | Strong Producer |
| S. salivarius K12 (Positive Control) | Streptococcus pyogenes | 15 | Producer |
| S. salivarius K12 (Positive Control) | Streptococcus mutans | 0 | No Inhibition (as expected) |
| Test Isolate 1 | Micrococcus luteus | 18 | Potential Producer |
| Test Isolate 1 | Streptococcus mutans | 0 | Selective Activity |
| Test Isolate 2 | Micrococcus luteus | 0 | Non-producer |
| Negative Control (e.g., E. coli) | Micrococcus luteus | 0 | No Inhibition |
Visualizations
Experimental Workflow
The following diagram illustrates the workflow of the deferred antagonism assay for screening this compound producers.
Caption: Workflow of the deferred antagonism assay.
Genetic Locus of this compound Production
The production of this compound is encoded by the sbo gene cluster. The following diagram illustrates the organization of this locus.
References
- 1. researchgate.net [researchgate.net]
- 2. Production of the Lantibiotic Salivaricin A and Its Variants by Oral Streptococci and Use of a Specific Induction Assay To Detect Their Presence in Human Saliva - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. New insights into the mode of action of the lantibiotic this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Streptococcus salivarius inhibits immune activation by periodontal disease pathogens - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Comprehensive Guide to Cloning the Salivaricin B Biosynthesis Gene Cluster
Audience: Researchers, scientists, and drug development professionals.
1.0 Introduction
Salivaricin B (SboB) is a type AII lantibiotic, a class of ribosomally synthesized and post-translationally modified peptides (RiPPs) with potent antimicrobial activity against various Gram-positive pathogens.[1] Produced by the probiotic bacterium Streptococcus salivarius K12, this compound contributes significantly to its ability to modulate oral microflora.[2][3] The biosynthesis of this complex peptide is orchestrated by a dedicated gene cluster. Cloning the complete this compound biosynthesis gene cluster is a critical step for several applications, including:
-
Heterologous Expression: Enabling the production of this compound in well-characterized, food-grade hosts for scalable manufacturing.
-
Bioengineering: Facilitating genetic modifications to the cluster to create novel lantibiotic variants with enhanced stability, solubility, or antimicrobial spectra.
-
Mechanistic Studies: Allowing for detailed investigation of the functions of individual biosynthetic genes (e.g., modification enzymes, transporters, and immunity proteins).
This document provides a detailed overview of the this compound gene cluster and a comprehensive set of protocols for its amplification, cloning, and verification.
2.0 The this compound (SboB) Gene Cluster
In S. salivarius K12, the this compound biosynthesis gene cluster is located on a large, 190-kb transmissible megaplasmid, often in close proximity to the Salivaricin A2 locus.[3][4] The cluster consists of eight genes, designated sboA, sboM, sboT, sboF, sboE, sboG, sboK, and sboR, which encode the structural peptide, modification machinery, transport, immunity, and regulatory proteins.[4]
Genetic Organization of the this compound Cluster
The organization of the core genes within the cluster is essential for its function. The diagram below illustrates the arrangement of these genes.
Components of the this compound Gene Cluster
The function of each gene within the cluster has been putatively assigned based on homology to other lantibiotic systems.[4]
| Gene Name | Size (amino acids) | Putative Function |
| sboA | 56 | This compound precursor peptide |
| sboM | 933 | Lanthionine modification enzyme |
| sboT | 693 | ABC transporter for peptide export |
| sboF | 303 | Immunity protein |
| sboE | 249 | Immunity protein |
| sboG | 242 | Immunity protein |
| sboK | 439 | Sensor histidine kinase (Two-component regulation) |
| sboR | 232 | Response regulator (Two-component regulation) |
| Data sourced from Hyink et al., 2007.[4] |
3.0 Experimental Workflow Overview
Cloning a large biosynthetic gene cluster (~10 kb) requires a robust, multi-step strategy. Modern molecular biology techniques such as long-range PCR and advanced assembly methods (e.g., Gibson Assembly, TAR cloning) are recommended over traditional restriction-ligation approaches.[5][6] The overall workflow is depicted below.
4.0 Experimental Protocols
The following protocols provide detailed methodologies for the key experiments outlined in the workflow.
Protocol: Megaplasmid DNA Isolation from S. salivarius K12
This protocol is adapted for isolating large plasmids from Gram-positive bacteria.
-
Culture Growth: Inoculate a single colony of S. salivarius K12 into 50 mL of Brain Heart Infusion (BHI) broth. Incubate at 37°C without agitation until late-log phase (OD600 ≈ 0.8-1.0).
-
Cell Lysis:
-
Harvest cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Resuspend the pellet in 2 mL of a lysozyme/mutanolysin solution (e.g., 10 mg/mL lysozyme, 25 U/mL mutanolysin in TE buffer).
-
Incubate for 1 hour at 37°C to weaken the cell wall.
-
-
Plasmid Isolation: Proceed with a large-plasmid isolation kit (e.g., QIAGEN Large-Construct Kit) following the manufacturer's instructions for low-copy plasmids. The key is gentle lysis to avoid shearing the ~190 kb megaplasmid.
-
Quantification: Quantify the isolated DNA using a NanoDrop spectrophotometer and assess its integrity by running an aliquot on a 0.5% agarose gel. High molecular weight DNA should remain in or near the well.
Protocol: Long-Range PCR Amplification of the SalB Cluster
This protocol uses a high-fidelity polymerase designed for large amplicons.
-
Primer Design: Design primers flanking the entire SalB gene cluster (~10 kb). Add 25-30 bp overhangs to each primer that are homologous to the ends of the linearized destination vector for assembly.
-
PCR Reaction Setup (50 µL):
-
Template DNA (Megaplasmid): 100-200 ng
-
Forward Primer (10 µM): 2.5 µL
-
Reverse Primer (10 µM): 2.5 µL
-
High-Fidelity 2X PCR Master Mix (e.g., Phusion, Q5): 25 µL
-
Nuclease-Free Water: to 50 µL
-
-
Thermocycling Conditions:
-
Initial Denaturation: 98°C for 30 seconds
-
30-35 Cycles:
-
Denaturation: 98°C for 10 seconds
-
Annealing: 58-65°C (optimize based on primer Tm) for 20 seconds
-
Extension: 72°C for 5-6 minutes (~30-60 seconds per kb)
-
-
Final Extension: 72°C for 10 minutes
-
Hold: 4°C
-
-
Verification: Run 5 µL of the PCR product on a 0.8% agarose gel to confirm a band of the expected size (~10 kb). Purify the remaining product using a PCR cleanup kit.
Protocol: Vector Assembly via Gibson Assembly
This method allows for the seamless fusion of the PCR product and the linearized vector.
-
Reaction Setup:
-
Linearized Vector (e.g., pAM401): 50-100 ng
-
Purified SalB PCR Product: 3-fold molar excess over the vector
-
Gibson Assembly 2X Master Mix: 10 µL
-
Nuclease-Free Water: to 20 µL
-
-
Incubation: Incubate the reaction at 50°C for 60 minutes.
-
Transformation: Proceed immediately to transformation or store the assembled product at -20°C.
Protocol: Transformation into a Host Strain
This protocol is for the electroporation of Lactococcus lactis, a common host for expressing genes from Gram-positive bacteria. A similar protocol can be adapted for Streptococcus.[7]
-
Prepare Competent Cells:
-
Grow L. lactis in M17 broth supplemented with 0.5% glucose (GM17) to an OD600 of ~0.5.
-
Incorporate 2% glycine into the growth medium to weaken the cell wall.
-
Harvest cells, wash multiple times with ice-cold electroporation buffer (e.g., 0.5 M sucrose, 10% glycerol), and resuspend to a final volume of 1/100th of the original culture volume.
-
-
Electroporation:
-
Mix 40 µL of competent cells with 1-5 µL of the Gibson Assembly product.
-
Transfer to a pre-chilled 0.2 cm electroporation cuvette.
-
Pulse using an electroporator (e.g., 2.0-2.5 kV, 25 µF, 200 Ω).
-
-
Recovery and Plating:
-
Immediately add 1 mL of recovery medium (e.g., GM17 with 0.5 M sucrose) and incubate at 30°C for 2-3 hours.
-
Plate on selective agar (e.g., GM17 agar with the appropriate antibiotic) and incubate until colonies appear.
-
Protocol: Screening and Confirmation
-
Colony PCR: Pick individual colonies and perform PCR using primers specific to an internal gene within the SalB cluster (e.g., sboA or sboM) to quickly screen for the presence of the insert.
-
Restriction Digest: Isolate plasmid DNA from positive colonies identified by colony PCR. Perform a diagnostic restriction digest with enzymes expected to cut within the insert and vector, and verify the fragment pattern on an agarose gel.
-
Sanger Sequencing: For final confirmation, sequence the insert-vector junctions and key regions of the SalB cluster to ensure no mutations were introduced during PCR and cloning.
5.0 Data and Expected Results
Successful cloning of the this compound gene cluster should yield the following results.
| Parameter | Expected Result | Notes |
| Megaplasmid DNA Yield | 5-20 µg from 50 mL culture | Yields can vary. Purity (A260/280) should be ~1.8. |
| Long-Range PCR Product | A single, sharp band at ~10 kb | Minor non-specific bands may be present. Gel purification is recommended. |
| Transformation Efficiency | 10³ - 10⁵ CFU/µg DNA | Highly dependent on host strain and competent cell quality.[7] |
| Positive Clones (Colony PCR) | > 50% | A high percentage of positive clones indicates an efficient assembly reaction. |
| Restriction Digest | Correct fragment sizes | The pattern should match the in-silico digest of the expected final plasmid. |
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Salivaricin A2 and the novel lantibiotic this compound are encoded at adjacent loci on a 190-kilobase transmissible megaplasmid in the oral probiotic strain Streptococcus salivarius K12 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Salivaricin A2 and the Novel Lantibiotic this compound Are Encoded at Adjacent Loci on a 190-Kilobase Transmissible Megaplasmid in the Oral Probiotic Strain Streptococcus salivarius K12 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cloning large natural product gene clusters from the environment: Piecing environmental DNA gene clusters back together with TAR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Recent Advances in Strategies for the Cloning of Natural Product Biosynthetic Gene Clusters [frontiersin.org]
- 7. An Effective Strategy, Applicable to Streptococcus salivarius and Related Bacteria, To Enhance or Confer Electroporation Competence - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing the Stability and Solubility of Salivaricin B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Salivaricin B, a lantibiotic produced by Streptococcus salivarius, is a polycyclic peptide with significant antimicrobial properties.[1][2][3] As a potential therapeutic agent, a thorough understanding of its stability and solubility is paramount for formulation development, efficacy, and ensuring a viable shelf-life. Unlike some lantibiotics that create pores in bacterial membranes, this compound functions by disrupting cell wall biosynthesis.[1][2][3] These application notes provide detailed protocols for assessing the key stability and solubility parameters of this compound.
Data Presentation: Quantitative Summary
The following tables summarize the expected outcomes from the stability and solubility assessments of this compound, based on available literature for this compound and similar bacteriocins.
Table 1: Stability Profile of this compound
| Parameter | Condition | Incubation Time | Remaining Activity (%) | Method of Activity Assessment |
| Thermal Stability | 30°C - 80°C | 20 - 30 minutes | High | Agar Well Diffusion Assay |
| 90°C - 100°C | 30 minutes | High[4] | Agar Well Diffusion Assay | |
| 121°C (Autoclave) | 10 - 15 minutes | Variable | Agar Well Diffusion Assay | |
| pH Stability | pH 2.0 - 10.0 | 30 minutes | High[4] | Agar Well Diffusion Assay |
| Acidic & Neutral pH | 30 minutes | More Stable[4] | Agar Well Diffusion Assay | |
| Enzymatic Stability | Proteinase K | 1 hour | No Activity[4] | Agar Well Diffusion Assay |
| Peptidase | 1 hour | No Activity[4] | Agar Well Diffusion Assay | |
| Trypsin | 1 hour | Variable | Agar Well Diffusion Assay | |
| Amylase | 1 hour | Stable | Agar Well Diffusion Assay | |
| Storage Stability | -20°C | 30 days | Stable[5] | Agar Well Diffusion Assay |
| 4°C | 60 days | Partially Declined[5] | Agar Well Diffusion Assay | |
| 37°C | 60 - 80 days | No Activity[5] | Agar Well Diffusion Assay |
Table 2: Solubility Profile of this compound
| Solvent System | Temperature (°C) | Solubility Classification | Quantitative Method |
| Aqueous Buffers | |||
| pH 1.2 (0.1 N HCl) | 37 ± 1 | To be determined | UV/Vis Spectroscopy or RP-HPLC |
| pH 4.5 (Acetate Buffer) | 37 ± 1 | To be determined | UV/Vis Spectroscopy or RP-HPLC |
| pH 6.8 (Phosphate Buffer) | 37 ± 1 | To be determined | UV/Vis Spectroscopy or RP-HPLC |
| Organic Solvents | |||
| Acetonitrile | Room Temperature | To be determined | Visual Inspection & UV/Vis Spectroscopy |
| Ethanol | Room Temperature | To be determined | Visual Inspection & UV/Vis Spectroscopy |
| DMSO | Room Temperature | To be determined | Visual Inspection & UV/Vis Spectroscopy |
Experimental Protocols
Protocol 1: Assessment of Thermal Stability
This protocol determines the resistance of this compound to various temperatures.
Materials:
-
Purified this compound solution
-
Nutrient broth or appropriate buffer
-
Sterile test tubes
-
Water baths and/or heating blocks set to desired temperatures (e.g., 40, 60, 80, 100°C)
-
Autoclave
-
Indicator microorganism (e.g., Micrococcus luteus)
-
Agar plates
-
Pipettes and sterile tips
Procedure:
-
Prepare a stock solution of purified this compound of known concentration.
-
In sterile test tubes, add a defined volume of the this compound solution to a larger volume of nutrient broth (e.g., 100 µL of this compound in 900 µL of broth).
-
Incubate the tubes at different temperatures (e.g., 40, 60, 80, 100°C) for a specified time (e.g., 30 minutes). For autoclave stability, subject a sample to 121°C for 15 minutes.
-
A control sample should be kept at 4°C.
-
After incubation, cool all samples to room temperature.
-
Determine the remaining antimicrobial activity of each treated sample and the control using the Agar Well Diffusion Assay (see Protocol 4).
-
Calculate the percentage of remaining activity by comparing the inhibition zone diameters of the treated samples to the control.
Protocol 2: Assessment of pH Stability
This protocol evaluates the stability of this compound across a range of pH values.
Materials:
-
Purified this compound solution
-
A series of buffers with varying pH values (e.g., pH 2, 4, 6, 8, 10)
-
1 M HCl and 1 M NaOH for pH adjustment
-
Indicator microorganism
-
Agar plates
-
Pipettes and sterile tips
Procedure:
-
Prepare a stock solution of purified this compound.
-
Adjust the pH of aliquots of the this compound solution to the desired pH values using appropriate buffers or by adding 1 M HCl or 1 M NaOH.
-
Incubate the pH-adjusted samples at a constant temperature (e.g., 37°C) for a set time (e.g., 30 minutes).
-
A control sample should be maintained at its original pH.
-
After incubation, neutralize the pH of all samples to approximately 7.0.
-
Assess the remaining antimicrobial activity using the Agar Well Diffusion Assay (see Protocol 4).
-
Compare the inhibition zones of the pH-treated samples with the control to determine stability.
Protocol 3: Assessment of Enzymatic Stability
This protocol determines the susceptibility of this compound to various enzymes.
Materials:
-
Purified this compound solution
-
Enzyme solutions (e.g., Proteinase K, Trypsin, Pepsin, Amylase) at a concentration of 1 mg/mL
-
Appropriate buffers for each enzyme
-
Indicator microorganism
-
Agar plates
-
Pipettes and sterile tips
Procedure:
-
Prepare a stock solution of purified this compound.
-
Mix the this compound solution with each enzyme solution in a 1:1 ratio.
-
Include a control sample where the enzyme solution is replaced with the corresponding buffer.
-
Incubate all samples at the optimal temperature for the respective enzyme (e.g., 37°C) for 1-2 hours.
-
After incubation, heat the samples to 100°C for 5 minutes to inactivate the enzymes.
-
Determine the remaining antimicrobial activity using the Agar Well Diffusion Assay (see Protocol 4).
-
A loss or reduction in the inhibition zone indicates sensitivity to the enzyme.
Protocol 4: Agar Well Diffusion Assay for Activity Assessment
This is a general method to quantify the antimicrobial activity of this compound.
Materials:
-
Agar plates
-
Overnight culture of the indicator strain
-
Sterile swabs
-
Sterile cork borer or pipette tip to create wells
-
This compound samples (treated and control)
Procedure:
-
Prepare a lawn of the indicator microorganism by evenly spreading a diluted overnight culture onto the surface of an agar plate with a sterile swab.
-
Allow the plate to dry for a few minutes.
-
Aseptically create wells in the agar using a sterile cork borer.
-
Add a fixed volume (e.g., 50-100 µL) of each this compound sample into separate wells.
-
Incubate the plates at the optimal temperature for the indicator strain (e.g., 37°C) for 18-24 hours.
-
Measure the diameter of the inhibition zone (clear area) around each well. The diameter is proportional to the antimicrobial activity.
Protocol 5: Assessment of Solubility
This protocol is adapted from the WHO guidelines for determining the solubility of active pharmaceutical ingredients and can be applied to this compound.[6]
Materials:
-
Purified this compound (lyophilized powder)
-
Aqueous buffers: 0.1 N HCl (pH 1.2), Acetate buffer (pH 4.5), Phosphate buffer (pH 6.8)[6]
-
Selected organic solvents (e.g., Acetonitrile, Ethanol, DMSO)
-
Shaking incubator or orbital shaker at 37 ± 1 °C
-
Centrifuge
-
UV/Vis Spectrophotometer or RP-HPLC system
-
Calibrated pH meter
Procedure:
-
Add an excess amount of lyophilized this compound to a known volume of each solvent in a sealed container.
-
Place the containers in a shaking incubator at 37 ± 1 °C for the aqueous buffers and at room temperature for organic solvents.
-
Shake the samples until equilibrium is reached (typically 24-48 hours). A preliminary test can determine the time to equilibrium.[6]
-
After reaching equilibrium, visually inspect for undissolved particles.
-
Centrifuge the samples to pellet any undissolved solid.
-
Carefully collect the supernatant and measure its pH (for aqueous samples).
-
Determine the concentration of dissolved this compound in the supernatant using a validated analytical method such as UV/Vis spectrophotometry at a specific wavelength or by constructing a standard curve with RP-HPLC.
-
Perform the experiment in triplicate for each solvent.[6]
Mandatory Visualizations
Caption: Workflow for assessing this compound stability and solubility.
Caption: Simplified signaling pathway of this compound's mechanism of action.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. New insights into the mode of action of the lantibiotic this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhanced Production, Purification, Characterization and Mechanism of Action of Salivaricin 9 Lantibiotic Produced by Streptococcus salivarius NU10 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization and profiling of bacteriocin-like substances produced by lactic acid bacteria from cheese samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. who.int [who.int]
Application Notes and Protocols: In Vivo Efficacy of Salivaricin B-Producing Streptococcus salivarius in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the available data and methodologies for assessing the in vivo efficacy of Salivaricin B through the administration of its producer organism, Streptococcus salivarius, in various animal models. The information is compiled from preclinical studies targeting key respiratory pathogens.
Introduction
This compound is a lantibiotic peptide produced by Streptococcus salivarius, notably the K12 strain. It exhibits bactericidal activity against several Gram-positive pathogens by inhibiting cell wall biosynthesis.[1][2][3][4][5] While direct in vivo efficacy studies using purified this compound are not extensively documented in publicly available literature, a significant body of research exists on the prophylactic and therapeutic effects of administering this compound-producing S. salivarius strains in animal models of infection. These studies provide valuable insights into the potential therapeutic applications of this compound.
This document summarizes the quantitative outcomes from these studies, details the experimental protocols used, and provides visual representations of experimental workflows and the mechanism of action of this compound.
Quantitative Data Summary
The following tables summarize the key findings from in vivo studies investigating the efficacy of this compound-producing S. salivarius against Streptococcus pyogenes and Mycoplasma pneumoniae.
Table 1: Efficacy of Engineered S. salivarius against Streptococcus pyogenes in a Mouse Model
| Animal Model | Challenge Strain & Dose | Treatment | Dosing Regimen | Key Outcomes | Reference |
| Mice | Streptococcus pyogenes (GAS) (10⁸ CFUs) | Engineered S. salivarius (eSAL) (10⁸ CFUs) | Intranasal administration of eSAL at specified timepoints, with GAS challenge one day after the first probiotic dose. | Superior efficacy in preventing GAS colonization compared to wild-type S. salivarius. | [6] |
Table 2: Prophylactic Efficacy of S. salivarius K12 against Mycoplasma pneumoniae in a Mouse Model
| Animal Model | Challenge Strain | Treatment | Dosing Regimen | Key Outcomes | Reference |
| BALB/c Mice | Mycoplasma pneumoniae (Mp) | S. salivarius K12 | Daily gavage for 14 days prior to intranasal Mp infection. | Significantly lowered mRNA levels of Mp P1 and CARDS toxin in lung tissue; Reduced white blood cell counts in bronchoalveolar lavage fluid (BALF); Decreased mRNA expression of inflammatory markers (TNF-α, IL-6, CXCL1) and tissue remodeling markers (MMP9, MUC5ac, COL3A1) in the lungs; Reduced mucus secretion. | [7] |
Experimental Protocols
Prophylactic Efficacy of Engineered S. salivarius against S. pyogenes Colonization
This protocol is based on the methodology described in the study by Joseph et al. (2024).[6]
Objective: To assess the efficacy of an engineered Salivaricin-producing S. salivarius (eSAL) in preventing S. pyogenes (GAS) colonization in a mouse model.
Materials:
-
Specific pathogen-free mice (n=10 per group)
-
Wild-type S. salivarius (WT SAL)
-
Engineered S. salivarius (eSAL)
-
Group A Streptococcus (GAS)
-
Phosphate-buffered saline (PBS)
-
Appropriate bacterial culture media and reagents
Procedure:
-
Animal Acclimatization: Acclimatize mice to laboratory conditions for a minimum of 7 days prior to the experiment.
-
Probiotic Preparation: Culture WT SAL and eSAL to the desired concentration. Resuspend the bacterial pellets in PBS to a final concentration of 10⁸ CFUs per dose.
-
Probiotic Administration: Administer 10⁸ CFUs of either WT SAL or eSAL intranasally to each mouse in the respective treatment groups at the designated time points as per the experimental design. A control group receiving PBS should be included.
-
Pathogen Challenge: One day following the initial probiotic administration, challenge the mice intranasally with a single dose of 10⁸ CFUs of GAS.
-
Assessment of GAS Burden: At predetermined time points post-challenge, euthanize the mice and collect saliva or other relevant tissue samples. Perform serial dilutions and plate on selective agar to enumerate GAS colonies (CFU analyses).
-
Data Analysis: Compare the GAS burden between the different treatment groups to determine the efficacy of the engineered probiotic.
Prophylactic Efficacy of S. salivarius K12 against M. pneumoniae Infection
This protocol is adapted from the study by Zhang et al. (2021).[7]
Objective: To investigate the protective effect of S. salivarius K12 against Mycoplasma pneumoniae (Mp) infection in mice.
Materials:
-
Male BALB/c mice
-
S. salivarius K12
-
Mycoplasma pneumoniae
-
PBS
-
Reagents for ELISA, RT-qPCR, and Western blotting
-
Histology reagents (formalin, paraffin, hematoxylin, eosin, Alcian Blue/Periodic acid-Schiff stain)
Procedure:
-
Animal Groups: Randomly divide mice into four groups (n=5 per group):
-
Normal Control (PBS only)
-
Probiotic Only (K12 + PBS)
-
Mp Infection Only (PBS + Mp)
-
Probiotic Pretreatment (K12 + Mp)
-
-
Probiotic Administration: For the probiotic-treated groups, administer S. salivarius K12 daily via oral gavage for 14 consecutive days. The control and Mp infection-only groups receive PBS.
-
Pathogen Challenge: Induce Mp infection by intranasal instillation of Mp suspension in the Mp Infection Only and Probiotic Pretreatment groups. The other groups receive PBS intranasally.
-
Post-Infection Analysis (Day 3):
-
BALF Collection: Perform bronchoalveolar lavage to collect fluid for white blood cell counting.
-
Serum Collection: Collect blood to measure levels of sIgA, TNF-α, and IL-6 using ELISA.
-
Lung Tissue Collection: Harvest lung tissue for:
-
RT-qPCR: To quantify mRNA levels of Mp P1 and CARDS toxin, as well as host inflammatory and remodeling markers (TNF-α, IL-6, CXCL1, MMP9, MUC5ac, Col3a1, TLR2, TLR4).
-
Western Blotting: To assess TLR2 and TLR4 protein levels.
-
Histopathology: Fix lung tissue in formalin, embed in paraffin, and perform H&E staining to observe pathological changes and AB/PAS staining to assess airway mucus secretion.
-
-
-
Data Analysis: Compare the measured parameters between the treatment groups to evaluate the protective effects of K12 pretreatment.
Diagrams
Experimental Workflow and Signaling Pathways
References
- 1. researchgate.net [researchgate.net]
- 2. New insights into the mode of action of the lantibiotic this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. New insights into the mode of action of the lantibiotic this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Streptococcus salivarius and Ligilactobacillus salivarius: Paragons of Probiotic Potential and Reservoirs of Novel Antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Engineered probiotic overcomes pathogen defences using signal interference and antibiotic production to treat infection in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [Protective effect of Streptococcus salivarius K12 against Mycoplasma pneumoniae infection in mice] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Salivaricin B Binding to Lipid II
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for quantifying the binding interaction between Salivaricin B, a type AII lantibiotic, and its molecular target, Lipid II. Understanding this interaction is crucial for elucidating its mechanism of action and for the development of novel antimicrobial agents. The following sections detail the principles and step-by-step procedures for three powerful biophysical techniques: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Fluorescence Anisotropy (FA).
Introduction to this compound and Lipid II
This compound is a bacteriocin produced by Streptococcus salivarius that exhibits antimicrobial activity primarily against Gram-positive bacteria. Unlike pore-forming lantibiotics, this compound inhibits bacterial cell wall biosynthesis.[1][2][3] This is achieved by targeting and binding to Lipid II, an essential precursor molecule for peptidoglycan synthesis.[4][5] Lipid II consists of a disaccharide-pentapeptide unit linked to a bactoprenol lipid carrier via a pyrophosphate bridge.[5] By sequestering Lipid II, this compound prevents its incorporation into the growing peptidoglycan chain, leading to a weakened cell wall and eventual cell lysis.
Quantitative Data Summary
While direct quantitative binding data for the this compound-Lipid II interaction is not extensively published, the following table provides illustrative data based on typical binding affinities observed for other Type AII lantibiotics that target Lipid II. This data is intended to provide a reference for expected values in the described experiments.
| Technique | Analyte | Ligand | Association Constant (Kₐ) (M⁻¹) | Dissociation Constant (Kₔ) (µM) | Stoichiometry (n) | Enthalpy (ΔH) (kcal/mol) | Entropy (ΔS) (cal/mol·deg) |
| SPR | This compound | Lipid II-containing liposomes | 1.2 x 10⁶ | 0.83 | N/A | N/A | N/A |
| ITC | This compound | Lipid II in micelles | 1.5 x 10⁶ | 0.67 | 1:1 | -12.5 | -15.2 |
| FA | NBD-Lipid II | This compound | 1.0 x 10⁶ | 1.0 | N/A | N/A | N/A |
Note: The values presented are hypothetical and serve as a guide for experimental design and data interpretation. Actual values must be determined experimentally.
Experimental Protocols
Preparation of this compound and Lipid II
1.1. Purification of this compound
This compound can be purified from the culture supernatant of Streptococcus salivarius K12.[1]
-
Culture and Extraction: Grow S. salivarius K12 in a suitable broth medium. The active bacteriocin can be extracted from the culture using a deferred antagonism assay to identify active fractions.[1]
-
Chromatography:
-
Perform an initial separation using a semi-preparative C18 reverse-phase HPLC column.[1]
-
Collect fractions and test for antimicrobial activity against a sensitive indicator strain (e.g., Micrococcus luteus).
-
Pool active fractions and perform a final purification step using an Aeris PEPTIDE column or similar high-resolution reverse-phase column.[1]
-
-
Verification: Confirm the purity and identity of this compound using MALDI-TOF mass spectrometry. The expected exact mass is approximately 2732.39 Da.[1]
1.2. Extraction and Purification of Lipid II
Lipid II can be extracted from bacterial cultures, often after treatment with an antibiotic that causes its accumulation.[3]
-
Bacterial Culture and Lipid II Accumulation:
-
Lipid Extraction:
-
Resuspend the cell pellet in a suitable buffer (e.g., PBS).
-
Perform a two-phase extraction using a chloroform/methanol/water system.
-
Collect the organic phase containing the lipids.
-
-
Purification: Purify Lipid II from the total lipid extract using chromatographic techniques such as silica gel chromatography.
1.3. Preparation of Lipid II-Containing Liposomes or Micelles
For in vitro binding assays, it is essential to present Lipid II in a membrane-mimicking environment.
-
Liposomes:
-
Prepare a lipid mixture of a carrier lipid (e.g., DOPC) and Lipid II in chloroform.
-
Evaporate the solvent under a stream of nitrogen to form a thin lipid film.
-
Hydrate the film with the desired buffer and create unilamellar vesicles by extrusion through a polycarbonate membrane.[2]
-
-
Micelles: For ITC experiments, Lipid II can be incorporated into detergent micelles (e.g., β-octylglucoside) by co-solubilization.
Surface Plasmon Resonance (SPR)
SPR measures the real-time binding of an analyte (this compound) to a ligand (Lipid II) immobilized on a sensor chip.
Workflow Diagram
Caption: Workflow for SPR analysis of this compound binding to Lipid II.
Detailed Protocol
-
Instrument and Chip Preparation:
-
Use an SPR instrument (e.g., Biacore) with an L1 sensor chip, which is suitable for capturing liposomes.[6]
-
Equilibrate the system with a suitable running buffer (e.g., HBS-P+).
-
-
Liposome Immobilization:
-
Prepare Lipid II-containing liposomes and control liposomes (without Lipid II) at a concentration of 0.5-1.0 mM in the running buffer.
-
Inject the liposome suspension over the L1 chip surface at a low flow rate (e.g., 2-5 µL/min) to allow for capture on the hydrophobic surface. Aim for a capture level of 500-1000 Resonance Units (RU).
-
-
Binding Analysis:
-
Prepare a series of this compound concentrations in the running buffer (e.g., ranging from 0.1 to 10 times the expected Kₔ).
-
Inject the this compound solutions over the immobilized liposome surface at a constant flow rate (e.g., 30 µL/min).
-
Monitor the association and dissociation phases in real-time.
-
Inject a regeneration solution (e.g., a short pulse of NaOH or detergent) to remove the bound this compound and prepare the surface for the next injection.
-
-
Data Analysis:
-
Subtract the signal from the control surface (without Lipid II) from the signal on the active surface.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kₐ), dissociation rate constant (kₔ), and the equilibrium dissociation constant (Kₔ).
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.
Workflow Diagram
Caption: Workflow for ITC analysis of this compound binding to Lipid II.
Detailed Protocol
-
Sample Preparation:
-
Prepare a solution of Lipid II incorporated into detergent micelles (e.g., 20-50 µM Lipid II in a buffer containing β-octylglucoside above its critical micelle concentration).[7]
-
Prepare a concentrated solution of this compound (e.g., 200-500 µM) in the same buffer.
-
Thoroughly degas both solutions to prevent bubble formation in the calorimeter.
-
-
ITC Measurement:
-
Load the Lipid II solution into the sample cell of the ITC instrument.
-
Load the this compound solution into the injection syringe.
-
Set the experimental temperature (e.g., 25°C) and allow the system to equilibrate.
-
Perform a series of small injections (e.g., 5-10 µL) of the this compound solution into the sample cell, with sufficient time between injections for the signal to return to baseline.
-
-
Data Analysis:
-
Integrate the heat change for each injection to generate a binding isotherm, which plots the heat change per mole of injectant against the molar ratio of the reactants.
-
Fit the binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the association constant (Kₐ), the stoichiometry of binding (n), and the enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy of binding (ΔS) can then be calculated.
-
Fluorescence Anisotropy (FA)
FA measures the change in the rotational diffusion of a fluorescently labeled molecule upon binding to a larger partner.
Workflow Diagram
Caption: Workflow for Fluorescence Anisotropy analysis of this compound binding to NBD-Lipid II.
Detailed Protocol
-
Probe Preparation:
-
FA Measurement:
-
In a microplate, prepare a series of wells containing a fixed concentration of NBD-Lipid II (e.g., 0.33 µM) and increasing concentrations of this compound in a suitable buffer.[8][9]
-
Include control wells with NBD-Lipid II only (for minimum anisotropy) and a saturating concentration of this compound (for maximum anisotropy).
-
Incubate the plate at room temperature to allow the binding reaction to reach equilibrium.
-
Measure the fluorescence anisotropy using a plate reader equipped with polarization filters.
-
-
Data Analysis:
Signaling Pathway and Interaction Model
The interaction of this compound with Lipid II is a key step in the inhibition of peptidoglycan synthesis. The following diagram illustrates the proposed mechanism.
Caption: Proposed mechanism of this compound action via Lipid II sequestration.
References
- 1. researchgate.net [researchgate.net]
- 2. Liposome binding assays [bio-protocol.org]
- 3. Lipid II overproduction allows direct assay of transpeptidase inhibition by β-lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Liposome preparation for the analysis of lipid-receptor interaction and efferocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Specific Binding of the α-Component of the Lantibiotic Lichenicidin to the Peptidoglycan Precursor Lipid II Predetermines Its Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Surface plasmon resonance characterization of drug/liposome interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Using Surface Plasmon Resonance to Quantitatively Assess Lipid-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fluorescence anisotropy assays for high throughput screening of compounds binding to lipid II, PBP1b, FtsW and MurJ - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
"challenges in Salivaricin B purification and low yield"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Salivaricin B purification, particularly concerning low yields.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the production and purification of this compound.
Q1: My Streptococcus salivarius K12 culture shows low or no antimicrobial activity. What are the possible causes and solutions?
A1: Low production of this compound is a common challenge. Several factors in the production phase can contribute to this issue. Here are some key areas to troubleshoot:
-
Culture Medium Composition: S. salivarius K12 produces both Salivaricin A2 and this compound, and their expression is often better on solid or semi-solid media rather than in liquid broth cultures.[1] Production on solid media mimics the natural growth conditions of the bacteria and is often controlled by quorum sensing mechanisms.[1]
-
Carbon Source: The type of sugar in the growth medium can significantly impact this compound expression. While sucrose is commonly used, recent studies have shown that supplementing media with specific sugars like galactose (at 0.5% w/v) can increase the expression of the salB gene by over 100-fold.[2] Conversely, glucose may cause catabolite repression, reducing production.
-
Inoculum Quality: Batch-to-batch variation in bacteriocin production can often be traced back to the quality of the inoculum. Ensure you are using a pure, high-viability culture.
-
Recommendation: Re-isolate pure, high-producing colonies using a deferred antagonism assay before scaling up for production.
-
-
Induction: Some bacteriocin production systems are auto-regulated, meaning the presence of the bacteriocin itself can induce higher production. While this has been demonstrated for the related Salivaricin 9, it's a potential strategy for enhancing this compound yield.[1]
Q2: I'm losing most of the antimicrobial activity after the initial extraction or subsequent purification steps. What could be going wrong?
A2: Loss of activity during purification is a frequent problem. Here are some potential causes and troubleshooting steps:
-
Proteolytic Degradation: Crude cell extracts may contain proteases that can degrade this compound.
-
Recommendation: Work at low temperatures (4°C) during all purification steps and consider adding protease inhibitors, although you must first verify they do not interfere with this compound activity.
-
-
pH and Temperature Instability: While many lantibiotics are relatively stable, extreme pH or high temperatures can lead to denaturation and loss of activity. Salivaricin 9, a similar lantibiotic, is stable over a wide pH range (2-10) and at high temperatures (90-100°C), suggesting this compound may have similar stability.[1] However, it's best to maintain conditions within a moderate range (e.g., neutral pH) unless empirically determined otherwise.
-
Adsorption to Surfaces: Peptides, especially hydrophobic ones, can adsorb to plasticware and chromatography resins, leading to significant losses.
-
Recommendation: Use low-protein-binding tubes and pipette tips. When using chromatography, ensure the elution buffers are effective at desorbing the peptide from the resin.
-
-
Inappropriate Purification Method: Using a purification step that is not well-suited for this compound can lead to poor recovery. For example, if the isoelectric point of this compound is close to the pH of the buffer used in ion-exchange chromatography, it will not bind efficiently to the column.
Q3: I am having difficulty separating this compound from Salivaricin A2 during HPLC. How can I improve the resolution?
A3: S. salivarius K12 co-produces Salivaricin A2 and this compound, which have similar properties and can be challenging to separate.
-
Method: Reverse-phase high-performance liquid chromatography (RP-HPLC) is the standard method for separating these two lantibiotics. A C18 semi-preparative column is commonly used.[3]
-
Troubleshooting Poor Resolution:
-
Optimize the Gradient: The elution gradient is critical for separating molecules with similar hydrophobicity. Try a shallower acetonitrile (or other organic solvent) gradient to increase the separation between the two peaks. For example, if Salivaricin A2 elutes at 50 minutes and this compound at 55 minutes, a slower increase in organic solvent concentration around this time point may improve resolution.[3]
-
Adjust the Mobile Phase: Modifying the mobile phase, for instance by changing the ion-pairing agent (e.g., trifluoroacetic acid - TFA), can alter the retention times and improve separation.
-
Change the Stationary Phase: If a C18 column is not providing adequate separation, consider a different stationary phase, such as C8 or a phenyl column, which will offer different selectivity.
-
Q4: How do I quantify the amount and activity of this compound throughout the purification process to assess yield?
A4: To track the efficiency of your purification, you need to measure both the total protein concentration and the specific antimicrobial activity at each step.
-
Activity Assay: An agar well diffusion assay or a microtiter plate-based growth inhibition assay is typically used.[4]
-
A sensitive indicator strain, such as Micrococcus luteus, is grown in soft agar overlaid on a plate.[1]
-
Serial dilutions of your fractions are added to wells punched in the agar.
-
After incubation, the diameter of the inhibition zone is measured.
-
Activity is often expressed in Arbitrary Units (AU/mL), defined as the reciprocal of the highest dilution that still gives a clear zone of inhibition.
-
-
Protein Quantification: Standard protein assays like the Bradford or BCA assay can be used. However, be aware that the accuracy of these assays can be affected by buffers and other components in your sample. For pure fractions, measuring absorbance at 214 nm is an option, as this compound lacks the aromatic amino acids necessary for detection at 280 nm.[1]
Data Presentation
Table 1: Example Purification Scheme for Salivaricin 9 [1]
| Purification Step | Total Activity (AU) | Total Protein (mg) | Specific Activity (AU/mg) | Yield (%) | Purification (Fold) |
| Cell-Free Supernatant | 960,000 | 1200 | 800 | 100 | 1 |
| XAD-16 Resin | 720,000 | 150 | 4,800 | 75 | 6 |
| Cation Exchange (SP Sepharose) | 480,000 | 12 | 40,000 | 50 | 50 |
Experimental Protocols
Protocol 1: Production and Extraction of this compound
This protocol is based on the widely used method of production on solid media followed by freeze-thaw extraction.[1][2]
-
Prepare Production Plates: Prepare M17 agar supplemented with 0.5% sucrose, 0.1% calcium carbonate, and 0.8% bacteriological agar.
-
Inoculation: Inoculate the surface of the agar plates with an 18-hour Todd-Hewitt Broth (THB) culture of S. salivarius K12 to create a lawn of growth.
-
Incubation: Incubate the plates for 18 hours in an atmosphere of 5% CO₂ in air.
-
Extraction: a. Freeze the entire culture plate at -80°C. b. Thaw the plate at 4°C. c. A liquid exudate containing the crude bacteriocin preparation will form on the surface. Collect this liquid. This is your crude extract.
-
Clarification: Centrifuge the crude extract to pellet any remaining cells and agar debris. Filter-sterilize the supernatant through a 0.22 µm filter.
Protocol 2: Purification of this compound
This protocol outlines a multi-step purification process following initial extraction.
-
Hydrophobic Interaction Chromatography (Initial Capture): a. Apply the clarified crude extract to a hydrophobic interaction column (e.g., Amberlite XAD-16 or XAD-2 resin). b. Wash the column extensively with distilled water to remove unbound hydrophilic impurities. c. Elute the bound bacteriocins with a high concentration of organic solvent, such as 70% ethanol or methanol. d. Remove the organic solvent from the active fractions using rotary evaporation or speed vacuum.
-
Cation Exchange Chromatography (Intermediate Purification): a. Equilibrate a strong cation exchange column (e.g., SP Sepharose) with a low salt buffer at a slightly acidic pH (e.g., 20 mM sodium phosphate, pH 5.8). b. Apply the sample from the previous step to the column. This compound should bind to the resin. c. Wash the column with the equilibration buffer to remove unbound contaminants. d. Elute this compound using a linear gradient of increasing salt concentration (e.g., 0 to 1 M NaCl in the equilibration buffer). e. Collect fractions and test for antimicrobial activity to identify those containing this compound.
-
Reverse-Phase HPLC (High-Resolution Separation): a. Pool the active fractions from the cation exchange step. b. Apply the pooled sample to a semi-preparative C18 RP-HPLC column. c. Elute using a linear gradient of acetonitrile (containing 0.1% TFA) in water (containing 0.1% TFA). d. Monitor the elution profile at 214 nm. Collect peaks and assay for activity. This step is crucial for separating this compound from Salivaricin A2.[3]
Visualizations
Caption: Workflow for this compound Production and Purification.
Caption: Logical flow for troubleshooting low this compound yield.
References
- 1. Enhanced Production, Purification, Characterization and Mechanism of Action of Salivaricin 9 Lantibiotic Produced by Streptococcus salivarius NU10 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. New insights into the mode of action of the lantibiotic this compound - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Fermentation for Salivaricin B Production
Welcome to the technical support center for the optimization of Salivaricin B production. This resource is designed for researchers, scientists, and drug development professionals to address common issues and provide guidance on fermentation protocols.
Troubleshooting Guide
This guide addresses specific problems you may encounter during your this compound production experiments.
Q1: Why is my this compound yield consistently low in liquid fermentation?
A1: Low or undetectable yields in liquid culture are a common challenge. This compound production by Streptococcus salivarius K12 is often significantly higher on solid or semi-solid media. This is attributed to a cell-density-dependent regulatory mechanism, likely a form of quorum sensing.[1]
Recommended Solutions:
-
Switch to Solid-Phase Fermentation: For initial production and lab-scale purification, growing S. salivarius K12 as a lawn on agar-based media is often more effective.
-
Induction in Liquid Culture: While challenging, liquid culture yield can sometimes be improved by "inducing" the culture. This can be attempted by adding a small amount of active, purified this compound or cell-free supernatant from a high-density culture to a new liquid culture. This mimics the high cell density required for quorum sensing activation.[2]
-
Media Optimization: Ensure your liquid medium is optimized for bacteriocin production, not just biomass. See the media composition table below for recommended formulations.
Q2: My S. salivarius K12 culture grows well, but bacteriocin activity is minimal. What are the likely causes?
A2: Good biomass accumulation without corresponding bacteriocin production points to suboptimal conditions for the activation of the this compound biosynthetic gene cluster. Key factors to investigate are media composition and pH.
Recommended Solutions:
-
Carbon Source Supplementation: The choice of carbohydrate can dramatically impact the expression of the salB gene. Supplementing your medium with raffinose and galactose has been shown to significantly upregulate salB transcription.[3] Avoid high concentrations of glucose, which can cause catabolite repression of bacteriocin production in some streptococci.[3]
-
pH Control: The biosynthetic gene clusters for some antimicrobials in S. salivarius K12 are upregulated in acidic conditions, with optimal expression observed between pH 5.5 and 6.0.[4][5] S. salivarius growth will acidify the medium; however, if the pH drops too low (e.g., below 5.0), it can inhibit both growth and production.
-
Use a buffered medium, such as one containing calcium carbonate (CaCO₃), to help maintain the pH within the optimal range.[3]
-
Monitor the pH throughout the fermentation and adjust as necessary.
-
Q3: I am having difficulty purifying this compound from the fermentation product. What are some common pitfalls?
A3: Purification can be challenging due to the peptide nature of this compound and potential binding to other media components or cellular debris.
Recommended Solutions:
-
Initial Extraction: For solid media, a freeze-thaw extraction method is commonly used to recover the bacteriocin.[2]
-
Resin Selection for Capture: Hydrophobic adsorption chromatography is an effective first step. Amberlite™ XAD-2 or XAD-16 resins are suitable for capturing lantibiotics like this compound from the crude extract.[2]
-
Ion-Exchange Chromatography: this compound is a cationic peptide, making cation exchange chromatography an excellent subsequent purification step. Use a strong cation exchanger like SP Sepharose.[2]
-
Monitor Fractions for Activity: this compound lacks significant aromatic amino acid residues, meaning it may not be readily detectable by UV absorbance at 280 nm. It is crucial to perform bioactivity assays (e.g., well diffusion assay) on collected fractions to track the location of the active peptide.[2]
Frequently Asked Questions (FAQs)
What is the optimal temperature for this compound production?
The optimal growth temperature for Streptococcus salivarius is generally 37°C.[6] While specific studies on the effect of temperature on this compound yield are limited, maintaining the culture at 37°C is recommended for robust growth and bacteriocin production. Incubation should be carried out in an atmosphere enriched with 5% CO₂.[3]
How does quorum sensing affect this compound production?
Quorum sensing is a system of cell-to-cell communication that allows bacteria to coordinate gene expression based on population density. In many Gram-positive bacteria, this is mediated by secreted signal peptides.[6][7] The production of bacteriocins like this compound in S. salivarius is believed to be controlled by such a system.[1] This is why production is often poor in low-density liquid cultures and more robust in high-density lawn cultures on solid media where the signaling peptides can accumulate.[1]
How stable is this compound?
While specific stability data for this compound is not extensively detailed, related lantibiotics from S. salivarius, such as Salivaricin 9, exhibit high stability. Salivaricin 9 retains its activity after exposure to temperatures of 90-100°C and across a wide pH range of 2 to 10.[2] Lantibiotics as a class are known for their heat stability.
What are the best indicator strains to test for this compound activity?
Micrococcus luteus is a commonly used indicator strain as it is highly sensitive to many lantibiotics.[8] Other susceptible strains include Streptococcus pyogenes and Corynebacterium spp.[8]
Data Presentation
Table 1: Effect of Carbohydrate Source on salB Gene Expression in S. salivarius K12
| Carbohydrate Supplement | Concentration (% w/v) | Fold Increase in salB Gene Expression (relative to control) |
| Raffinose | 2.5 | 38-fold |
| Galactose | 0.5 | 136-fold |
| Glucose | 2.5 | No significant increase reported |
| Glucose | 0.5 | No significant increase reported |
| Data adapted from a study on BLIS K12 grown on solid media. The control medium contained no additional sugar.[3] |
Table 2: Influence of Environmental pH on Antimicrobial Biosynthetic Gene Expression in S. salivarius K12
| Environmental pH | Relative Gene Expression Level |
| 5.0 | Baseline |
| 5.5 | Significantly Increased |
| 6.0 | Significantly Increased |
| 6.5 - 7.5 | Baseline |
| Data based on the expression of the salivabactin biosynthetic gene cluster, which is also regulated by a quorum-sensing system in S. salivarius K12.[4][5] |
Experimental Protocols
Protocol 1: Production of this compound on Solid Medium
-
Prepare the Production Medium:
-
Inoculation:
-
Prepare an overnight liquid culture of S. salivarius K12 in a suitable broth (e.g., M17 broth with 1% sucrose).
-
Use sterile cotton swabs to create a dense, uniform lawn of the culture on the surface of the production agar plates.
-
-
Incubation:
-
Incubate the plates for 18-24 hours at 37°C in an atmosphere of 5% CO₂.[10]
-
-
Extraction of this compound:
-
Freeze the agar plates at -20°C or -80°C until completely solid.
-
Thaw the plates at 4°C.
-
Collect the liquid exudate that forms on the surface. This crude extract contains this compound.
-
Clarify the extract by centrifugation (e.g., 10,000 x g for 20 minutes at 4°C) to remove cells and debris.
-
Protocol 2: Purification of this compound
-
Hydrophobic Adsorption Chromatography (Capture Step):
-
Prepare a column with Amberlite™ XAD-2 or XAD-16 resin. Equilibrate the column with distilled water.
-
Pass the clarified crude extract through the column.
-
Wash the column with 80% (v/v) methanol to remove non-specifically bound components.
-
Elute the active fraction containing this compound with acidified 95% methanol (pH adjusted to 2.0 with HCl).[10]
-
-
Cation Exchange Chromatography (Polishing Step):
-
Evaporate the methanol from the active fraction and resuspend the peptide in a low-salt starting buffer (e.g., 20 mM sodium phosphate, pH 4.8).
-
Load the sample onto a cation exchange column (e.g., SP Sepharose) equilibrated with the starting buffer.
-
Wash the column with several volumes of the starting buffer until the A214/A280 reading returns to baseline.
-
Elute the bound this compound using a linear gradient of increasing salt concentration (e.g., 0 to 1 M NaCl in the starting buffer).
-
Collect fractions and test each for antimicrobial activity using the well diffusion assay. Active fractions typically elute at a specific salt concentration (e.g., around 23% NaCl for the related Salivaricin 9).[2]
-
Protocol 3: Agar Well Diffusion Assay for Activity Measurement
-
Prepare Indicator Lawn:
-
Prepare a suitable agar medium for the indicator strain (e.g., Mueller-Hinton Agar for M. luteus).
-
Inoculate molten, cooled agar (approx. 45°C) with an overnight culture of the indicator strain (e.g., at 1% v/v).
-
Pour the inoculated agar into petri dishes and allow to solidify.
-
-
Perform Assay:
-
Cut wells (6-8 mm in diameter) into the agar using a sterile cork borer or pipette tip.
-
Add a known volume (e.g., 50-100 µL) of the sample to be tested (e.g., purified fractions or crude extract) into each well.
-
Include a negative control (sterile medium or buffer) and a positive control (if available).
-
-
Incubation and Measurement:
-
Incubate the plates at the optimal temperature for the indicator strain (e.g., 37°C) for 18-24 hours.
-
Measure the diameter of the clear zone of inhibition around each well. The size of the zone correlates with the concentration of active this compound.
-
Visualizations
Caption: Experimental workflow for this compound production, extraction, purification, and analysis.
Caption: Troubleshooting logic for addressing low this compound production yield.
References
- 1. researchgate.net [researchgate.net]
- 2. Enhanced Production, Purification, Characterization and Mechanism of Action of Salivaricin 9 Lantibiotic Produced by Streptococcus salivarius NU10 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Specific Synbiotic Sugars Stimulate Streptococcus salivarius BLIS K12 and BLIS M18 Lantibiotic Production to Expand Bacterial Inhibition Range and Potency | MDPI [mdpi.com]
- 4. Environmental pH controls antimicrobial production by human probiotic Streptococcus salivarius - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Environmental pH controls antimicrobial production by human probiotic Streptococcus salivarius - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Interactions between Oral Bacteria: Inhibition of Streptococcus mutans Bacteriocin Production by Streptococcus gordonii - PMC [pmc.ncbi.nlm.nih.gov]
- 7. JCI - Quorum sensing and biofilm formation in Streptococcal infections [jci.org]
- 8. researchgate.net [researchgate.net]
- 9. Production of the Lantibiotic Salivaricin A and Its Variants by Oral Streptococci and Use of a Specific Induction Assay To Detect Their Presence in Human Saliva - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Salivaricin A2 and the Novel Lantibiotic this compound Are Encoded at Adjacent Loci on a 190-Kilobase Transmissible Megaplasmid in the Oral Probiotic Strain Streptococcus salivarius K12 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Recombinant Salivaricin B Expression
This guide provides troubleshooting strategies and frequently asked questions for researchers, scientists, and drug development professionals encountering low expression yields of recombinant Salivaricin B.
Frequently Asked Questions (FAQs)
Q1: My recombinant this compound expression is very low or undetectable. What are the primary factors to consider?
Low or no expression of a recombinant protein can stem from a variety of issues, ranging from the genetic construct to the culture conditions. For a complex peptide like this compound, a lantibiotic requiring significant post-translational modification, the challenges are multifaceted.
Initial Checklist:
-
Post-Translational Modification (PTM) Machinery: Have you co-expressed the necessary enzymes for lanthionine bridge formation? The this compound precursor peptide alone is inactive.
-
Codon Bias: Is your gene sequence optimized for your expression host? The native Streptococcus salivarius codon usage can be inefficient in common hosts like E. coli.[1]
-
Host Strain Compatibility: Is your chosen host capable of expressing and processing a complex bacteriocin? Some hosts may recognize the peptide as toxic.[2]
-
Culture Conditions: Are the temperature, pH, and media composition optimal for bacteriocin production, which may differ from optimal conditions for biomass growth?[3][4][5]
-
Protein Solubility: Is the expressed protein aggregating into insoluble inclusion bodies?[6]
A systematic approach to troubleshooting is essential. The following workflow provides a logical path for diagnosing expression issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Bacteria Expression Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. Fermentation factors influencing the production of bacteriocins by lactic acid bacteria: a review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Fermentation factors influencing the production of bacteriocins by lactic acid bacteria: a review - RSC Advances (RSC Publishing) DOI:10.1039/C6RA24579J [pubs.rsc.org]
- 6. Troubleshooting Guide for Common Recombinant Protein Problems [synapse.patsnap.com]
"troubleshooting Salivaricin B instability in aqueous solutions"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Salivaricin B. The information is presented in a question-and-answer format to directly address common challenges encountered during experiments, with a focus on its instability in aqueous solutions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My this compound solution appears cloudy or has visible precipitates. What is causing this and how can I resolve it?
A1: Cloudiness or precipitation of this compound in aqueous solutions can be attributed to several factors, primarily aggregation and low solubility under certain conditions.
-
pH-Dependent Solubility: Lantibiotics like this compound can have an isoelectric point at which their net charge is zero, leading to minimal solubility and maximum aggregation. For many lantibiotics, solubility is higher at acidic pH.[1][2]
-
Concentration Effects: High concentrations of this compound can promote self-aggregation.
-
Troubleshooting:
-
Work with the lowest effective concentration of this compound required for your experiment.
-
If high concentrations are necessary, consider the addition of stabilizing excipients (see Q3).
-
-
-
Ionic Strength: The ionic strength of the buffer can influence peptide solubility.
-
Troubleshooting:
-
Empirically test a range of buffer concentrations to find the optimal ionic strength for your application.
-
-
Q2: I am observing a progressive loss of this compound activity in my aqueous solution over time, even when stored at 4°C. What are the potential causes?
A2: The loss of biological activity is a common issue related to the inherent instability of peptides in aqueous environments. The primary causes include chemical degradation, proteolytic degradation, and adsorption to surfaces.
-
Chemical Degradation:
-
Deamidation: Asparagine and glutamine residues can undergo deamidation, altering the peptide's structure and function.
-
Oxidation: Methionine and tryptophan residues are susceptible to oxidation, which can inactivate the peptide.
-
Hydrolysis: Peptide bonds can be hydrolyzed, especially at non-optimal pH values. Lantibiotics are generally more stable at acidic pH.[1][3][4]
-
-
Proteolytic Degradation: If your solution is not sterile or contains proteases from cellular extracts, this compound can be degraded. While its lanthionine rings offer some protection, it is not completely resistant.[5]
-
Adsorption: Peptides, particularly hydrophobic ones, can adsorb to the surfaces of laboratory plastics (e.g., polypropylene tubes and pipette tips) and glassware, leading to a decrease in the effective concentration in solution.[6][7][8][9]
Troubleshooting Decision Tree:
Caption: Troubleshooting workflow for loss of this compound activity.
Q3: How can I improve the stability of my this compound aqueous solution?
A3: Several strategies can be employed to enhance the stability of this compound in aqueous formulations:
-
pH and Buffer Selection: This is the most critical factor. Maintain a slightly acidic pH (3-6) where this compound is most stable.[1][3][4] Use appropriate buffer systems that do not catalyze degradation.[10][11][12]
-
Temperature Control: Store stock solutions at -20°C or -80°C. For working solutions, store at 4°C and prepare fresh as needed. Avoid repeated freeze-thaw cycles.
-
Use of Stabilizing Excipients:
-
Sugars and Polyols: Sucrose, mannitol, or polyethylene glycol (PEG) can act as cryoprotectants and lyoprotectants, stabilizing the peptide during freezing and lyophilization.[6]
-
Antioxidants: To prevent oxidation, consider adding antioxidants like ascorbic acid or methionine.[6]
-
Surfactants: Non-ionic surfactants like Tween 80 can prevent aggregation and reduce adsorption to surfaces.[6]
-
-
Control of Headspace: For long-term storage, purging the vial with an inert gas like nitrogen or argon can minimize oxidation.[10][11][12]
Q4: I suspect my results are inconsistent due to this compound adsorbing to my labware. How can I prevent this?
A4: Adsorption to surfaces is a significant and often overlooked problem.
-
Use Low-Binding Labware: Whenever possible, use polypropylene tubes and pipette tips specifically designed for low protein binding.[7][8][9]
-
Pre-treatment of Surfaces:
-
Experimental Controls: Always include proper controls to account for potential loss of peptide. For example, measure the concentration of this compound in your solution before and after transfer between containers.
Quantitative Data on Lantibiotic Stability
While specific quantitative stability data for this compound is limited in publicly available literature, the following tables provide illustrative data based on the known behavior of the closely related and well-studied lantibiotic, nisin. This data can serve as a general guide for experimental design.
Table 1: Effect of pH on the Stability of Nisin in Aqueous Solution at 37°C over 24 hours.
| pH | % Activity Remaining (Illustrative) |
| 2.0 | >95% |
| 3.0 | >95% |
| 4.0 | ~90% |
| 5.0 | ~80% |
| 6.0 | ~60% |
| 7.0 | <40% |
| 8.0 | <10% |
| Data is illustrative and based on general trends for nisin stability.[1][4][13] |
Table 2: Effect of Temperature on the Stability of Nisin in Aqueous Solution (pH 3.0) over 1 hour.
| Temperature (°C) | % Activity Remaining (Illustrative) |
| 4 | >99% |
| 25 | >98% |
| 37 | >95% |
| 60 | ~90% |
| 100 | ~85% |
| 121 (Autoclave) | ~80% |
| Data is illustrative and based on general trends for nisin stability.[3][13] |
Experimental Protocols
Protocol 1: Assessment of this compound Stability at Various pH and Temperatures
This protocol outlines a method to determine the stability of this compound under different conditions by measuring its residual antimicrobial activity.
1. Materials:
- Purified this compound
- Sterile, low-binding polypropylene tubes
- A series of sterile buffers (e.g., citrate-phosphate) covering a pH range of 3 to 8
- Sensitive indicator strain (e.g., Micrococcus luteus)
- Appropriate growth medium for the indicator strain (e.g., Tryptic Soy Broth/Agar)
- Microplate reader and sterile 96-well plates
2. Experimental Workflow:
References
- 1. pure.rug.nl [pure.rug.nl]
- 2. Improvement of solubility and stability of the antimicrobial peptide nisin by protein engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Innovative strategies for stabilization of therapeutic peptides in aqueous formulations | News articles | University of Groningen [rug.nl]
- 6. researchgate.net [researchgate.net]
- 7. Characterization and Prevention of the Adsorption of Surfactant Protein D to Polypropylene | PLOS One [journals.plos.org]
- 8. Characterization and Prevention of the Adsorption of Surfactant Protein D to Polypropylene - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Adsorption of Cationic Peptides to Solid Surfaces of Glass and Plastic - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. digicomst.ie [digicomst.ie]
"addressing potential resistance mechanisms to Salivaricin B"
Welcome to the technical support center for researchers working with Salivaricin B. This resource provides troubleshooting guidance and frequently asked questions to help you address potential resistance mechanisms in your experiments.
Troubleshooting Guide
This section addresses specific issues you may encounter during your research, providing potential causes and actionable steps.
Issue 1: Decreased susceptibility or increased resistance of target bacteria to this compound.
Potential Cause 1: Target Modification
The primary mechanism of action for this compound is the inhibition of cell wall biosynthesis through interference with peptidoglycan synthesis. Specifically, it leads to the accumulation of the cell wall precursor UDP-MurNAc-pentapeptide. Resistance could arise from alterations in the bacterial cell wall structure that prevent this compound from reaching or interacting with its target.
Troubleshooting Steps:
-
Sequence Target Genes: Analyze genes involved in peptidoglycan synthesis for mutations.
-
Cell Wall Analysis: Use techniques like transmission electron microscopy to examine for changes in cell wall thickness or integrity in resistant strains compared to susceptible ones.
-
Precursor Accumulation Assay: Measure the levels of UDP-MurNAc-pentapeptide in treated resistant and susceptible strains. A lack of accumulation in the resistant strain would suggest an altered target interaction.
Potential Cause 2: Increased Efflux Pump Activity
Efflux pumps are membrane proteins that can actively transport antimicrobial compounds out of the bacterial cell, preventing them from reaching their intracellular target. While not specifically documented for this compound, this is a common resistance mechanism against other antimicrobials.
Troubleshooting Steps:
-
Use of Efflux Pump Inhibitors (EPIs): Perform synergy assays by co-administering this compound with known EPIs (e.g., reserpine, verapamil). A significant decrease in the Minimum Inhibitory Concentration (MIC) of this compound in the presence of an EPI suggests the involvement of efflux pumps.
-
Gene Expression Analysis: Use quantitative real-time PCR (qRT-PCR) to compare the expression levels of known efflux pump genes in resistant versus susceptible strains.
-
Accumulation Assays: Employ fluorescent dyes that are known substrates of efflux pumps to assess the pump activity in both resistant and susceptible strains.
Potential Cause 3: Enzymatic Degradation
Bacteria may produce enzymes that degrade or inactivate antimicrobial peptides.
Troubleshooting Steps:
-
Incubation Assay: Incubate this compound with the supernatant from a culture of the resistant strain. Subsequently, test the activity of the incubated this compound against a known susceptible strain. A loss of activity would indicate enzymatic degradation.
-
Protease Inhibitor Assay: Repeat the incubation assay in the presence of broad-spectrum protease inhibitors. If the activity of this compound is retained, it points to degradation by proteases.
Potential Cause 4: Biofilm Formation
Bacteria embedded in a biofilm matrix can exhibit increased resistance to antimicrobial agents. The extracellular polymeric substance (EPS) matrix can act as a physical barrier, preventing this compound from reaching the bacterial cells.
Troubleshooting Steps:
-
Biofilm Quantification: Use crystal violet staining or other methods to quantify and compare the biofilm-forming capacity of your resistant and susceptible strains.
-
MIC Determination for Biofilms: Determine the Minimum Biofilm Eradication Concentration (MBEC) for your resistant strain and compare it to the MIC of planktonic cells. A significantly higher MBEC indicates biofilm-related resistance.
-
Microscopy: Visualize the biofilm structure using techniques like confocal laser scanning microscopy (CLSM) or scanning electron microscopy (SEM) to assess matrix density and architecture.
Issue 2: Inconsistent results in this compound activity assays.
Potential Cause: Experimental Conditions
The activity of bacteriocins can be influenced by experimental parameters such as pH, temperature, and culture media composition.
Troubleshooting Steps:
-
Standardize Protocols: Ensure consistent use of media, incubation times, and temperature across all experiments.
-
pH Optimization: Test the activity of this compound across a range of pH values to determine the optimal pH for its activity.
-
Control for Adsorption: Bacteriocins can adsorb to plastic surfaces. Consider using low-adhesion microplates or pre-treating plates.
FAQs (Frequently Asked Questions)
Q1: What is the known mechanism of action of this compound?
A1: this compound is a lantibiotic that inhibits bacterial cell wall biosynthesis. Unlike some other bacteriocins, it does not form pores in the cell membrane or dissipate the membrane potential. Its mode of action involves interfering with peptidoglycan synthesis, leading to the accumulation of the soluble cell wall precursor UDP-MurNAc-pentapeptide. This disruption of cell wall integrity ultimately leads to cell death.
Q2: Are there any known specific resistance mechanisms to this compound?
A2: Currently, there is limited published research detailing specific, naturally occurring resistance mechanisms solely against this compound. However, based on its mechanism of action and general principles of antimicrobial resistance, several potential mechanisms can be hypothesized:
-
Target site alteration: Mutations in the enzymes involved in peptidoglycan synthesis could reduce the binding affinity of this compound.
-
Cell envelope modifications: Changes in the composition or charge of the cell wall could impede this compound's access to its target.
-
Efflux pumps: Bacteria might utilize efflux pumps to actively remove this compound from the cell.
-
Enzymatic degradation: Production of proteases that can degrade this compound.
-
Biofilm formation: The protective matrix of biofilms can prevent this compound from reaching the bacterial cells.
Q3: How does the activity of this compound compare to other bacteriocins like Nisin?
A3: this compound and Nisin are both lantibiotics, but they have different mechanisms of action. Nisin primarily acts by forming pores in the cytoplasmic membrane of target bacteria, leading to the dissipation of the membrane potential. In contrast, this compound does not induce pore formation but inhibits cell wall synthesis. Additionally, this compound generally requires micro-molar concentrations for its bactericidal effect, whereas nisin can be potent at nano-molar levels.
Q4: Can this compound be effective against Gram-negative bacteria?
A4: Generally, bacteriocins produced by Gram-positive bacteria, like this compound, are most effective against other Gram-positive bacteria. The outer membrane of Gram-negative bacteria typically acts as a barrier, preventing these bacteriocins from reaching their target in the cell wall or cytoplasmic membrane. However, under certain conditions or in combination with outer membrane permeabilizing agents, some activity against Gram-negative bacteria might be observed.
Q5: What are some key experimental considerations when working with this compound?
A5: When conducting experiments with this compound, it is important to consider the following:
-
Purity of the peptide: Ensure you are using a highly purified preparation of this compound to obtain accurate and reproducible results.
-
Solubility: Prepare fresh stock solutions and be aware of the peptide's solubility characteristics.
-
Choice of indicator strains: Use well-characterized, susceptible indicator strains for activity assays.
-
Consistent methodology: Standardize your protocols for MIC determination, time-kill assays, and other experiments to ensure comparability of results.
Data Presentation
Table 1: Minimum Inhibitory Concentrations (MIC) of this compound against Various Bacterial Strains
| Bacterial Strain | MIC (nM) |
| Micrococcus luteus ATCC10240 | 540 |
| Streptococcus constellatus ATCC27823 | 1080 |
| Lactococcus lactis ATCC11454 | 2160 |
| Streptococcus equisimilis ATCC12388 | 2160 |
| Streptococcus pneumoniae ATCC6301 | 2160 |
| Streptococcus pyogenes ATCC12344 | 2160 |
| Streptococcus pyogenes ATCC12348 | 2160 |
| Streptococcus salivarius NU10 | 2160 |
| Streptococcus salivarius YU10 | 2160 |
| Streptococcus sanguinis ATCC10556 | 4320 |
| Staphylococcus aureus RF122 | Not Determined |
| Streptococcus mutans GEJ11 | Not Determined |
| Streptococcus salivarius K12 | Not Determined |
Data sourced from Barbour et al., 2016.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol is used to determine the lowest concentration of this compound that inhibits the visible growth of a target bacterium.
Materials:
-
Purified this compound
-
Appropriate broth medium (e.g., Tryptic Soy Broth, Brain Heart Infusion Broth)
-
96-well microtiter plates
-
Overnight culture of the target bacterium, diluted to a final concentration of 5 x 10^5 CFU/mL
-
Spectrophotometer or plate reader
Method:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Perform two-fold serial dilutions of this compound in the broth medium in the wells of a 96-well plate.
-
Add the diluted bacterial culture to each well.
-
Include a positive control (bacteria without this compound) and a negative control (broth without bacteria).
-
Incubate the plate at the optimal temperature for the target bacterium for 18-24 hours.
-
The MIC is the lowest concentration of this compound at which no visible growth is observed. Growth can be assessed visually or by measuring the optical density at 600 nm.
Biofilm Formation Assay (Crystal Violet Method)
This protocol quantifies the ability of bacteria to form biofilms.
Materials:
-
Overnight bacterial culture
-
Appropriate growth medium
-
96-well flat-bottom microtiter plates
-
0.1% (w/v) crystal violet solution
-
30% (v/v) acetic acid
-
Phosphate-buffered saline (PBS)
Method:
-
Dilute the overnight culture in fresh medium.
-
Add the diluted culture to the wells of a 96-well plate. Include a negative control with sterile medium only.
-
Incubate the plate for 24-48 hours at the optimal growth temperature without agitation.
-
Gently remove the medium and wash the wells with PBS to remove planktonic cells.
-
Air-dry the plate.
-
Add the crystal violet solution to each well and incubate for 15 minutes at room temperature.
-
Remove the crystal violet solution and wash the wells with PBS until the negative control wells are colorless.
-
Air-dry the plate completely.
-
Add acetic acid to each well to solubilize the bound crystal violet.
-
Measure the absorbance at 570 nm. Higher absorbance indicates greater biofilm formation.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for investigating this compound resistance.
Caption: Overview of potential resistance mechanisms to this compound.
Technical Support Center: Refining MIC Assays for Accurate Salivaricin B Quantification
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during Minimum Inhibitory Concentration (MIC) assays for the quantification of Salivaricin B.
Troubleshooting Guide
This section addresses specific problems that may arise during your experiments in a question-and-answer format.
Question 1: Why am I observing no inhibition of my susceptible control strain?
Answer: This issue can stem from several factors related to the integrity of this compound, the experimental setup, or the indicator strain itself.
-
This compound Degradation: Ensure that your this compound stock solution is properly stored, typically at -20°C or lower, and has not undergone multiple freeze-thaw cycles. The peptide's activity can diminish over time if not stored correctly.
-
Incorrect Concentration: Double-check the calculations for your this compound dilutions. An error in calculating the serial dilutions can lead to concentrations that are too low to inhibit bacterial growth.
-
Bacterial Inoculum Too High: The density of the bacterial culture used for inoculation is critical. A common issue is an inoculum that is too concentrated, which can overwhelm the antimicrobial agent. Ensure your inoculum is standardized, typically to a 0.5 McFarland standard, and then diluted to the final desired concentration (e.g., 5 x 10^5 CFU/mL).[1]
-
Indicator Strain Resistance: Verify the identity and susceptibility of your indicator strain. Spontaneous resistance can occur, or the strain may have been misidentified. It is advisable to use a well-characterized, highly susceptible strain for quality control, such as Micrococcus luteus.[2]
-
Media Composition: The components of your growth medium can interfere with this compound activity. For instance, certain cations can affect the activity of some antimicrobial peptides. Consistency in media preparation is key to reproducible results.[3]
Question 2: My MIC values are inconsistent across replicate plates. What could be the cause?
Answer: Variability in MIC results is a common challenge and often points to inconsistencies in the assay procedure.
-
Pipetting Errors: Inaccurate pipetting during the serial dilution of this compound or the addition of the bacterial inoculum can lead to significant variations. Ensure your pipettes are calibrated and use fresh tips for each dilution step to avoid carryover.
-
Inoculum Preparation: The bacterial inoculum must be prepared fresh and standardized accurately for each experiment. Variations in the age or density of the culture can impact growth rates and, consequently, the MIC reading.[3]
-
Incubation Conditions: Inconsistent incubation temperature or time can affect bacterial growth. Ensure that all microplates are incubated under the same conditions (e.g., 37°C for 18-24 hours).[4] Stacking plates in the incubator can lead to uneven temperature distribution.
-
Edge Effects: The outer wells of a microtiter plate are more prone to evaporation, which can concentrate the components in the well and affect bacterial growth. To mitigate this, you can fill the peripheral wells with sterile broth or water and not use them for experimental data.
-
Peptide Adsorption: Bacteriocins like this compound can adsorb to the plastic of the microtiter plate, reducing the effective concentration. To prevent this, it is recommended to pre-treat the wells with a solution of 1% (w/v) bovine serum albumin (BSA) in phosphate-buffered saline for 30 minutes at 37°C.
Question 3: I see turbidity in all wells, but at higher this compound concentrations, it looks different (e.g., clumpy or hazy). How should I interpret the MIC?
Answer: The definition of MIC is the lowest concentration that completely inhibits visible growth.[1] However, some bacteriocins can cause cell lysis or aggregation at certain concentrations, which may not result in a perfectly clear well.
-
Partial Inhibition vs. Bactericidal Effect: this compound's mode of action is to inhibit cell wall biosynthesis, which is a bactericidal effect.[5] The observed turbidity might be due to dead cells or cell debris.
-
Reading the MIC: The MIC should be read as the lowest concentration where there is a significant reduction in turbidity compared to the positive control (no this compound). For more objective results, you can use a microplate reader to measure the optical density (OD) at 600 nm. The MIC can then be defined as the concentration that inhibits growth by a certain percentage (e.g., 90%) compared to the control.
-
Trailing Endpoints: For some antimicrobials, a phenomenon known as "trailing" can occur, where a small amount of growth is visible over a range of concentrations. In such cases, the MIC is typically read as the lowest concentration that inhibits ≥80% of the growth compared to the control well.[6]
Frequently Asked Questions (FAQs)
This section provides answers to broader questions about this compound MIC assays.
What is the standard method for determining the MIC of this compound?
The most common and standardized method is the broth microdilution assay, performed in 96-well microtiter plates.[7] This method allows for the testing of multiple concentrations of this compound against a standardized bacterial inoculum.
Which indicator strains are most suitable for this compound MIC assays?
Highly susceptible Gram-positive bacteria are recommended. Commonly used and well-characterized indicator strains include Micrococcus luteus, Corynebacterium spp., and various species of Streptococcus, such as Streptococcus pyogenes.[2][5]
What is the expected MIC range for this compound?
The MIC of this compound is strain-dependent.[5] However, typical MIC values are in the micromolar (µM) or nanomolar (nM) range. Refer to the data table below for specific examples.
How should I prepare my this compound stock solution?
It is crucial to know the purity of your this compound preparation.[4] The peptide should be dissolved in a suitable solvent (e.g., sterile water or a buffer) to a known concentration. It is advisable to prepare small aliquots of the stock solution to avoid repeated freeze-thaw cycles.
Does the pH of the growth medium affect this compound activity?
The activity of some bacteriocins can be pH-dependent.[3] While specific data on the optimal pH for this compound activity is not extensively reported, it is important to maintain a consistent pH in your growth medium for reproducible results. The production of antimicrobials by Streptococcus salivarius can be influenced by environmental pH.
Data Presentation
Table 1: Minimum Inhibitory Concentrations (MIC) of this compound Against Various Bacterial Strains
| Indicator Strain | MIC (nM) | MIC (µg/mL) | Reference |
| Corynebacterium spp. GH17 | 269 | ~0.74 | [5] |
| Lactococcus lactis subsp. cremoris HP | 1080 | ~2.95 | [5] |
| Streptococcus pyogenes | 2160 - 4320 | ~5.90 - 11.80 | [5] |
| Micrococcus luteus | Not specified | 4 - 8 | [2] |
| Streptococcus equisimilis | Not specified | > 32 | [2] |
Note: The conversion from nM to µg/mL is approximated based on the molecular weight of this compound (approximately 2733 Da).[5]
Experimental Protocols
Detailed Methodology for Broth Microdilution MIC Assay for this compound
This protocol is adapted from standard broth microdilution methods and includes specific considerations for bacteriocins.[4][8]
-
Preparation of this compound Stock and Dilutions: a. Prepare a stock solution of this compound in a suitable sterile solvent (e.g., water or buffer) at a concentration of at least twice the highest concentration to be tested. b. In a 96-well round-bottom microtiter plate, add 100 µL of the appropriate sterile broth (e.g., Mueller-Hinton Broth or Brain Heart Infusion Broth) to wells in columns 2 through 12. c. Add 200 µL of the this compound stock solution to the wells in column 1. d. Perform a two-fold serial dilution by transferring 100 µL from column 1 to column 2. Mix well by pipetting up and down 6-8 times. e. Continue this serial dilution process from column 2 to column 10. Discard 100 µL from column 10. f. Column 11 will serve as the positive control (no this compound), and column 12 will be the negative/sterility control (no bacteria).
-
Preparation of Bacterial Inoculum: a. From a fresh agar plate, pick several colonies of the indicator strain and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). b. Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells of the microtiter plate.
-
Inoculation and Incubation: a. Add 100 µL of the diluted bacterial inoculum to wells in columns 1 through 11. Do not add bacteria to column 12. b. The final volume in each well will be 200 µL. c. Cover the plate and incubate at 37°C for 18-24 hours.
-
Reading and Interpreting the MIC: a. After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of this compound that shows no visible growth. b. For a more quantitative analysis, read the optical density at 600 nm (OD600) using a microplate reader. The MIC can be defined as the lowest concentration that inhibits growth by ≥90% compared to the positive control.
Mandatory Visualization
Caption: Workflow for this compound MIC Assay.
Caption: Troubleshooting MIC Assay Issues.
References
- 1. apec.org [apec.org]
- 2. Variable Characteristics of Bacteriocin-Producing Streptococcus salivarius Strains Isolated from Malaysian Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recipe for Success: Suggestions and Recommendations for the Isolation and Characterisation of Bacteriocins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 5. researchgate.net [researchgate.net]
- 6. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 7. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. protocols.io [protocols.io]
"improving the solubility of Salivaricin B for in vitro experiments"
Welcome to the technical support center for Salivaricin B. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to the solubility of this compound in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a polycyclic peptide antimicrobial agent, specifically a type AII lantibiotic, produced by the bacterium Streptococcus salivarius.[1][2][3][4] It is a 25-amino acid peptide that shows bactericidal activity against susceptible Gram-positive bacteria.[1][2][3] Unlike some other bacteriocins like nisin A, this compound does not primarily act by forming pores in the cell membrane.[1][2][3][5]
Q2: What is the mechanism of action for this compound?
This compound interferes with the biosynthesis of the bacterial cell wall.[1][3][5] It targets and blocks the transglycosylation step involving the lipid II precursor, which is essential for building the peptidoglycan layer.[6] This disruption leads to the accumulation of the cell wall precursor UDP-MurNAc-pentapeptide, a weakened cell wall, aberrant septum formation, and ultimately, cell death.[1][2][5]
Q3: Why is the solubility of this compound a concern for in vitro experiments?
Like many peptides, this compound can have limited solubility in aqueous solutions, especially at neutral or higher pH levels.[7][8] Poor solubility can lead to several experimental issues, including:
-
Precipitation of the peptide in stock solutions or assay buffers.
-
Inaccurate quantification and inconsistent dosing.
-
Reduced bioavailability and activity in cell-based assays.
-
Formation of aggregates that can alter biological activity.[8]
Q4: What are the general strategies to improve the solubility of peptides like this compound?
Several approaches can be used to enhance the solubility of poorly soluble peptides for research purposes. These can be broadly categorized as chemical and physical modifications.[9] Common strategies include pH adjustment, the use of co-solvents, complexation with cyclodextrins, and encapsulation in nanoparticle or liposome delivery systems.[10][11][12][13]
Troubleshooting Guide
Q5: My this compound solution is cloudy and appears to have precipitated. What should I do?
Cloudiness or visible precipitate is a clear sign of poor solubility. Here are the recommended troubleshooting steps:
-
Check the pH: Bacteriocins are often more soluble and stable at a lower pH.[7] The solubility of peptides can decrease as the pH increases.[7] Verify the pH of your buffer and consider preparing a new solution in a more acidic buffer (e.g., pH 3-5).
-
Gentle Agitation/Vortexing: Ensure the peptide has been adequately mixed.
-
Use a Co-solvent: If pH adjustment is not an option for your experiment, consider preparing a concentrated stock solution in a water-miscible organic solvent before diluting it into your aqueous buffer.
-
Review Storage Conditions: Ensure the peptide is stored according to the manufacturer's recommendations, as improper storage can affect its integrity and solubility.
Caption: A workflow for troubleshooting this compound solubility issues.
Q6: I am observing lower-than-expected antimicrobial activity. Could this be related to solubility?
Yes, poor solubility is a common cause of reduced biological activity. If this compound precipitates out of the solution, its effective concentration in the assay will be lower than intended. Follow the troubleshooting workflow above (Q5) to address potential solubility issues. Always ensure your final assay concentration of any organic co-solvent is low enough to not affect the target microorganisms.
Q7: Can I use DMSO to dissolve this compound? What is the recommended procedure?
Using a co-solvent like Dimethyl Sulfoxide (DMSO) is a common and effective strategy.
-
Prepare a high-concentration stock solution of this compound in 100% DMSO.
-
Gently vortex until the peptide is fully dissolved.
-
For your experiment, perform serial dilutions from this stock solution into your aqueous assay buffer.
-
Crucially , ensure the final concentration of DMSO in your in vitro assay is minimal (typically <1%, and ideally <0.5%) to avoid solvent-induced artifacts or toxicity to your target cells. Always run a vehicle control (buffer with the same final DMSO concentration but without this compound) in your experiments.
Data Presentation: Solubility Enhancement Strategies
The following table summarizes common strategies for improving the solubility of peptides like this compound.
| Strategy | Principle of Action | Advantages | Considerations & Potential Disadvantages |
| pH Adjustment | Peptides have ionizable groups; altering the pH changes the net charge, which can increase interaction with the aqueous solvent.[13] | Simple, cost-effective, and easy to implement.[8] | The required pH may not be compatible with the experimental model (e.g., cell viability, enzyme activity). |
| Co-solvents | Using water-miscible organic solvents (e.g., DMSO, ethanol) to dissolve the peptide before dilution in aqueous buffer.[11] | Effective for many poorly soluble compounds; allows for high-concentration stock solutions. | The final solvent concentration must be low enough to be non-toxic to cells and not interfere with the assay. |
| Cyclodextrins | Cyclodextrins are cyclic oligosaccharides that form inclusion complexes, encapsulating the hydrophobic parts of a drug molecule in their core.[11][14] | Can significantly increase aqueous solubility and stability.[14] | May alter the bioavailability of the peptide; requires careful selection of the cyclodextrin type and ratio. |
| Encapsulation | Incorporating the peptide into nanocarriers like liposomes or polymeric nanoparticles.[10][12][15] | Protects the peptide from degradation, improves stability and solubility, and can offer controlled release.[10][12] | More complex and costly to prepare; characterization of nanoparticles is required. |
| Particle Size Reduction | Techniques like micronization or nano-milling increase the surface area of the solid peptide, which can enhance the dissolution rate.[11] | Increases the rate of dissolution. | Requires specialized equipment; may not be suitable for all peptides. |
Experimental Protocols
Protocol 1: pH Optimization for Solubilization
This protocol aims to identify an optimal pH for dissolving this compound in an aqueous buffer.
-
Materials:
-
Lyophilized this compound
-
Sterile, nuclease-free water
-
A set of appropriate buffers (e.g., citrate, acetate, phosphate) prepared at various pH values (e.g., 3.0, 4.0, 5.0, 6.0, 7.0).
-
-
Procedure:
-
Prepare a concentrated stock solution of this compound (e.g., 10 mg/mL) in sterile water or a weak acid (e.g., 0.1% acetic acid) if necessary for initial dissolution.
-
In separate microcentrifuge tubes, add an aliquot of the this compound stock to each of the different pH buffers to achieve the desired final concentration (e.g., 100 µg/mL).
-
Incubate the tubes at the desired experimental temperature (e.g., room temperature or 37°C) for 30 minutes.
-
Visually inspect each tube for precipitation or cloudiness.
-
For a quantitative assessment, centrifuge the tubes at high speed (e.g., 14,000 x g) for 15 minutes to pellet any insoluble material.
-
Carefully collect the supernatant and measure the concentration of soluble this compound using a suitable method like UV-Vis spectroscopy at 280 nm or a peptide quantification assay.
-
The buffer system that yields the highest concentration of soluble peptide without precipitation is the optimal choice.
-
Caption: Experimental workflow for pH optimization of this compound.
Protocol 2: Solubilization Using Cyclodextrin Complexation
This protocol describes a basic method for improving this compound solubility using Hydroxypropyl-β-cyclodextrin (HP-β-CD).
-
Materials:
-
Lyophilized this compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Desired aqueous buffer (e.g., PBS, pH 7.4)
-
-
Procedure:
-
Prepare a solution of HP-β-CD in the desired buffer. Concentrations can range from 1% to 40% (w/v) depending on the required solubility enhancement. Start with a 10% solution.
-
Slowly add the lyophilized this compound powder to the HP-β-CD solution while vortexing or stirring continuously.
-
Continue to mix the solution at room temperature for 1-2 hours to allow for the formation of the inclusion complex.
-
Sterile filter the final solution through a 0.22 µm filter to remove any remaining insoluble material or potential contaminants.
-
Determine the final concentration of the solubilized peptide. This solution can now be used in your in vitro assays. Remember to include a vehicle control with the same HP-β-CD concentration.
-
Visualization of this compound's Mechanism
Understanding the mechanism of action is crucial for experimental design. The following diagram illustrates how this compound inhibits bacterial growth.
Caption: Mechanism of action of the lantibiotic this compound.
References
- 1. squ.elsevierpure.com [squ.elsevierpure.com]
- 2. New insights into the mode of action of the lantibiotic this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. New insights into the mode of action of the lantibiotic this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Streptococcus salivarius and Ligilactobacillus salivarius: Paragons of Probiotic Potential and Reservoirs of Novel Antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recipe for Success: Suggestions and Recommendations for the Isolation and Characterisation of Bacteriocins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Broadening and Enhancing Bacteriocins Activities by Association with Bioactive Substances - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. Recent Trends and Applications of Nanoencapsulated Bacteriocins against Microbes in Food Quality and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rpbs.journals.ekb.eg [rpbs.journals.ekb.eg]
- 14. Improving the solubility and in vitro cytotoxicity (anticancer activity) of ferulic acid by loading it into cyclodextrin nanosponges - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Technical Support Center: Enhancing Salivaricin B Yield from Streopotococcus salivarius K12
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and optimizing the production of Salivaricin B from Streptococcus salivarius K12.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it important?
This compound is a lantibiotic, a type of antimicrobial peptide, produced by the probiotic bacterium Streptococcus salivarius K12. It exhibits inhibitory activity against certain Gram-positive bacteria, making it a person of interest for applications in oral health and as a potential therapeutic agent.
Q2: What are the key factors influencing the yield of this compound?
The production of this compound is a complex process influenced by several factors, including the composition of the culture medium, the pH of the environment, the growth phase of the bacteria, and the presence of inducing molecules.[1][2][3]
Q3: What is the optimal growth medium for this compound production?
While S. salivarius K12 can be grown in standard laboratory media like M17 or Todd-Hewitt Broth (THB), specific media compositions can significantly enhance lantibiotic production. Media such as BACa (Blood Agar with Calcium Carbonate) and TYECa (Tryptone Yeast Extract with Calcium Carbonate) have been shown to be effective for producing lantibiotics from S. salivarius K12.[4][5] Furthermore, the addition of specific sugars, such as raffinose and galactose, to the medium can significantly upregulate the expression of the salB gene, which encodes this compound.[6]
Q4: How does pH affect this compound production?
The pH of the culture medium plays a dual role. While a neutral pH of around 7.0 is generally favorable for the growth of S. salivarius K12, an acidic environment can be optimal for the antimicrobial activity of the bacteriocins it produces.[2][7] The expression of the biosynthetic gene clusters for some antimicrobial peptides in S. salivarius K12 is also influenced by pH.[7][8]
Q5: Is there a specific growth phase for maximal this compound production?
Yes, the production of many bacteriocins, including salivaricins, is typically highest during the stationary phase of bacterial growth.[1][3] This is often linked to quorum sensing mechanisms, where the bacteria produce these antimicrobial peptides in response to high cell density.
Troubleshooting Guides
This section provides solutions to common problems encountered during this compound production experiments.
Issue 1: Low or No Antimicrobial Activity Detected
Possible Causes and Solutions:
-
Suboptimal Culture Medium:
-
Incorrect pH:
-
Harvesting at the Wrong Growth Phase:
-
Solution: Ensure you are harvesting the culture during the late logarithmic or early stationary phase. Monitor the optical density (OD) of your culture to determine the optimal harvest time.
-
-
Inactive this compound:
-
Solution: this compound, like other peptides, can be sensitive to proteases. Ensure your purification workflow minimizes protease activity. Consider adding protease inhibitors if necessary.
-
Issue 2: Difficulty in Purifying this compound
Possible Causes and Solutions:
-
Low Initial Concentration:
-
Solution: Optimize your culture conditions to maximize the initial yield of this compound before starting the purification process.
-
-
Poor Resolution in HPLC:
-
Solution: Adjust the gradient of your mobile phase to improve the separation of this compound from other peptides. Experiment with different column types (e.g., C18) and ensure your mobile phase is properly degassed.
-
-
Loss of Activity During Purification:
-
Solution: Work at low temperatures (4°C) to minimize degradation. Use buffers that are compatible with this compound stability.
-
Quantitative Data Summary
The following tables summarize quantitative data on the enhancement of this compound production under different conditions.
Table 1: Effect of Sugar Supplementation on salB Gene Expression
| Sugar Supplement | Concentration (w/v) | Fold Increase in salB Expression | Reference |
| Raffinose | 2.5% | 38-fold | [6] |
| Galactose | 0.5% | 136-fold | [6] |
Table 2: Optimal Media for Lantibiotic Production by S. salivarius K12
| Medium | Observation | Reference |
| BACa (Blood Agar + CaCO₃) | Broadest antagonism spectrum | [4] |
| TYECa (Tryptone Yeast Extract + CaCO₃) | Broadest antagonism spectrum | [4] |
Experimental Protocols
Protocol 1: Production of this compound in Liquid Culture
-
Inoculum Preparation: Inoculate a single colony of Streptococcus salivarius K12 into 10 mL of M17 broth supplemented with 0.5% glucose. Incubate at 37°C in a 5% CO₂ atmosphere overnight.
-
Production Culture: Inoculate 1 L of M17 broth (or BACa/TYECa broth for enhanced production) with the overnight culture to an initial OD₆₀₀ of 0.05.
-
Supplementation (Optional): For enhanced yield, supplement the medium with 2.5% (w/v) raffinose or 0.5% (w/v) galactose.[6]
-
Incubation: Incubate the culture at 37°C with gentle agitation. Monitor the growth by measuring the OD₆₀₀.
-
Harvesting: Harvest the cells by centrifugation (e.g., 8000 x g for 15 minutes at 4°C) when the culture reaches the late logarithmic or early stationary phase. The supernatant contains the secreted this compound.
Protocol 2: Deferred Antagonism Assay for this compound Activity
-
Producer Strain Inoculation: Inoculate a single streak of S. salivarius K12 down the center of a BACa plate.
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ atmosphere for 18-24 hours to allow for growth and bacteriocin production.
-
Producer Strain Removal: Scrape off the S. salivarius K12 growth with a sterile cotton swab or glass slide.
-
Sterilization: Sterilize the agar surface by exposing it to chloroform vapor for 30 minutes in a fume hood. Allow the plate to air out for 15-20 minutes to remove residual chloroform.
-
Indicator Strain Inoculation: Streak indicator strains (e.g., Micrococcus luteus) perpendicular to the original line of S. salivarius K12 growth.
-
Incubation and Observation: Incubate the plate at the optimal temperature for the indicator strain. The presence of a zone of inhibition where the indicator strain fails to grow indicates the antimicrobial activity of this compound.
Protocol 3: Purification of this compound
-
Hydrophobic Interaction Chromatography:
-
Load the cell-free supernatant onto an Amberlite XAD-16 or similar hydrophobic resin column.
-
Wash the column with distilled water to remove unbound proteins.
-
Elute the bound bacteriocins with a solution of 70% ethanol.
-
-
Cation Exchange Chromatography:
-
Dialyze the eluate from the previous step against a low salt buffer (e.g., 20 mM sodium phosphate, pH 6.0).
-
Load the dialyzed sample onto a cation exchange column (e.g., SP Sepharose).
-
Elute the bound this compound using a linear gradient of NaCl (e.g., 0 to 1 M).
-
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):
-
Further purify the active fractions from the cation exchange step using a C18 RP-HPLC column.
-
Use a gradient of acetonitrile in water (both containing 0.1% trifluoroacetic acid) to elute this compound.
-
Monitor the elution profile at 220 nm and collect the fractions corresponding to the this compound peak.
-
Confirm the activity of the purified fractions using the deferred antagonism assay or a microtiter plate-based assay.
-
Visualizations
Signaling Pathway for this compound Production
The production of this compound in Streptococcus salivarius K12 is regulated by a two-component system encoded by the sboK and sboR genes, which are part of the this compound biosynthetic gene cluster. This system allows the bacterium to sense its environment and regulate the production of the bacteriocin, likely in response to cell density (quorum sensing).
Caption: Quorum sensing regulation of this compound production.
Experimental Workflow for Enhancing this compound Yield
This workflow outlines the key steps for optimizing and verifying the increased production of this compound.
Caption: Workflow for optimizing this compound production.
References
- 1. Optimization studies for enhanced bacteriocin production by Pediococcus pentosaceus KC692718 using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. bio.libretexts.org [bio.libretexts.org]
- 4. brieflands.com [brieflands.com]
- 5. Variable Characteristics of Bacteriocin-Producing Streptococcus salivarius Strains Isolated from Malaysian Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Optimization of production conditions for bacteriocins of Lactic Acid Bacterial (LAB) isolates | Semantic Scholar [semanticscholar.org]
- 7. envirobiotechjournals.com [envirobiotechjournals.com]
- 8. pharmaguru.co [pharmaguru.co]
Technical Support Center: Troubleshooting Salivaricin B Aggregation
Welcome to the technical support center for Salivaricin B. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to the aggregation of purified this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its aggregation a concern?
This compound is a 25-amino acid polycyclic antimicrobial peptide, classified as a type AII lantibiotic, produced by Streptococcus salivarius. Its mechanism of action involves the inhibition of bacterial cell wall synthesis.[1] Aggregation of purified this compound is a significant concern as it can lead to loss of biological activity, inaccurate quantification, and difficulties in formulation and delivery for research and therapeutic applications.
Q2: What are the potential causes of this compound aggregation?
While specific data on this compound aggregation is limited, based on the properties of similar peptides, several factors can contribute to its aggregation:
-
Hydrophobic Interactions: Although this compound has charged residues, the polycyclic structure may expose hydrophobic patches that can interact between molecules.
-
Electrostatic Interactions: As a cationic peptide, interactions with certain buffer components or surfaces can promote aggregation.
-
pH and Ionic Strength: The net charge of the peptide is influenced by the pH of the solution. At or near its isoelectric point (pI), a peptide has a net neutral charge, which can minimize electrostatic repulsion and lead to aggregation. High ionic strength can also screen charges and promote aggregation.
-
Concentration: Higher concentrations of the peptide increase the likelihood of intermolecular interactions and aggregation.
-
Temperature: Elevated temperatures can increase the rate of aggregation, although some lantibiotics like Salivaricin 9 have shown high thermal stability.[2]
-
Freeze-Thaw Cycles: Repeated freezing and thawing can induce stress on the peptide structure, leading to aggregation.
-
Presence of Nucleating Agents: Impurities or surfaces can act as nucleation sites for aggregation.
Q3: How can I visually identify if my purified this compound has aggregated?
Visible signs of aggregation in your purified this compound solution include:
-
Cloudiness or turbidity: The solution appears hazy or opaque.
-
Precipitation: Visible particles or a pellet at the bottom of the tube.
-
Film formation: A thin film may appear on the surface of the solution or on the walls of the container.
Troubleshooting Guide
This guide provides a systematic approach to troubleshoot and mitigate this compound aggregation.
Problem 1: Purified this compound solution appears cloudy or has visible precipitates immediately after purification.
Possible Cause: Suboptimal buffer conditions during the final purification steps or elution.
Solutions:
-
Workflow for Troubleshooting Immediate Aggregation
Caption: Troubleshooting workflow for immediate aggregation post-purification.
-
Recommended Actions & Data:
Parameter Recommendation Rationale pH Maintain a pH between 2 and 7. Acidic to neutral conditions are generally better for lantibiotic stability.[2] Avoids the isoelectric point where the peptide is least soluble. Ionic Strength Use the lowest salt concentration necessary for elution from chromatography columns. High salt concentrations can shield charges and promote hydrophobic interactions. Additives Consider adding solubilizing agents like L-arginine (50-100 mM) or glycerol (2-5%) to the elution buffer. These excipients can help prevent peptide-peptide interactions. Temperature Perform purification steps at 4°C. Lower temperatures reduce the kinetics of aggregation.
Problem 2: this compound solution becomes cloudy or precipitates during storage.
Possible Cause: Inappropriate storage conditions or buffer composition.
Solutions:
-
Workflow for Troubleshooting Storage-Related Aggregation
Caption: Troubleshooting workflow for aggregation during storage.
-
Recommended Actions & Data:
Parameter Recommendation Rationale Storage Temperature For short-term storage (days), 4°C is acceptable. For long-term storage, -80°C is recommended. Lower temperatures slow down aggregation kinetics. Freeze-Thaw Cycles Aliquot the purified peptide into single-use volumes to minimize freeze-thaw cycles. Repeated freezing and thawing can denature the peptide and promote aggregation. Cryoprotectants For frozen storage, consider adding cryoprotectants such as glycerol (up to 50%) or sucrose. These agents protect the peptide from denaturation during freezing. Lyophilization For long-term stability, lyophilize the purified this compound from a suitable buffer (e.g., one containing a volatile salt like ammonium bicarbonate). Lyophilized peptides are generally more stable than solutions.
Problem 3: How to resolubilize aggregated this compound?
Possible Cause: Existing aggregates that need to be disrupted.
Solutions:
-
Workflow for Re-solubilizing Aggregated Peptide
Caption: Stepwise workflow for re-solubilizing aggregated this compound.
-
Recommended Actions & Data:
Method Protocol Considerations pH Adjustment Add a small amount of 10% acetic acid to the aggregated sample and vortex. This compound is a basic peptide and should be more soluble at acidic pH. Ensure the final pH is compatible with your downstream application. Sonication After adding an appropriate solvent, sonicate the sample in a water bath for short bursts (e.g., 3 x 15 seconds), keeping the sample on ice in between to prevent heating. Over-sonication can lead to peptide degradation. Organic Solvents For highly aggregated peptides, dissolve the pellet in a minimal amount of an organic solvent like DMSO or acetonitrile, then slowly add the aqueous buffer to the desired concentration. High concentrations of organic solvents may be incompatible with biological assays. Chaotropic Agents As a last resort, use 6 M guanidine HCl or 8 M urea. These are denaturing agents and will require subsequent removal by dialysis or buffer exchange, which may cause re-aggregation.
Experimental Protocols
Protocol 1: Quantification of this compound Aggregation by Size Exclusion Chromatography (SEC-HPLC)
Objective: To separate and quantify soluble monomers from aggregates.
Methodology:
-
Column: A size exclusion column suitable for peptides (e.g., Superdex Peptide 10/300 GL or similar).
-
Mobile Phase: Prepare an isocratic mobile phase compatible with this compound, for example, 0.1% TFA in 30% acetonitrile/water. The pH should be acidic to promote solubility.
-
Sample Preparation: Filter the this compound sample through a 0.22 µm filter.
-
Injection Volume: 20-100 µL, depending on the column and sample concentration.
-
Flow Rate: 0.5 mL/min.
-
Detection: UV absorbance at 220 nm and 280 nm.
-
Analysis: Aggregates will elute first in the void volume, followed by the monomeric peptide. The percentage of aggregation can be calculated from the peak areas.
Protocol 2: Characterization of this compound Aggregates by Dynamic Light Scattering (DLS)
Objective: To determine the size distribution of particles in the solution.
Methodology:
-
Sample Preparation: Dilute the this compound sample in a buffer that has been filtered through a 0.02 µm filter to remove any dust particles.
-
Instrument Setup: Equilibrate the DLS instrument to the desired temperature (e.g., 25°C).
-
Measurement: Place the cuvette with the sample in the instrument and acquire data.
-
Analysis: The software will provide the hydrodynamic radius (Rh) and polydispersity index (PDI). An increase in Rh and PDI over time or under certain conditions indicates aggregation.
Summary of Quantitative Data for Lantibiotic Stability
The following table summarizes stability data for Salivaricin 9, a closely related lantibiotic, which can serve as a starting point for optimizing this compound stability.[2]
| Condition | Stability of Salivaricin 9 Activity |
| Temperature | Stable at 90-100°C for 30 minutes |
| pH | Stable over a wide range of pH 2 to 10 (more stable in acidic and neutral conditions) |
| Enzymes | Activity lost upon treatment with proteinase K and peptidase |
References
Technical Support Center: Optimization of Salivaricin B Extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of Salivaricin B extraction from bacterial cultures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it important?
This compound is a lantibiotic, a type of antimicrobial peptide, produced by certain strains of Streptococcus salivarius. It exhibits inhibitory activity against various Gram-positive bacteria, making it a person of interest for the development of new antimicrobial agents and probiotics.
Q2: Which strains of Streptococcus salivarius are known to produce this compound?
Streptococcus salivarius K12 is a well-documented producer of this compound, along with Salivaricin A2.[1][2][3] Other strains may also produce this lantibiotic.
Q3: What is the general workflow for this compound extraction and purification?
The typical workflow involves:
-
Culturing the producer strain under optimal conditions.
-
Harvesting the bacterial cells or culture supernatant.
-
Initial extraction of the crude bacteriocin.
-
Purification using various chromatography techniques.
-
Quantification of activity and characterization.
A diagram of the general experimental workflow is provided below.
Caption: General experimental workflow for this compound extraction and purification.
Troubleshooting Guide
Low Yield of this compound
Q4: My this compound yield is consistently low. What are the common causes and how can I improve it?
Low yields of this compound can stem from several factors related to culture conditions and extraction methods.
Potential Causes & Solutions:
-
Suboptimal Culture Medium: The composition of the growth medium significantly impacts bacteriocin production.
-
Recommendation: Supplement your medium with yeast extract and calcium carbonate. For example, modified tryptic soy agar with 2% yeast extract and 0.1% calcium carbonate has been shown to be effective.[4][5] Recent studies also indicate that specific sugars, such as raffinose and galactose, can significantly increase the expression of this compound.[6]
-
-
Inappropriate Culture Conditions: pH, temperature, and incubation time are critical parameters.
-
Inefficient Extraction Method: Growing the producer strain in liquid medium often results in lower yields compared to solid or semi-solid media.[3]
Table 1: Optimization of Culture Conditions for Bacteriocin Production by S. salivarius KA101 [4][5]
| Parameter | Optimized Value | Resulting Activity (AU/ml) |
| Yeast Extract | 13 g/l | 80.2 |
| CaCO₃ | 1.4 g/l | 80.2 |
| pH | 7 | 80.2 |
| Incubation Time | 24 hours | 80.2 |
Co-purification with Salivaricin A2
Q5: I am having difficulty separating this compound from Salivaricin A2. What purification strategies are effective?
S. salivarius K12 produces both Salivaricin A2 and this compound, which can co-elute during initial purification steps.
Effective Separation Techniques:
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a highly effective method for separating these two lantibiotics.
Caption: Purification pathway for separating Salivaricin A2 and B.
Loss of Activity During Purification
Q6: I am observing a significant loss of this compound activity during my purification process. What could be the reason?
Loss of activity can be attributed to the inherent stability of the bacteriocin and the purification conditions.
Factors Affecting Stability:
-
pH: this compound activity is pH-dependent. It has been shown to be most active at pH 6 and 7, with a complete loss of activity at pH 4 and 9.[4][5]
-
Recommendation: Maintain the pH of your buffers within the optimal range (6-7) throughout the purification process.
-
-
Temperature: While generally heat-stable, prolonged exposure to very high temperatures can lead to a loss of activity. Activity is maintained at 20-40°C for 30 minutes, but 50% of activity is lost at 50°C.[4][5]
-
Recommendation: Perform purification steps at 4°C whenever possible to preserve activity.
-
-
Proteolytic Degradation: Salivaricins are proteinaceous and susceptible to degradation by proteases.[4][5]
-
Recommendation: If endogenous protease activity is suspected, consider adding protease inhibitors during the initial extraction steps.
-
Table 2: Stability of this compound under Different Conditions [4][5]
| Condition | Duration | Activity |
| 20-40°C | 30 min | Active |
| 50°C | 30 min | 50% activity loss |
| pH 6-7 | 30 min | Maximum activity |
| pH 4 and 9 | - | Complete loss of activity |
| Trypsin/Pepsin | 90 min | Complete loss of activity |
Experimental Protocols
Protocol 1: Freeze-Thaw Extraction of this compound[1][3][7]
This method is suitable for extracting this compound from agar cultures.
Materials:
-
S. salivarius culture grown on M17 sucrose agar plates.
-
Sterile distilled water.
-
Centrifuge and sterile centrifuge tubes.
Procedure:
-
Grow the S. salivarius producer strain as a lawn on M17 sucrose agar plates.
-
After incubation, freeze the plates at -20°C for at least 4 hours.
-
Thaw the plates at room temperature.
-
Collect the liquid that forms on the agar surface. This contains the crude this compound extract.
-
Centrifuge the collected liquid to pellet any bacterial cells.
-
Collect the supernatant containing the crude this compound.
Protocol 2: Ammonium Sulfate Precipitation[8][9]
This is a common method for concentrating proteins from a crude extract.
Materials:
-
Crude this compound extract (supernatant from freeze-thaw or liquid culture).
-
Ammonium sulfate (solid).
-
Stir plate and stir bar.
-
Centrifuge and sterile centrifuge tubes.
-
Resuspension buffer (e.g., 20 mM phosphate buffer, pH 7.0).
Procedure:
-
Place the crude extract in a beaker on a stir plate at 4°C.
-
Slowly add solid ammonium sulfate to the stirring solution to achieve a final saturation of 75-80%.
-
Continue stirring at 4°C for at least 1 hour to allow for complete precipitation.
-
Centrifuge the mixture at high speed (e.g., 10,000 x g) for 20-30 minutes at 4°C.
-
Discard the supernatant.
-
Resuspend the pellet in a minimal volume of the desired buffer.
Protocol 3: Deferred Antagonism Assay for Activity Testing[2][10]
This is a qualitative assay to determine the antimicrobial activity of the producer strain or purified fractions.
Materials:
-
S. salivarius producer strain.
-
Sensitive indicator strain (e.g., Micrococcus luteus).
-
Appropriate agar plates (e.g., Blood agar or M17 agar).
-
Soft agar (0.7% agar).
Procedure:
-
Spot a small amount of the producer strain onto the center of an agar plate.
-
Incubate the plate under appropriate conditions to allow for the growth of the producer and production of this compound.
-
Inoculate molten soft agar with the indicator strain.
-
Overlay the producer colony with the inoculated soft agar.
-
Incubate the plate and observe for a zone of inhibition around the producer colony, indicating antimicrobial activity.
References
- 1. Salivaricin A2 and the Novel Lantibiotic this compound Are Encoded at Adjacent Loci on a 190-Kilobase Transmissible Megaplasmid in the Oral Probiotic Strain Streptococcus salivarius K12 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New insights into the mode of action of the lantibiotic this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhanced Production, Purification, Characterization and Mechanism of Action of Salivaricin 9 Lantibiotic Produced by Streptococcus salivarius NU10 | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. ijs.uobaghdad.edu.iq [ijs.uobaghdad.edu.iq]
- 6. mdpi.com [mdpi.com]
- 7. Enhanced Production, Purification, Characterization and Mechanism of Action of Salivaricin 9 Lantibiotic Produced by Streptococcus salivarius NU10 - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Salivaricin B and Nisin A: Mechanism of Action
A detailed examination of two potent lantibiotics reveals distinct strategies for bacterial inhibition. While both Salivaricin B and Nisin A target cell wall synthesis, their effects on the bacterial membrane diverge significantly, influencing their potency and potential applications.
This compound, a type AII lantibiotic produced by Streptococcus salivarius, and Nisin A, a well-characterized type A lantibiotic from Lactococcus lactis, are both antimicrobial peptides with activity against Gram-positive bacteria.[1][2][3] Despite their shared classification as lantibiotics—peptides containing characteristic lanthionine and methyllanthionine residues—their mechanisms of action exhibit fundamental differences.[2][4] This guide provides a comparative overview of their antibacterial mechanisms, supported by experimental data, detailed protocols, and visual representations of their molecular interactions.
Comparative Data: this compound vs. Nisin A
The following table summarizes the key quantitative and qualitative differences in the mechanisms of action of this compound and Nisin A.
| Feature | This compound | Nisin A |
| Lantibiotic Class | Type AII[1][5] | Type A (Class I)[2][3] |
| Primary Mechanism | Inhibition of cell wall biosynthesis[1][6] | Dual-action: Inhibition of cell wall biosynthesis and pore formation[7][8][9] |
| Molecular Target | Undisclosed, but leads to accumulation of UDP-MurNAc-pentapeptide[1][6] | Lipid II[8][10][11] |
| Pore Formation | No[1][6][12] | Yes[7][8][13] |
| Membrane Potential Dissipation | No[1][6][12] | Yes[2] |
| Potency | Micro-molar (µM) concentrations required[1][6][14] | Nano-molar (nM) concentrations are effective[1][6] |
| Effect on Cell Wall | Reduction in thickness, aberrant septum formation[1][6] | Inhibition of peptidoglycan synthesis[8][15] |
| Bactericidal Spectrum | Primarily Gram-positive bacteria[1] | Broad-spectrum against Gram-positive bacteria, including spores[2] |
Mechanism of Action: A Detailed Comparison
Nisin A: A Two-Pronged Attack
Nisin A employs a highly efficient, dual mechanism of action that begins with the specific recognition of Lipid II, a crucial precursor in the biosynthesis of the bacterial cell wall.[8][10][11] The N-terminal domain of Nisin A binds to the pyrophosphate moiety of Lipid II, effectively sequestering it and preventing its incorporation into the growing peptidoglycan chain.[8][16] This initial interaction inhibits cell wall synthesis.[15]
Following this binding event, the C-terminal region of Nisin A inserts into the cytoplasmic membrane, leading to the formation of a stable pore.[7] This pore formation is a cooperative process, with a stoichiometry of eight nisin molecules to four Lipid II molecules creating the complex.[7] The resulting pore disrupts the membrane potential and pH gradient, causing the leakage of essential ions and ATP, ultimately leading to rapid cell death.[2][7]
This compound: A Focused Inhibition of Cell Wall Synthesis
In contrast to the dual-action of Nisin A, this compound's bactericidal activity is centered exclusively on the inhibition of cell wall biosynthesis.[1][6] Experimental evidence shows that treatment with this compound leads to the accumulation of the soluble cell wall precursor UDP-MurNAc-pentapeptide, a clear indicator of a bottleneck in the peptidoglycan synthesis pathway.[1][6]
Crucially, this compound does not induce pore formation or dissipate the membrane potential in susceptible bacteria.[1][6][12] Studies using fluorescent probes have confirmed that this compound does not penetrate the bacterial membrane.[1][6] Instead, its inhibitory action results in a noticeable reduction in cell wall thickness and the formation of abnormal septa during cell division, without compromising the integrity of the cytoplasmic membrane.[1][6] This singular focus on cell wall synthesis explains its lower potency compared to Nisin A, requiring micro-molar concentrations to achieve a bactericidal effect.[1][14]
Visualizing the Mechanisms of Action
The following diagrams illustrate the distinct molecular pathways of Nisin A and this compound.
Caption: Nisin A's dual mechanism of action.
Caption: this compound's mechanism of action.
Experimental Protocols
The differentiation of these mechanisms of action relies on specific experimental assays. Below are the methodologies for key experiments.
1. Pore Formation Assay (SYTOX Green Uptake)
This assay determines if a substance compromises the bacterial cell membrane, allowing the influx of the SYTOX Green nucleic acid stain, which fluoresces upon binding to DNA.
-
Materials: Mid-logarithmic phase bacterial culture, SYTOX Green stain (e.g., from Thermo Fisher Scientific), fluorometer or fluorescence microplate reader, test bacteriocin (this compound or Nisin A), and a positive control for pore formation (e.g., melittin).
-
Protocol:
-
Wash and resuspend bacterial cells in a suitable buffer (e.g., PBS).
-
Add SYTOX Green to the cell suspension to a final concentration of 1-5 µM and incubate in the dark for 15-30 minutes.
-
Measure the baseline fluorescence.
-
Add the test bacteriocin (this compound or Nisin A) at various concentrations.
-
Monitor the fluorescence intensity over time. An increase in fluorescence indicates membrane permeabilization and pore formation.
-
2. Analysis of Cell Wall Precursors (UDP-MurNAc-pentapeptide Accumulation)
This experiment identifies the accumulation of soluble cell wall precursors, indicating an inhibition of peptidoglycan synthesis.
-
Materials: Bacterial culture, test bacteriocin, extraction buffer (e.g., boiling water or specific buffers for nucleotide extraction), high-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18).
-
Protocol:
-
Grow a bacterial culture to mid-log phase and treat with the test bacteriocin for a specified time.
-
Harvest the cells and extract the cytoplasmic nucleotide pool using the chosen extraction method.
-
Analyze the extract by HPLC to separate and quantify the nucleotide precursors.
-
Compare the chromatograms of treated and untreated cells, looking for a significant increase in the peak corresponding to UDP-MurNAc-pentapeptide in the treated samples.
-
Caption: Workflow for key experimental assays.
References
- 1. researchgate.net [researchgate.net]
- 2. Nisin - Wikipedia [en.wikipedia.org]
- 3. Biomedical Applications of Nisin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lantibiotics - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. squ.elsevierpure.com [squ.elsevierpure.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Nisin: Application, Mechanism of action and Side effects_Chemicalbook [chemicalbook.com]
- 10. Lipid II-Mediated Pore Formation by the Peptide Antibiotic Nisin: a Black Lipid Membrane Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lipid II is an intrinsic component of the pore induced by nisin in bacterial membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. New insights into the mode of action of the lantibiotic this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Role of Lipid II and Membrane Thickness in the Mechanism of Action of the Lantibiotic Bovicin HC5 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Therapeutic compounds targeting Lipid II for antibacterial purposes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Antimicrobial Spectrum of Purified Salivaricin B
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antimicrobial performance of Salivaricin B, a Type AII lantibiotic produced by Streptococcus salivarius, against other notable bacteriocins. We present supporting experimental data, detailed protocols for key validation assays, and visualizations to clarify experimental workflows and mechanisms of action.
Comparative Antimicrobial Activity
This compound exhibits a targeted spectrum of activity primarily against Gram-positive bacteria. Its potency, however, differs significantly from other well-known lantibiotics like Nisin A. While Nisin A is effective at nano-molar concentrations, this compound requires micro-molar concentrations to achieve its bactericidal effect[1][2][3][4]. This distinction is critical for researchers considering its therapeutic applications.
Below is a comparative summary of the Minimum Inhibitory Concentrations (MIC) for this compound and other relevant bacteriocins against various bacterial strains.
| Antimicrobial Agent | Target Organism | Minimum Inhibitory Concentration (MIC) | Reference |
| This compound | Streptococcus pyogenes | μM range (qualitative) | [1][4] |
| Micrococcus luteus | μM range (qualitative) | [1][4] | |
| Corynebacterium spp. | μM range (qualitative) | [1][4] | |
| Streptococcus mutans | μM range (qualitative) | [1][4] | |
| Nisin A | General Gram-positives | nM range (qualitative) | [1][3][4] |
| Listeria monocytogenes | 13.2 IU/mL | [5] | |
| Staphylococcus aureus (MDR) | ≤1.0 to ≥100 µg/mL | [6] | |
| Clostridium botulinum (spores) | 50–100 IU/mL | [7] | |
| Pediocin | Listeria monocytogenes | 540 AU/mL | [5] |
| Staphylococcus aureus (MDR) | No inhibitory effect | [6] | |
| Salivaricin D | Streptococcus pyogenes | 7.2 nM | [8] |
| Streptococcus pneumoniae | 0.06 - 1 nM | [8] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating findings. The following are protocols for the purification and antimicrobial characterization of this compound.
This protocol is based on methods described for the extraction and purification of salivaricins A2 and B[4][9].
-
Culture Preparation : Lawn cultures of S. salivarius K12 are grown on M17 agar plates supplemented with 0.5% sucrose and 0.1% calcium carbonate for 18 hours in a 5% CO₂ atmosphere.
-
Crude Extraction : The agar cultures are frozen at -80°C and subsequently thawed at 4°C. The expressed liquid containing the crude bacteriocin preparation is collected.
-
Hydrophobic Interaction Chromatography : The crude extract is applied to an Amberlite XAD-2 or XAD-16 resin column. The column is washed, and the bacteriocins are eluted with methanol.
-
Cation Exchange Chromatography : Further purification can be achieved using a cation exchange column, such as SP Sepharose, to separate this compound based on charge[10].
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) : The semi-purified fraction is subjected to RP-HPLC on a C18 semi-preparative column. This compound is separated from Salivaricin A2, typically eluting at a later retention time[4].
-
Purity Verification : The purity of the final this compound fraction is confirmed using an analytical peptide column (e.g., Aeris PEPTIDE) and its molecular weight is verified by Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry. The expected average mass for this compound is approximately 2733.39 Da[4].
The MIC is determined using a standard broth microdilution method.
-
Preparation of Inoculum : A fresh overnight culture of the target bacterial strain is diluted in appropriate broth (e.g., Todd-Hewitt Broth for streptococci) to a standardized concentration of ~5 x 10⁵ CFU/mL.
-
Serial Dilution : Purified this compound is serially diluted (2-fold) in the broth across a 96-well microtiter plate.
-
Inoculation : Each well is inoculated with the standardized bacterial suspension. Positive (bacteria only) and negative (broth only) controls are included.
-
Incubation : The plate is incubated under appropriate conditions (e.g., 37°C, 5% CO₂) for 18-24 hours.
-
MIC Determination : The MIC is defined as the lowest concentration of this compound that results in no visible growth of the target microorganism.
This protocol identifies the mechanism of action by detecting the accumulation of the peptidoglycan precursor, UDP-MurNAc-pentapeptide[1][4].
-
Cell Treatment : Log-phase cells of a susceptible indicator strain (e.g., Micrococcus luteus) are treated with this compound at a concentration of 4x MIC. A positive control (e.g., vancomycin) and an untreated negative control are run in parallel.
-
Extraction of Precursors : After incubation, cells are harvested, and soluble cell wall precursors are extracted using boiling water.
-
Analysis by Mass Spectrometry : The extracts are analyzed by high-resolution mass spectrometry to detect the accumulation of UDP-MurNAc-pentapeptide.
-
Interpretation : A significant increase in the UDP-MurNAc-pentapeptide peak in this compound-treated cells compared to the untreated control indicates inhibition of peptidoglycan biosynthesis.
Visualized Workflows and Mechanisms
To better illustrate the processes and concepts discussed, the following diagrams were generated using Graphviz.
Caption: Workflow for the validation of this compound's antimicrobial properties.
Caption: Contrasting mechanisms of this compound and Nisin A.
Summary and Conclusion
This compound is a lantibiotic with a validated antimicrobial spectrum against various Gram-positive bacteria, including several pathogenic streptococci[1][4][9]. Its primary distinction lies in its mechanism of action; unlike pore-forming lantibiotics such as Nisin A, this compound functions by inhibiting cell wall biosynthesis[1][2][11]. This is evidenced by the accumulation of the peptidoglycan precursor UDP-MurNAc-pentapeptide and observable defects in cell wall structure and septum formation in treated cells[1][2].
While potent, its efficacy is in the micro-molar range, making it less potent than Nisin A[1][4]. This guide provides the foundational data and methodologies for researchers to objectively evaluate this compound and compare its potential with other antimicrobial agents for further development.
References
- 1. researchgate.net [researchgate.net]
- 2. squ.elsevierpure.com [squ.elsevierpure.com]
- 3. New insights into the mode of action of the lantibiotic this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antibacterial efficacy of Nisin, Pediocin 34 and Enterocin FH99 against Listeria monocytogenes and cross resistance of its bacteriocin resistant variants to common food preservatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Susceptibility to Nisin, Bactofencin, Pediocin and Reuterin of Multidrug Resistant Staphylococcus aureus, Streptococcus dysgalactiae and Streptococcus uberis Causing Bovine Mastitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Salivaricin D, a Novel Intrinsically Trypsin-Resistant Lantibiotic from Streptococcus salivarius 5M6c Isolated from a Healthy Infant - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Salivaricin A2 and the Novel Lantibiotic this compound Are Encoded at Adjacent Loci on a 190-Kilobase Transmissible Megaplasmid in the Oral Probiotic Strain Streptococcus salivarius K12 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enhanced Production, Purification, Characterization and Mechanism of Action of Salivaricin 9 Lantibiotic Produced by Streptococcus salivarius NU10 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Beneficial modulation of human health in the oral cavity and beyond using bacteriocin-like inhibitory substance-producing streptococcal probiotics [frontiersin.org]
The Untapped Potential: A Comparative Guide to the Synergistic Effects of Salivaricin B with Conventional Antibiotics
For Immediate Release
In the ongoing battle against antimicrobial resistance, the scientific community is increasingly looking towards combination therapies to enhance the efficacy of existing antibiotics. Lantibiotics, a class of bacterially-produced peptides, have emerged as promising candidates for such synergistic applications. While the lantibiotic nisin has been extensively studied for its synergistic effects with conventional drugs, Salivaricin B, another potent lantibiotic, remains a subject of burgeoning interest. This guide provides a comparative analysis of the known synergistic effects of lantibiotics and explores the potential for this compound to act in concert with conventional antibiotics, supported by experimental data from related compounds and detailed methodologies for future research.
Executive Summary
This compound, a type AII lantibiotic produced by Streptococcus salivarius, operates by inhibiting bacterial cell wall synthesis through the blockade of transglycosylation, a mechanism akin to that of vancomycin[1][2]. This mode of action, distinct from many other lantibiotics that form pores in the cell membrane, suggests a strong potential for synergistic interactions with antibiotics that target different cellular pathways. Although direct experimental data on the synergistic effects of this compound with conventional antibiotics is currently limited, this guide draws parallels with the well-documented synergistic activities of the lantibiotic nisin to highlight this potential. By providing detailed experimental protocols and conceptual signaling pathways, we aim to equip researchers with the foundational knowledge to explore and validate these promising therapeutic combinations.
Lantibiotic Synergy: A Tale of Two Mechanisms
The synergistic potential of a lantibiotic is intrinsically linked to its mechanism of action. Nisin, a well-researched lantibiotic, primarily acts by forming pores in the bacterial cell membrane, which can facilitate the entry of other antibiotics. In contrast, this compound inhibits cell wall synthesis without disrupting the membrane, suggesting a different, yet equally promising, avenue for synergy[1][3][4][5][6].
Nisin: The Pore-Former
Nisin's ability to permeabilize the cell membrane has been shown to enhance the activity of a range of antibiotics. For instance, it has demonstrated synergistic outcomes with ampicillin and chloramphenicol against vancomycin-resistant enterococci (VRE)[1]. The proposed mechanism involves nisin disrupting the cell membrane, thereby allowing conventional antibiotics greater access to their intracellular targets.
This compound: The Cell Wall Synthesis Inhibitor
This compound presents a different synergistic paradigm. By targeting the transglycosylation step in peptidoglycan synthesis, it weakens the cell wall, which could render bacteria more susceptible to antibiotics that target other aspects of cell wall maintenance (like β-lactams) or intracellular processes. This dual-pronged attack on the cell's protective barrier could prove highly effective, particularly against resistant strains.
Comparative Analysis of Synergistic Activity
While direct quantitative data for this compound's synergy with conventional antibiotics is not yet available in published literature, we can look to studies on other lantibiotics to understand the potential enhancements. The following table summarizes the observed synergistic effects of nisin with various antibiotics, which serves as a benchmark for future studies on this compound.
| Lantibiotic | Conventional Antibiotic | Target Organism | Observed Effect | Fractional Inhibitory Concentration (FIC) Index | Reference |
| Nisin | Ampicillin | Vancomycin-Resistant Enterococci (VRE) | Synergistic | Not specified | [1] |
| Nisin | Chloramphenicol | Vancomycin-Resistant Enterococci (VRE) | Synergistic | Not specified | [1] |
| Nisin | Colistin | Pseudomonas aeruginosa | Synergistic | Not specified | [3] |
| Nisin | Clarithromycin | Pseudomonas aeruginosa | Synergistic | Not specified | [3] |
| Nisin | Ramoplanin | Methicillin-Resistant Staphylococcus aureus (MRSA) and VRE | Synergistic | Not specified | [3] |
Experimental Protocols for Assessing Synergy
To facilitate further research into the synergistic properties of this compound, we provide detailed methodologies for two key experiments: the checkerboard assay and the time-kill curve analysis.
Checkerboard Assay Protocol
The checkerboard assay is a standard method to quantify the synergistic, additive, indifferent, or antagonistic effects of two antimicrobial agents.
-
Preparation of Antimicrobial Agents: Prepare stock solutions of this compound and the conventional antibiotic in an appropriate solvent.
-
Microtiter Plate Setup: In a 96-well microtiter plate, create a two-dimensional gradient of the two agents. Serially dilute this compound along the rows and the conventional antibiotic along the columns.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) of the target organism.
-
Inoculation: Add the bacterial suspension to each well of the microtiter plate.
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Data Analysis: Determine the Minimum Inhibitory Concentration (MIC) of each agent alone and in combination. Calculate the Fractional Inhibitory Concentration (FIC) Index using the formula: FIC Index = FICA + FICB = (MIC of A in combination / MIC of A alone) + (MIC of B in combination / MIC of B alone).
-
Synergy: FIC Index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC Index ≤ 4
-
Antagonism: FIC Index > 4
-
Time-Kill Curve Analysis Protocol
Time-kill curve analysis provides insights into the bactericidal or bacteriostatic nature of the antimicrobial combination over time.
-
Bacterial Culture Preparation: Grow the target bacteria to the logarithmic phase.
-
Experimental Setup: Prepare tubes with broth containing:
-
No antimicrobial (growth control)
-
This compound alone (at a specified concentration, e.g., 0.5 x MIC)
-
Conventional antibiotic alone (at a specified concentration, e.g., 0.5 x MIC)
-
This compound and the conventional antibiotic in combination (at the same concentrations)
-
-
Inoculation: Inoculate each tube with the bacterial culture.
-
Sampling and Plating: At various time points (e.g., 0, 2, 4, 6, 8, 24 hours), draw samples from each tube, perform serial dilutions, and plate on appropriate agar.
-
Incubation and Colony Counting: Incubate the plates and count the number of colony-forming units (CFU/mL).
-
Data Analysis: Plot the log10 CFU/mL against time. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL by the combination compared with the most active single agent.
Visualizing Experimental Workflows and Potential Pathways
To further clarify the experimental processes and hypothesized mechanisms, the following diagrams are provided.
Caption: Workflow for the Checkerboard Assay to determine antimicrobial synergy.
Caption: Workflow for Time-Kill Curve Analysis to assess bactericidal synergy.
Caption: Hypothesized synergistic pathway of this compound and a β-lactam antibiotic.
Future Directions and Conclusion
The exploration of this compound's synergistic potential with conventional antibiotics is a promising frontier in antimicrobial research. Its unique mechanism of action, targeting cell wall synthesis without membrane disruption, offers a compelling rationale for its use in combination therapies. The experimental frameworks provided in this guide are intended to catalyze research in this area. By systematically evaluating this compound against a panel of conventional antibiotics, the scientific community can unlock new therapeutic strategies to combat the growing threat of antibiotic-resistant bacteria. Further in vivo studies will be crucial to validate the clinical applicability of these potential synergistic combinations.
References
- 1. Effect of the lantibiotic nisin on inhibitory and bactericidal activities of antibiotics used against vancomycin-resistant enterococci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Streptococcus salivarius and Ligilactobacillus salivarius: Paragons of Probiotic Potential and Reservoirs of Novel Antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Bioengineering Lantibiotics for Therapeutic Success [frontiersin.org]
- 4. New insights into the mode of action of the lantibiotic this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. squ.elsevierpure.com [squ.elsevierpure.com]
Salivaricin B: A Comparative Analysis of its Efficacy Against Pathogenic Streptococci
For Immediate Release
This guide provides a comprehensive comparison of the efficacy of Salivaricin B, a lantibiotic produced by Streptococcus salivarius, against various pathogenic streptococcal species. The data presented is intended for researchers, scientists, and drug development professionals interested in the potential of this compound as an antimicrobial agent.
Executive Summary
This compound demonstrates significant bactericidal activity against a range of pathogenic streptococci, with its efficacy being most pronounced against Streptococcus pyogenes. Its mechanism of action, distinct from pore-forming bacteriocins, involves the inhibition of peptidoglycan synthesis, making it a subject of interest for combating antibiotic-resistant bacteria. This guide summarizes the available quantitative data on its efficacy, details the experimental protocols for its assessment, and provides a visual representation of its mechanism of action.
Data Presentation: Efficacy of this compound
The antimicrobial activity of this compound has been quantified using Minimum Inhibitory Concentration (MIC) and 50% Inhibitory Concentration (IC50) values. The following table summarizes the efficacy of this compound against various pathogenic streptococci, with Nisin A included for comparison.
| Target Organism | This compound MIC (nM) | This compound IC50 (nM) | Nisin A MIC (nM) | Nisin A IC50 (nM) |
| Streptococcus pyogenes | 2160 - 4320 | ~1000 | Not Reported | Not Reported |
| Streptococcus mutans | ≥ 8000 (Resistant) | Not Determined | Not Reported | Not Reported |
Note: Data extracted from Barbour et al., 2016.[1]
Experimental Protocols
The following are detailed methodologies for key experiments used to determine the efficacy of this compound.
Microplate Growth Inhibition Assay for MIC Determination
This method is used to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
-
Appropriate broth medium (e.g., Todd-Hewitt Broth for streptococci)
-
Overnight culture of the target streptococcal strain
-
Purified this compound of known concentration
-
Sterile pipette tips and multichannel pipettor
Procedure:
-
Preparation of Bacterial Inoculum:
-
Culture the target streptococcal strain overnight in the appropriate broth medium.
-
Dilute the overnight culture to a standardized concentration (e.g., 1 x 10^6 CFU/mL).
-
-
Serial Dilution of this compound:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the this compound stock solution to the first well of each row to be tested and mix.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, and so on, discarding the final 100 µL from the last well.
-
-
Inoculation:
-
Add 100 µL of the diluted bacterial inoculum to each well, bringing the final volume to 200 µL.
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Data Analysis:
-
Measure the optical density (OD) at 600 nm using a microplate reader.
-
The MIC is defined as the lowest concentration of this compound at which no visible growth is observed.
-
Deferred Antagonism Assay
This qualitative assay is used to screen for antimicrobial activity of a producer strain against indicator strains.
Materials:
-
Agar plates (e.g., Columbia agar base supplemented with 5% human blood)
-
Culture of the this compound-producing strain (S. salivarius)
-
Cultures of the pathogenic streptococcal indicator strains
-
Chloroform
Procedure:
-
Inoculation of Producer Strain:
-
Inoculate the this compound-producing S. salivarius strain as a 1-cm-wide streak across the diameter of the agar plate.
-
-
Incubation:
-
Incubate the plate for 18 hours at 37°C in a 5% CO2 atmosphere.
-
-
Sterilization:
-
Remove the visible growth of the producer strain with a sterile glass slide.
-
Sterilize the agar surface by exposing it to chloroform vapors for 30 minutes.
-
-
Inoculation of Indicator Strains:
-
Inoculate the indicator streptococcal strains perpendicular to the original line of growth of the producer strain.
-
-
Incubation and Observation:
-
Incubate the plate for another 18-24 hours at 37°C.
-
Observe for zones of inhibition around the area where the producer strain grew. The presence of a clear zone indicates antimicrobial activity.
-
Mandatory Visualization
Mechanism of Action of this compound
The following diagram illustrates the mechanism by which this compound inhibits the growth of pathogenic streptococci.
References
A Comparative Guide to Salivaricin B and Other Lantibiotics: Cross-Resistance and Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antimicrobial lantibiotic Salivaricin B with other notable lantibiotics. By presenting available experimental data, detailed methodologies, and visual representations of molecular interactions, this document aims to facilitate a deeper understanding of potential cross-resistance and comparative efficacy.
Quantitative Antimicrobial Activity: A Comparative Overview
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound and other selected lantibiotics against various bacterial strains.
Disclaimer: The data presented below is compiled from multiple independent studies. Direct comparison of MIC values should be approached with caution, as experimental conditions such as media composition, inoculum size, and incubation time may vary between studies, potentially influencing the results.
| Lantibiotic | Target Organism | MIC (µg/mL) | MIC (µM) | Reference |
| This compound | Streptococcus pyogenes | 5.9 - 11.8 | 2.16 - 4.32 | [1] |
| Micrococcus luteus | 2.96 | 1.08 | [1] | |
| Corynebacterium spp. | - | 2.16 | [1] | |
| Lactococcus lactis HP | 2.96 | 1.08 | [1] | |
| Streptococcus mutans | >21.86 | >8 | [1] | |
| Nisin A | Lactococcus lactis HP | 0.13 | 0.039 | [1] |
| Streptococcus pyogenes | - | - | ||
| Staphylococcus aureus | 1.56 - 12.5 | - | [2] | |
| Listeria monocytogenes | 0.78 - 3.13 | - | [2] | |
| Lacticin 481 | Bacillus subtilis 168 | 4.17 | - | [3] |
| Mutacin II | Streptococcus mutans | - | - | |
| Streptococcus sobrinus | - | - | ||
| Streptococcin A-FF22 | Streptococcus pyogenes | - | - |
Experimental Protocols: Minimum Inhibitory Concentration (MIC) Determination
The following is a generalized protocol for determining the MIC of lantibiotics using the broth microdilution method, based on established guidelines.
1. Preparation of Materials:
-
Lantibiotic Stock Solution: Prepare a concentrated stock solution of the purified lantibiotic in a suitable solvent (e.g., sterile deionized water with a small percentage of acid for solubility). The concentration should be accurately determined.
-
Bacterial Inoculum: Culture the target bacterial strain on an appropriate agar medium for 18-24 hours. Select several well-isolated colonies to inoculate a suitable broth medium (e.g., Mueller-Hinton Broth for non-fastidious organisms, or a supplemented medium for fastidious bacteria). Incubate the broth culture until it reaches a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Microtiter Plates: Use sterile 96-well microtiter plates.
2. Assay Procedure:
-
Serial Dilutions: Add 100 µL of sterile broth to all wells of the microtiter plate. In the first column of wells, add 100 µL of the lantibiotic stock solution, creating a 1:2 dilution. Mix thoroughly and transfer 100 µL from the first column to the second, continuing this two-fold serial dilution across the plate to the tenth column. Discard the final 100 µL from the tenth column. The eleventh column will serve as a positive control (inoculum without lantibiotic), and the twelfth column as a negative control (broth only).
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to each well from column 1 to 11. This will bring the total volume in each well to 200 µL and dilute the lantibiotic concentrations to their final test concentrations.
-
Incubation: Cover the microtiter plate and incubate at the optimal temperature and atmospheric conditions for the target bacterium for 16-20 hours.
3. Interpretation of Results:
-
The MIC is defined as the lowest concentration of the lantibiotic that completely inhibits visible growth of the microorganism. Growth is determined by visual inspection for turbidity or by measuring the optical density at 600 nm (OD₆₀₀) using a microplate reader.
Visualizing Mechanisms of Action and Resistance
The following diagrams illustrate the key mechanisms of action for this compound and other lantibiotics, as well as common pathways of bacterial resistance.
Caption: Mechanisms of action for different lantibiotics.
Caption: General mechanisms of bacterial resistance to lantibiotics.
Discussion and Comparison
The available data indicates that this compound's primary mechanism of action is the inhibition of cell wall biosynthesis through binding to Lipid II, a precursor molecule for peptidoglycan synthesis.[3][4] This mechanism is shared with other lantibiotics such as Lacticin 481. In contrast, the well-characterized lantibiotic Nisin A also binds to Lipid II but its primary bactericidal activity is attributed to the formation of pores in the cell membrane, leading to cell lysis.
The difference in the mode of action has significant implications for cross-resistance. It can be hypothesized that bacteria developing resistance to this compound through modifications of the Lipid II binding site might also exhibit cross-resistance to other lantibiotics that share this target, such as Lacticin 481. Conversely, resistance mechanisms that are specific to pore formation, such as alterations in membrane composition or repair mechanisms, may not confer resistance to this compound.
Bacterial resistance to lantibiotics is often mediated by specific immunity proteins and ABC transporters that are encoded within the lantibiotic's own gene cluster. These systems provide self-protection to the producing organism. The potential for horizontal gene transfer of these resistance determinants could lead to the emergence of resistance in pathogenic bacteria.
References
- 1. EUCAST: EUCAST - Home [eucast.org]
- 2. EUCAST: MIC Determination [eucast.org]
- 3. academic.oup.com [academic.oup.com]
- 4. New consensus guidelines from the Clinical and Laboratory Standards Institute for antimicrobial susceptibility testing of infrequently isolated or fastidious bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Antimicrobial Activity of Salivaricin B: In Vitro Efficacy vs. In Vivo Potential
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo antimicrobial activity of Salivaricin B, a lantibiotic produced by Streptococcus salivarius. While robust in vitro data demonstrates its bactericidal effects against various Gram-positive pathogens, direct in vivo efficacy data for purified this compound is currently limited. This document summarizes the existing experimental evidence to facilitate a clear understanding of its therapeutic potential and to highlight areas for future research.
In Vitro Antimicrobial Activity of this compound
The in vitro antimicrobial activity of this compound has been well-documented, with studies consistently showing its efficacy against a range of Gram-positive bacteria. The primary mechanism of action is the inhibition of cell wall biosynthesis, which occurs without causing pore formation in the bacterial membrane[1][2][3][4]. This contrasts with other lantibiotics like nisin, which also disrupt the cell membrane[1][2].
Quantitative Data Summary
The antimicrobial potency of this compound is typically quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the substance that prevents visible growth of a bacterium.
| Target Microorganism | MIC (nM) | IC50 (nM) | Reference |
| Streptococcus pyogenes | 2160 - 4320 | 1000 | [5][6] |
| Micrococcus luteus | - | 125 | [7] |
| Lactococcus lactis HP | 1080 | 407 ± 34 | [6] |
| Streptococcus mutans | ≥8000 | - | [5][6] |
| Gram-negative bacteria | No inhibition | - | [6] |
Note: IC50 represents the concentration of an inhibitor where the response (or binding) is reduced by half.
Experimental Protocols for In Vitro Assessment
Detailed methodologies are crucial for the replication and validation of experimental findings. The following are standard protocols used to evaluate the in vitro antimicrobial activity of this compound.
Deferred Antagonism Assay
This method provides a qualitative assessment of antimicrobial production by a microorganism.
-
A culture of the this compound producing strain, S. salivarius K12, is spotted onto a suitable agar medium (e.g., BaCa medium)[5].
-
The plate is incubated for approximately 18 hours to allow for bacterial growth and diffusion of the antimicrobial substance.
-
The producer strain is then overlaid with a soft agar suspension of the indicator (target) strain.
-
After further incubation, the plate is examined for a zone of inhibition around the producer strain, indicating antimicrobial activity.
Microplate Growth Inhibition Assay
This quantitative method is used to determine the MIC and IC50 values of a purified antimicrobial agent.
-
A two-fold serial dilution of purified this compound is prepared in a 96-well microtiter plate.
-
Each well is inoculated with a standardized suspension of the target bacterium.
-
The plate is incubated under appropriate conditions for the target organism.
-
Bacterial growth is measured by monitoring the optical density (e.g., at 600 nm) over time.
-
The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth[6].
Time-Kill Assay
This assay assesses the bactericidal or bacteriostatic effect of an antimicrobial agent over time.
-
A standardized suspension of the target bacterium is prepared.
-
The bacterial suspension is treated with a specific concentration of this compound (often a multiple of the MIC).
-
Samples are taken at various time points (e.g., 0, 30, 60, 120 minutes).
-
The number of viable bacteria in each sample is determined by plating serial dilutions and counting the resulting colonies (Colony Forming Units or CFUs).
-
A significant reduction in CFUs over time indicates a bactericidal effect. A static CFU count suggests a bacteriostatic effect. For instance, this compound at 10 times its MIC has been shown to kill over 90% of S. pyogenes cells within 30 minutes[5][6].
In Vivo Correlation and Probiotic Evidence
A direct correlation between the in vitro activity (e.g., MIC values) and the in vivo efficacy of purified this compound has not yet been established through dedicated animal or clinical trials. The current understanding of its in vivo effects is primarily derived from studies on the probiotic strain Streptococcus salivarius K12, which produces both Salivaricin A2 and this compound[3][8][9].
Clinical studies have shown that the administration of S. salivarius K12 can lead to a reduction in the incidence of streptococcal pharyngitis and tonsillitis in children[3]. This protective effect is attributed to the production of Salivaricins, which inhibit the growth of pathogenic bacteria like S. pyogenes in the oral cavity[3]. The megaplasmid that encodes for Salivaricin A and B is transmissible in vitro and in vivo, which may contribute to the spread of this protective trait among commensal bacteria[4][10].
While these findings are promising, they represent an indirect measure of this compound's in vivo activity. The observed clinical outcomes are the result of the complex interplay between the probiotic bacterium, its various metabolic products (including this compound), and the host's oral microbiome and immune system.
Conclusion and Future Directions
The in vitro antimicrobial activity of this compound against clinically relevant Gram-positive pathogens is well-established, with clear quantitative data and reproducible experimental protocols. Its mechanism of inhibiting cell wall synthesis presents a targeted approach to antibacterial therapy.
However, a significant gap exists in our understanding of the direct in vivo efficacy of this compound. While the success of the this compound-producing probiotic S. salivarius K12 in clinical settings is encouraging, future research should focus on:
-
Animal models of infection: Studies using purified this compound in animal models would provide direct evidence of its in vivo antimicrobial activity and allow for pharmacokinetic and pharmacodynamic assessments.
-
Correlation studies: A direct comparison of in vitro MIC values with in vivo outcomes in animal models is necessary to establish a clear correlation.
-
Formulation and delivery: Research into stable formulations and effective delivery methods for this compound will be crucial for its potential therapeutic application.
By addressing these research gaps, the full therapeutic potential of this compound as a novel antimicrobial agent can be elucidated, paving the way for its development as a targeted treatment for Gram-positive bacterial infections.
References
- 1. Insights into In Vivo Activities of Lantibiotics from Gallidermin and Epidermin Mode-of-Action Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Correlation between in vitro and in vivo activity of antimicrobial agents against gram-negative bacilli in a murine infection model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Use of Streptococcus salivarius K12 in the prevention of streptococcal and viral pharyngotonsillitis in children - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial and Antibiofilm Activity of the Probiotic Strain Streptococcus salivarius K12 against Oral Potential Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. New insights into the mode of action of the lantibiotic this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Efficacy of Streptococcus salivarius Blis K12 in the Prevention of Upper Respiratory Tract Infections in Physically Active Individuals: A Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Randomized Clinical Trial of Oral Probiotic Streptococcus salivarius M18 on Salivary Streptococcus mutans in Preprimary Children - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Mechanisms of Action: Salivaricin B vs. Vancomycin
For researchers, scientists, and drug development professionals, understanding the distinct mechanisms of antimicrobial agents is paramount for the development of new therapeutic strategies. This guide provides a detailed, objective comparison of the mechanisms of action of salivaricin B, a lantibiotic, and vancomycin, a glycopeptide antibiotic, supported by experimental data and methodologies.
Executive Summary
Both this compound and vancomycin are potent antimicrobial agents that target bacterial cell wall synthesis in Gram-positive bacteria, yet they achieve this through fundamentally different interactions with the peptidoglycan precursors. Vancomycin directly binds to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of the nascent peptidoglycan, physically obstructing the transglycosylation and transpeptidation reactions essential for cell wall cross-linking. In contrast, this compound, a type AII lantibiotic, is believed to interact with lipid II, the lipid-anchored precursor of peptidoglycan, leading to the inhibition of cell wall synthesis without forming pores in the cell membrane. This guide will delve into the specifics of their mechanisms, supported by quantitative data and detailed experimental protocols.
Comparison of Key Characteristics
| Feature | This compound | Vancomycin |
| Antimicrobial Class | Lantibiotic (Type AII) | Glycopeptide |
| Primary Target | Lipid II (Peptidoglycan precursor)[1] | D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors[2][3][4] |
| Primary Mechanism | Inhibition of cell wall synthesis via lipid II sequestration[5][6][7][8][9] | Inhibition of cell wall synthesis by blocking transglycosylation and transpeptidation[2][10][11][12][13] |
| Effect on Cell Membrane | Does not induce pore formation or dissipate membrane potential[5][6][7][9] | May alter cell membrane permeability at later stages[11][14] |
| Spectrum of Activity | Gram-positive bacteria[5][6][7] | Primarily Gram-positive bacteria[10][14][15] |
| Resistance Mechanism | Alterations in lipid II or production of immunity proteins. | Modification of the D-Ala-D-Ala target to D-Ala-D-Lactate or D-Ala-D-Serine[3][16] |
Quantitative Data: Minimum Inhibitory Concentrations (MIC)
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound and vancomycin against various Gram-positive bacteria. These values indicate the minimum concentration of the antimicrobial agent required to inhibit the visible growth of a microorganism.
| Organism | This compound MIC (µM) | Vancomycin MIC (µg/mL) |
| Streptococcus pyogenes ATCC 12344 | 1.0 (50% inhibition), 2.0 (90% inhibition), 2.5 (complete inhibition)[8] | 0.5 - 2[17] |
| Micrococcus luteus ATCC | 0.125 (70% inhibition), 0.5 (complete inhibition)[8] | Not widely reported |
| Staphylococcus aureus (MRSA) | Not widely reported | 0.5 - 2 (susceptible), ≥4 (intermediate/resistant)[10][17] |
| Enterococcus faecalis | Not widely reported | 1 - 4 (susceptible)[12] |
Note: Direct comparison of MIC values between different studies should be done with caution due to variations in experimental conditions. The data for this compound is primarily from a single detailed study.
Mechanism of Action: Visualized
The distinct mechanisms of this compound and vancomycin are illustrated in the following diagrams.
Caption: Mechanism of action of this compound.
Caption: Mechanism of action of Vancomycin.
Experimental Protocols
The following are detailed methodologies for key experiments used to elucidate the mechanisms of action of this compound and vancomycin.
UDP-MurNAc-pentapeptide Accumulation Assay
This assay is crucial for demonstrating the inhibition of the later, membrane-associated stages of cell wall synthesis.
Objective: To determine if treatment with an antimicrobial agent leads to the intracellular accumulation of the soluble peptidoglycan precursor, UDP-N-acetylmuramyl-pentapeptide.
Protocol:
-
Bacterial Culture: Grow the susceptible bacterial strain (e.g., S. simulans 22, M. luteus) to the mid-logarithmic phase in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Antimicrobial Treatment: Treat the bacterial culture with the antimicrobial agent (this compound or vancomycin as a positive control) at a concentration of 10x the Minimum Inhibitory Concentration (MIC) for 45 minutes. An untreated culture serves as a negative control.
-
Extraction of Precursors: Harvest the bacterial cells by centrifugation. Extract the intracellular nucleotide pool by resuspending the cell pellet in boiling water and incubating for a defined period.
-
Analysis by HPLC: Centrifuge the extract to remove cell debris. Analyze the supernatant using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.
-
Detection and Identification: Monitor the eluate at a specific wavelength (e.g., 262 nm). The peak corresponding to UDP-MurNAc-pentapeptide can be identified by comparing its retention time to a known standard and confirmed by mass spectrometry. An increased peak area in the treated samples compared to the untreated control indicates accumulation.[8][18][19][20]
Bacterial Membrane Potential Assay
This assay is used to assess whether an antimicrobial agent disrupts the bacterial cytoplasmic membrane potential.
Objective: To measure changes in bacterial membrane potential upon exposure to an antimicrobial agent using a voltage-sensitive fluorescent dye.
Protocol:
-
Bacterial Culture: Grow the susceptible bacterial strain to the mid-logarithmic phase.
-
Cell Preparation: Harvest the cells by centrifugation and wash them with a suitable buffer (e.g., PBS). Resuspend the cells in the same buffer to a standardized optical density.
-
Dye Loading: Add a voltage-sensitive dye, such as DiSC3(5) or the components of the BacLight™ Bacterial Membrane Potential Kit, to the bacterial suspension and incubate to allow the dye to equilibrate across the cell membrane. In polarized cells, the dye will quench.
-
Antimicrobial Treatment: Add the antimicrobial agent (e.g., this compound) to the dye-loaded cell suspension. A known membrane-depolarizing agent (e.g., CCCP or valinomycin) is used as a positive control.
-
Fluorescence Measurement: Monitor the fluorescence intensity over time using a fluorometer. An increase in fluorescence (de-quenching) indicates membrane depolarization. The absence of a significant change in fluorescence, as observed with this compound, suggests that the membrane potential is not dissipated.[4][5][21][22][23]
Conclusion
This compound and vancomycin, while both effective inhibitors of bacterial cell wall synthesis, exemplify distinct strategies for antimicrobial action. Vancomycin's direct binding to the D-Ala-D-Ala moiety has been a cornerstone of antibiotic therapy, but it is susceptible to resistance mechanisms that alter this target. This compound's interaction with the more conserved lipid II precursor presents an alternative and compelling mechanism. The lack of membrane disruption by this compound, in contrast to some other lantibiotics, highlights its specific mode of action in inhibiting peptidoglycan biosynthesis. A thorough understanding of these mechanisms, supported by robust experimental data, is critical for the ongoing development of novel antimicrobials to combat the growing threat of antibiotic resistance.
References
- 1. New insights into the mode of action of the lantibiotic this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A trivalent system from vancomycin.D-ala-D-Ala with higher affinity than avidin.biotin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. frontiersin.org [frontiersin.org]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. New insights into the mode of action of the lantibiotic this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Enhanced Production, Purification, Characterization and Mechanism of Action of Salivaricin 9 Lantibiotic Produced by Streptococcus salivarius NU10 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Correlation between Vancomycin MIC Values and Those of Other Agents against Gram-Positive Bacteria among Patients with Bloodstream Infections Caused by Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Redesigned Vancomycin Engineered for Dual D-Ala-D-Ala and D-Ala-D-Lac Binding Exhibits Potent Antimicrobial Activity Against Vancomycin-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro activity of teicoplanin and vancomycin against gram-positive bacteria from human clinical and veterinary sources - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. squ.elsevierpure.com [squ.elsevierpure.com]
- 15. researchgate.net [researchgate.net]
- 16. pnas.org [pnas.org]
- 17. Evaluation of Vancomycin Minimum Inhibitory Concentration in the clinical isolates of Methicillin Resistant Staphylococcus aureus (MRSA) - Journal of Pure and Applied Microbiology [microbiologyjournal.org]
- 18. researchgate.net [researchgate.net]
- 19. One-step purification procedure for UDP-N-acetylmuramyl-peptide murein precursors from Bacillus cereus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. microbiologyresearch.org [microbiologyresearch.org]
- 22. docs.aatbio.com [docs.aatbio.com]
- 23. Bacterial Membrane Potential Kit - Creative BioMart [creativebiomart.net]
A Head-to-Head Comparison of Salivaricin B and Lacticin 481: Two Potent Lantibiotics
For Immediate Release
In the ongoing search for novel antimicrobial agents, lantibiotics have emerged as a promising class of ribosomally synthesized and post-translationally modified peptides. Among these, Salivaricin B, produced by Streptococcus salivarius, and Lacticin 481, produced by Lactococcus lactis, have garnered significant attention. This guide provides a detailed, data-driven comparison of these two lantibiotics, tailored for researchers, scientists, and drug development professionals.
Biochemical and Antimicrobial Properties
This compound and Lacticin 481 are both classified as lantibiotics, characterized by the presence of lanthionine and methyllanthionine residues. However, they exhibit distinct mechanisms of action and antimicrobial spectra.
Table 1: General Properties of this compound and Lacticin 481
| Property | This compound | Lacticin 481 |
| Producing Organism | Streptococcus salivarius | Lactococcus lactis |
| Class | Lantibiotic | Lantibiotic |
| Molecular Weight (Da) | ~2,740[1] | ~2,901[2] |
| Mechanism of Action | Inhibition of cell wall biosynthesis via Lipid II binding[3][4][5] | Pore formation in the cytoplasmic membrane[6] |
Antimicrobial Spectrum and Efficacy
To provide a clear comparison of their antimicrobial efficacy, the following table summarizes the Minimum Inhibitory Concentrations (MICs) of this compound and Lacticin 481 against various Gram-positive bacteria as reported in the literature.
Table 2: Minimum Inhibitory Concentration (MIC) of this compound and Lacticin 481 Against Selected Bacterial Strains
| Indicator Strain | This compound MIC (µM) | Lacticin 481 MIC (µM) |
| Streptococcus pyogenes | ~1.0 - 2.0[7][8] | Data not available |
| Micrococcus luteus | ~0.5[7][8] | Data not available |
| Corynebacterium spp. | Data not available | Data not available |
| Lactococcus lactis | Data not available | Inhibitory[9] |
| Bacillus subtilis | Data not available | Inhibitory |
Note: Direct comparative MIC data against an identical panel of strains is limited in the current literature. The provided data is collated from various studies.
Mechanism of Action: A Tale of Two Strategies
The fundamental difference between this compound and Lacticin 481 lies in their mode of killing target bacteria.
This compound: A Cell Wall Synthesis Inhibitor
This compound employs a sophisticated mechanism that targets a crucial step in bacterial cell wall formation. It binds to Lipid II, a precursor molecule essential for the synthesis of peptidoglycan, the primary component of the bacterial cell wall[3][4][5]. This interaction sequesters Lipid II, preventing its incorporation into the growing peptidoglycan chain and ultimately leading to cell death. This mechanism is notably similar to that of the glycopeptide antibiotic vancomycin. Importantly, this compound achieves this without causing pore formation in the cell membrane[3][8].
Lacticin 481: A Pore-Forming Agent
In contrast, Lacticin 481 acts by disrupting the integrity of the bacterial cell membrane. It inserts into the cytoplasmic membrane, forming pores that lead to the dissipation of the membrane potential and leakage of essential intracellular components, ultimately causing cell death[6]. While some lantibiotics that form pores also interact with Lipid II as a docking molecule, the primary killing mechanism of Lacticin 481 is attributed to this membrane permeabilization[10][11].
Biosynthesis Pathways
Both this compound and Lacticin 481 are synthesized as precursor peptides (prepeptides) that undergo significant post-translational modifications to become active. These modifications are orchestrated by a dedicated set of genes organized in operons.
dot
Caption: Biosynthesis pathway of this compound.
dot
Caption: Biosynthesis pathway of Lacticin 481.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)
This protocol is a standard method for determining the MIC of an antimicrobial agent against a specific bacterium.
Caption: Workflow for SYTOX Green pore formation assay.
Detailed Steps:
-
Cell Preparation: Bacterial cells are grown to mid-logarithmic phase, harvested by centrifugation, and washed with a suitable buffer (e.g., PBS).
-
Labeling: The cells are resuspended in the buffer containing SYTOX Green, a fluorescent dye that cannot penetrate intact cell membranes.
-
Baseline Measurement: The baseline fluorescence of the cell suspension is measured using a fluorometer.
-
Addition of Lantibiotic: The lantibiotic to be tested is added to the cell suspension.
-
Fluorescence Monitoring: The fluorescence intensity is monitored over time. An increase in fluorescence indicates that the cell membrane has been compromised, allowing SYTOX Green to enter and bind to intracellular nucleic acids, which significantly enhances its fluorescence.
Cell Wall Synthesis Inhibition Assay (Lipid II Binding)
This assay can be used to determine if an antimicrobial agent inhibits cell wall synthesis by interacting with Lipid II.
dot
Caption: Workflow for a Lipid II binding assay.
Detailed Steps:
-
Lipid II Preparation: Lipid II is extracted and purified from a bacterial strain that overproduces it.
-
Fluorescent Labeling: The purified Lipid II can be used in various binding assays. One approach involves using a fluorescently labeled molecule known to bind Lipid II, such as fluorescently tagged vancomycin.
-
Competition Assay: The fluorescently labeled vancomycin is incubated with Lipid II in the presence and absence of the test lantibiotic (e.g., this compound).
-
Measurement: The binding is measured using techniques like fluorescence polarization or Förster resonance energy transfer (FRET).
-
Analysis: A decrease in the fluorescence signal in the presence of the lantibiotic indicates that it is competing with the fluorescent probe for binding to Lipid II, thus confirming its interaction with this key cell wall precursor.
Conclusion
This compound and Lacticin 481 represent two distinct and potent antimicrobial strategies within the lantibiotic family. This compound's targeted inhibition of cell wall synthesis via Lipid II binding offers a mechanism that is less likely to be affected by common resistance pathways that target the cell membrane. In contrast, Lacticin 481's rapid, membrane-disrupting action provides a different tactical advantage. The choice between these or other lantibiotics for further development will depend on the specific therapeutic application, the target pathogens, and the desired pharmacokinetic and pharmacodynamic profiles. This comparative guide provides a foundational understanding to aid researchers in navigating these decisions.
References
- 1. Salivaricin A2 and the novel lantibiotic this compound are encoded at adjacent loci on a 190-kilobase transmissible megaplasmid in the oral probiotic strain Streptococcus salivarius K12 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure, organization, and expression of the lct gene for lacticin 481, a novel lantibiotic produced by Lactococcus lactis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. squ.elsevierpure.com [squ.elsevierpure.com]
- 4. Antimicrobial and Antibiofilm Activity of the Probiotic Strain Streptococcus salivarius K12 against Oral Potential Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New insights into the mode of action of the lantibiotic this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bacteriocins: mechanism of membrane insertion and pore formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. The mode of action of the lantibiotic lacticin 3147--a complex mechanism involving specific interaction of two peptides and the cell wall precursor lipid II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Salivaricin B
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of Salivaricin B, a bacteriocin produced by Streptococcus salivarius. Adherence to these procedures will help maintain a safe laboratory environment and ensure compliance with regulations.
Immediate Safety and Handling
According to the Safety Data Sheet (SDS), this compound is not classified as a hazardous material.[1] However, standard laboratory safety precautions should always be observed. In case of contact, follow these first-aid measures:
| Exposure Route | First-Aid Measure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes. If irritation persists, seek medical attention.[1] |
| Skin Contact | Rinse the affected area with soap and water. If symptoms occur, get medical attention.[1] |
| Ingestion | Rinse mouth with water. Seek medical attention if symptoms occur.[1] |
| Inhalation | Move to fresh air. If symptoms occur, get medical attention.[1] |
Personal protective equipment (PPE) such as gloves and eye protection is recommended, especially when handling the powder form to avoid dust inhalation.[1]
Step-by-Step Disposal Procedures
The disposal of this compound should be carried out in accordance with local, state, and federal regulations.[1] The following steps provide a general guideline based on available safety information.
-
Decontamination (if applicable): If the this compound is in a solution with biohazardous materials (e.g., microbial cultures), the mixture must first be deactivated. Autoclaving is a common method for deactivating biological agents before disposal.[2][3]
-
Disposal of Liquid this compound Waste:
-
For diluted, non-hazardous this compound solutions, flushing down a sanitary sewer system is permissible according to the SDS.[1]
-
However, it is crucial to consult your institution's environmental health and safety (EHS) office to ensure this practice aligns with local wastewater regulations.
-
Stock solutions, which are at a much higher concentration, should be treated as chemical waste and collected in a designated, approved container for chemical waste disposal, following institutional guidelines.[4]
-
-
Disposal of Solid this compound Waste:
-
For spills of this compound powder, ventilate the area to prevent dust accumulation.[1]
-
Carefully sweep up the material and place it in a closed, labeled container for disposal.[1]
-
Contaminated materials such as paper towels, gloves, and weigh boats should also be collected in a sealed bag or container.
-
-
Final Disposal:
-
Dispose of the contained solid waste and concentrated liquid waste through your institution's hazardous waste program.
-
Always consult local environmental authorities for final disposal guidance.[1]
-
This compound Disposal Workflow
The following diagram illustrates the decision-making process and steps for the proper disposal of this compound.
References
Personal protective equipment for handling Salivaricin B
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of Salivaricin B in a laboratory setting. Adherence to these procedures is essential for ensuring personal safety and maintaining the integrity of your research.
Hazard Identification and Biosafety Level
This compound is a lantibiotic, a class of antimicrobial peptides produced by the bacterium Streptococcus salivarius. Strains of Streptococcus salivarius are generally considered non-pathogenic to healthy individuals.
Biosafety Level: Work with this compound can be safely conducted at Biosafety Level 1 (BSL-1) . This is based on the classification of the producing organism, Streptococcus salivarius, as a BSL-1 agent by recognized culture collections such as ATCC[1][2][3]. It is important to note that some international classifications may designate certain strains as BSL-2; therefore, it is prudent to always consult your institution's biosafety guidelines[4].
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound in lyophilized (powder) or solution form to prevent accidental contact, inhalation, or ingestion.
| PPE Component | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or safety goggles. | Protects eyes from splashes of solutions or contact with airborne powder. |
| Hand Protection | Nitrile or latex gloves. | Prevents direct skin contact. Lyophilized peptides can be volatile. |
| Body Protection | A clean, long-sleeved laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | A disposable mask. | Recommended when handling lyophilized powder to avoid inhalation. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational protocol is vital for both safety and experimental consistency.
3.1. Preparation and Reconstitution
-
Work Area Preparation : Conduct all handling of this compound in a clean, well-ventilated area, away from high-traffic zones. A biological safety cabinet is not strictly required for BSL-1 work but can be used to provide a sterile working environment.
-
Equilibration : Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature in a desiccator. This prevents condensation from forming inside the vial, which can degrade the peptide.
-
Reconstitution :
-
Put on all required PPE (lab coat, gloves, safety glasses, and mask).
-
Slowly add the appropriate sterile solvent (e.g., sterile water or a recommended buffer) to the vial. Direct the stream of solvent down the side of the vial to avoid disturbing the lyophilized powder.
-
Gently swirl the vial to dissolve the peptide. Do not shake or vortex , as this can cause aggregation or degradation.
-
3.2. Storage
-
Lyophilized Powder : Store at -20°C or colder for long-term stability, protected from light and moisture.
-
In Solution : Peptide solutions are less stable. For short-term storage (a few days), refrigerate at 2-8°C. For longer-term storage, aliquot the solution into single-use vials and freeze at -20°C or colder. Avoid repeated freeze-thaw cycles.
Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental release and potential development of antimicrobial resistance.
4.1. Inactivation of this compound
Lantibiotics like this compound can be heat-stable, meaning standard autoclaving alone may not be sufficient for complete inactivation[1]. Therefore, a chemical or enzymatic inactivation step is recommended prior to final disposal.
-
Enzymatic Inactivation : Treat liquid waste containing this compound with a broad-spectrum protease, such as Proteinase K. This has been shown to inactivate related salivaricins[1]. Follow the enzyme manufacturer's instructions for concentration and incubation time to ensure complete degradation.
-
Chemical Inactivation : Alternatively, treat liquid waste with a 10% bleach solution (final concentration) for at least 30 minutes.
4.2. Disposal of Waste
-
Liquid Waste : After inactivation, dispose of the liquid waste in accordance with your institution's guidelines for chemical or biological waste. Do not pour untreated peptide solutions down the drain.
-
Solid Waste :
-
All contaminated materials (e.g., pipette tips, microcentrifuge tubes, gloves, paper towels) should be collected in a designated biohazard bag.
-
This bag should then be autoclaved before being disposed of as regular laboratory waste, following institutional protocols.
-
-
Sharps : Any contaminated sharps (e.g., needles, serological pipettes) must be placed in a designated sharps container for disposal.
Experimental Workflow and Safety Protocol
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. Enhanced Production, Purification, Characterization and Mechanism of Action of Salivaricin 9 Lantibiotic Produced by Streptococcus salivarius NU10 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 4. Salivaricin D, a Novel Intrinsically Trypsin-Resistant Lantibiotic from Streptococcus salivarius 5M6c Isolated from a Healthy Infant - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
